2-Methylpiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILCQNXKQKRGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481545 | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-88-0 | |
| Record name | 5119-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methylpiperidine Hydrochloride: Fundamental Properties & Synthetic Utility
The following technical guide details the fundamental properties, synthesis, and applications of 2-Methylpiperidine hydrochloride.
Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
This compound (also known as 2-pipecoline hydrochloride) is the hydrochloride salt of 2-methylpiperidine, a saturated heterocyclic amine. Unlike its oxidized counterpart (pipecolic acid), this compound features a methyl group at the C2 position, introducing a critical chiral center that makes it a high-value scaffold in asymmetric synthesis and peptidomimetic drug design. This guide synthesizes its physicochemical profile, manufacturing protocols, and role as a chiral building block.[1]
Chemical Identity & Structural Analysis[2][3][4]
The compound exists as a hydrochloride salt of a secondary amine. The C2-methyl substitution breaks the symmetry of the piperidine ring, creating enantiomeric pairs (R and S) that exhibit distinct pharmacological profiles.
| Property | Data |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number (Base) | 109-05-7 |
| CAS Number (Racemic HCl) | 5119-88-0 |
| CAS Number ((S)-HCl) | 205526-61-0 |
| Molecular Formula | C |
| Molecular Weight | 135.63 g/mol (Salt); 99.17 g/mol (Base) |
| Chirality | One stereocenter at C2; typically supplied as racemate or enantiopure (S/R) |
Spectroscopic Signature (Self-Validation)
To validate the identity of synthesized or purchased material, compare experimental data against these standard shifts in Deuterium Oxide (D
-
H NMR (400 MHz, D
O):-
1.35 (d, J = 6.5 Hz, 3H, -CH
): Diagnostic doublet for the methyl group. -
1.50–2.00 (m, 6H, Ring -CH
-): Broad multiplets corresponding to C3, C4, and C5 protons. -
2.90–3.10 (m, 1H, C6-H
): Axial proton adjacent to nitrogen. -
3.30–3.45 (m, 2H, C2-H and C6-H
): Deshielded protons adjacent to the ammonium center.
-
1.35 (d, J = 6.5 Hz, 3H, -CH
-
C NMR (100 MHz, D
O):-
Diagnostic peaks at
18.5 (CH ), 45.2 (C6), and 52.1 (C2).
-
Physicochemical Properties[2][3][5][6][7][8][9][10]
The hydrochloride salt significantly alters the handling properties compared to the volatile, liquid free base.
| Parameter | Value / Description | Implication for Processing |
| Physical State | White to off-white crystalline solid | Non-volatile, easier to weigh/dispense than the base. |
| Melting Point | 208–210 °C (Lit.) | High thermal stability allows for melt-processing or high-temp reactions. |
| Solubility | >500 mg/mL in Water; Soluble in EtOH | Ideal for aqueous workups; poor solubility in non-polar ethers facilitates precipitation. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |
| pKa (Conjugate Acid) | ~11.0 | Highly basic secondary amine; requires strong bases (e.g., NaOH, NaH) for deprotonation. |
Synthesis & Manufacturing Workflows
The industrial synthesis relies on the catalytic hydrogenation of 2-picoline (2-methylpyridine). This process is preferred over ring-closure methods due to the low cost of picoline feedstocks.
Core Synthesis Pathway
The following diagram illustrates the hydrogenation and subsequent salt formation.
Figure 1: Industrial synthesis route from 2-picoline via catalytic hydrogenation.[2]
Experimental Protocol: Salt Formation from Base
If starting from the commercial free base (CAS 109-05-7), use this protocol to generate the high-purity hydrochloride salt:
-
Dissolution: Dissolve 10.0 g (101 mmol) of 2-methylpiperidine in 50 mL of anhydrous diethyl ether or isopropanol. Cool to 0°C.
-
Acidification: Slowly add 4M HCl in dioxane (or bubble dry HCl gas) with vigorous stirring. Maintain temperature <10°C to prevent discoloration.
-
Precipitation: A white precipitate will form immediately. Continue addition until pH < 2.
-
Isolation: Filter the solid under vacuum (inert atmosphere preferred).
-
Purification: Recrystallize from ethanol/diethyl ether to remove trace pyridine impurities.
-
Drying: Dry under high vacuum at 40°C for 12 hours. Yield is typically >90%.[3]
Chiral Resolution & Enantiomeric Utility
Because the hydrogenation of 2-picoline yields a racemate, obtaining enantiopure (S)- or (R)-2-methylpiperidine is a critical unit operation for pharmaceutical applications.
Resolution Strategy
The most robust method involves fractional crystallization using chiral tartaric acids.
-
(S)-Enantiomer Isolation: Use (+)-L-Tartaric acid. The (S)-amine-(+)-tartrate salt is less soluble in aqueous ethanol and crystallizes out.
-
(R)-Enantiomer Isolation: Use (-)-D-Tartaric acid.
Figure 2: Resolution workflow for isolating the (S)-enantiomer using tartaric acid.
Pharmacological & Synthetic Applications[1][6][12][13][14]
Peptidomimetics & Foldamers
The 2-methyl group induces steric strain that restricts conformational flexibility. When incorporated into peptide backbones, it forces the chain into specific turn geometries (e.g.,
Local Anesthetics (Structural Distinction)
While often associated with the "caine" family (Mepivacaine, Bupivacaine), it is crucial to distinguish the precursors:
-
Mepivacaine/Ropivacaine: Derived from pipecolic acid (2-carboxylic acid), not 2-methylpiperidine.
-
2-Methylpiperidine Role: Used in the synthesis of novel anesthetic analogs where the carbonyl is replaced or reduced, and in the synthesis of nicotinic acetylcholine receptor ligands where the methyl group mimics the natural acetylcholine structure.
Handling & Safety Profile
-
Hazards: The hydrochloride salt is an irritant to eyes, skin, and the respiratory system. The free base liberated in situ is corrosive and flammable.
-
Storage: Store in a tightly sealed container at room temperature, away from oxidizing agents. Hygroscopic—protect from moisture.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Synthesis & Properties: Catalytic Hydrogenation of Pyridines.[4][5][6] National Institute of Standards and Technology (NIST) WebBook. Link
-
Chiral Resolution: Process for resolving racemic mixtures of piperidine derivatives. Patent WO2002068391A1. Link
-
Physical Data: this compound Product Data. Sigma-Aldrich (Merck). Link
-
NMR Data Verification: Spectral Database for Organic Compounds (SDBS). SDBS No. 31047 (Base data adapted for salt). Link
Sources
- 1. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]
- 2. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 3. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis [organic-chemistry.org]
Technical Monograph: (S)-2-Methylpiperidine Hydrochloride
The following technical guide is a comprehensive monograph on (S)-2-Methylpiperidine hydrochloride . It is designed for researchers and drug development professionals, moving beyond basic data to provide actionable synthesis, analysis, and application protocols.[1][2]
Precision Chiral Building Blocks in Medicinal Chemistry
Executive Summary
(S)-2-Methylpiperidine hydrochloride is a critical chiral piperidine scaffold used extensively in the synthesis of peptidomimetics, alkaloids (e.g., Solenopsin A), and stereochemically pure pharmaceutical agents.[1][3] Unlike its racemic counterpart, the (S)-enantiomer offers distinct pharmacodynamic advantages, often exhibiting superior binding affinity and metabolic stability in target receptors.[1] This guide delineates the physicochemical profile, industrial synthesis via diastereomeric resolution, and rigorous quality control protocols required to maintain enantiomeric excess (ee) >99% in GMP environments.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The distinction between the free base, the racemate, and the specific hydrochloride salt is a common source of error in procurement and synthesis.
Nomenclature & Identifiers
| Parameter | Specification |
| IUPAC Name | (2S)-2-Methylpiperidine hydrochloride |
| CAS Number (Salt) | 205526-61-0 |
| CAS Number (Free Base) | 3197-42-0 |
| CAS Number (Racemate HCl) | 5119-88-0 |
| SMILES | C[C@@H]1CCCCN1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar ethers/hexanes.[1][4][5][6][7] |
Stereochemical Configuration
The (S)-configuration at the C2 position is the defining feature.[1]
-
Optical Rotation (Free Base):
( , Hexane) [1].[1] -
Note on Salt Rotation: The specific rotation of the hydrochloride salt will differ in magnitude and solvent dependence (typically measured in water or ethanol) compared to the free base.[1] It is critical to convert to the free base for direct comparison with historical literature values if the salt's specific rotation is not established in-house.[1]
Synthetic Routes & Manufacturing Methodologies[1][2][3][4][13]
While asymmetric hydrogenation of 2-picoline using Rh/Ir catalysts is an emerging field, the Classical Diastereomeric Resolution remains the most robust method for multi-kilogram scale-up due to cost-efficiency and high enantiomeric purity.
Primary Route: Optical Resolution via L-Tartaric Acid
This protocol utilizes the solubility difference between the diastereomeric tartrate salts of the (R) and (S) enantiomers.[1]
Step-by-Step Protocol:
-
Salt Formation: Racemic 2-methylpiperidine (obtained via hydrogenation of 2-picoline) is dissolved in water/ethanol.[1]
-
Resolving Agent: L-(+)-Tartaric acid (0.5 - 1.0 eq) is added.[1][2]
-
Crystallization: The mixture is heated to homogeneity and slowly cooled. The (R)-2-methylpiperidine-L-tartrate typically crystallizes out first (depending on specific solvent ratios), leaving the enriched (S)-enantiomer in the mother liquor [2].[1]
-
Critical Control Point: If the (S)-enantiomer is the less soluble salt in your specific solvent system (e.g., specific alcohol mixtures), the target is the precipitate.[1] Always verify the crystal vs. liquor via Chiral HPLC.
-
-
Liberation: The (S)-enriched salt is treated with NaOH (pH > 12) to liberate the free amine.[1]
-
Hydrochlorination: The free amine is extracted into diethyl ether or DCM, dried over MgSO₄, and treated with anhydrous HCl (gas or in dioxane) to precipitate (S)-2-Methylpiperidine HCl.[1]
Visualization: Resolution Workflow
The following diagram illustrates the logic flow for the resolution and isolation of the (S)-isomer.
Figure 1: Workflow for the chiral resolution of 2-methylpiperidine using tartaric acid. Note that solubility orders can invert based on solvent composition; analytical verification of the mother liquor is mandatory.
Application in Medicinal Chemistry[1][3][4][6][10][13][14][15]
(S)-2-Methylpiperidine HCl serves as a constrained amino acid mimic.[1] Its rigid ring structure reduces the conformational entropy of peptide backbones, potentially increasing binding affinity to receptors.[1]
Key Pharmaceutical Applications
-
Peptidomimetics: Used to replace Proline or Pipecolic acid residues in peptide drugs to improve metabolic stability against proteases.[1]
-
Alkaloid Synthesis: A direct precursor to Solenopsin A (fire ant venom alkaloid), which exhibits angiogenesis inhibition and biomedical potential [1].[1]
-
Local Anesthetics: Chiral variants of mepivacaine and bupivacaine analogs utilize the 2-methylpiperidine moiety.[1] The (S)-isomers of these "caine" drugs often show reduced cardiotoxicity compared to the (R)-isomers (e.g., Levobupivacaine) [3].[1]
Structure-Activity Relationship (SAR) Logic
-
Steric Bulk: The C2-methyl group provides steric hindrance that can block metabolic access to the nitrogen lone pair or adjacent amide bonds.[1]
-
Chirality: The (S)-configuration often mimics the natural L-amino acid stereochemistry, facilitating better fit within biological binding pockets evolved for proteins.[1]
Quality Control & Analytical Profiling
Ensuring the enantiomeric purity is the single most critical parameter.[1]
Analytical Decision Tree
Figure 2: Quality Control Decision Tree for batch release.
Recommended Analytical Conditions
-
Chiral GC:
-
1H NMR (D₂O):
-
Look for the doublet of the methyl group at ~1.3 ppm and the multiplet of the methine proton at C2.
-
Self-Validation: Integration of the methyl doublet must be exactly 3:1 relative to the C2 proton.[1]
-
Handling & Safety (MSDS Highlights)
While the hydrochloride salt is less volatile than the free base, it must be handled with standard chemical hygiene.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][5]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
Incompatibility: Strong oxidizing agents.[1]
References
-
Sigma-Aldrich.[1] (S)-(+)-2-Methylpiperidine Product Specification & Physical Properties. Retrieved from [1]
-
BenchChem.[1][2] Chiral Resolution of 2-Methylpiperazine and Piperidine Derivatives using Tartaric Acid. Retrieved from [1]
-
ChemicalBook. 2-Methylpyridine and its Hydrogenation Products in Pharmaceutical Synthesis. Retrieved from [1]
-
PubChem. 2-Methylpiperidine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
ChemScene.[1][7] (S)-2-Methylpiperidine hydrochloride Product Data. Retrieved from [1][7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Technical Guide: Racemic 2-Methylpiperidine Hydrochloride
Executive Summary
This technical guide provides an in-depth analysis of racemic 2-methylpiperidine hydrochloride (CAS 5119-88-0), a critical saturated heterocyclic amine salt used as a scaffold in medicinal chemistry. Unlike its aromatic precursor (2-picoline), this compound possesses a stereogenic center at the C2 position, introducing chirality that dictates its pharmacological interactions.
This guide is designed for research scientists and process chemists. It moves beyond basic physical properties to explore the conformational dynamics , synthetic pathways , and pharmaceutical utility of the compound, particularly as a precursor for amide-type local anesthetics like Mepivacaine.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The hydrochloride salt enhances the stability and water solubility of the volatile free base, facilitating its use in solid-phase synthesis and aqueous reactions.
| Property | Data |
| IUPAC Name | 2-Methylpiperidinium chloride |
| Common Name | |
| CAS Number (Salt) | 5119-88-0 |
| CAS Number (Base) | 109-05-7 |
| Molecular Formula | |
| Molecular Weight | 135.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~212–214 °C (Reported for (R)-enantiomer; racemate typically similar or slightly lower) |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane, ether) |
| Hygroscopicity | Moderate; requires storage in desiccated conditions |
Structural Analysis & Conformational Dynamics
Stereochemistry
Racemic this compound exists as a 1:1 mixture of (
Conformational Equilibrium (The "A-Value" Effect)
The piperidine ring adopts a chair conformation similar to cyclohexane. The bulky methyl substituent at C2 and the protonated nitrogen atom drive the conformational equilibrium.
-
Equatorial Preference: The methyl group strongly prefers the equatorial position to avoid 1,3-diaxial steric interactions with the axial protons at C4 and C6. The Gibbs free energy difference (
) heavily favors the equatorial conformer (A-value 1.8 kcal/mol). -
Salt Effect: Protonation of the nitrogen locks the lone pair, preventing nitrogen inversion. However, the crystal lattice packing forces in the hydrochloride salt can sometimes stabilize specific rotamers via hydrogen bonding networks (
).
Diagram: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers, highlighting the steric strain that disfavors the axial form.
Synthesis & Preparation Protocols
The industrial synthesis typically involves the catalytic hydrogenation of 2-methylpyridine (2-picoline), followed by salt formation.
Synthesis Workflow
-
Hydrogenation: 2-Picoline is reduced using
over a metal catalyst (PtO2 or Pd/C) in an acidic medium (acetic acid or dilute HCl). This step destroys the aromaticity, creating the piperidine ring. -
Isolation: The base is liberated using NaOH, extracted into an organic solvent, and distilled.
-
Salt Formation: The purified base is treated with anhydrous HCl (gas or ethereal solution) to precipitate the hydrochloride salt.
Diagram: Synthesis Pathway[1][2]
Experimental Protocol: Salt Formation
-
Reagents: 2-Methylpiperidine (98%), HCl (4M in Dioxane or Diethyl Ether).
-
Procedure:
-
Dissolve 10 mmol of 2-methylpiperidine in 10 mL of dry diethyl ether or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 11 mmol of HCl solution (slight excess) with vigorous stirring.
-
A white precipitate will form immediately.
-
Filter the solid under vacuum and wash with cold ether to remove unreacted amine.
-
Dry under high vacuum to remove trace solvent/HCl.
-
Characterization Techniques
Nuclear Magnetic Resonance (NMR)
Protonation significantly shifts the signals of the
Predicted
-
1.35 (d, 3H): Methyl group (
). - 1.50–2.00 (m, 6H): Ring protons at C3, C4, C5.
- 2.90–3.10 (m, 1H): Axial proton at C6.
- 3.30–3.50 (m, 2H): Equatorial proton at C6 and Methine proton at C2.
-
Note: In
, the protons exchange rapidly and are typically not observed. In , they appear as broad singlets around 8.5–9.5 ppm.
Infrared Spectroscopy (IR)
-
Broad Band (2400–3000 cm⁻¹): Characteristic
stretching of the ammonium salt ( ). This broad band often overlaps with stretches. -
~1600 cm⁻¹:
bending deformation.
Pharmaceutical Applications
Racemic 2-methylpiperidine is a core pharmacophore for the "caine" family of local anesthetics.
Local Anesthetics Synthesis
The most prominent application is in the synthesis of Mepivacaine .
-
Mechanism: The 2-methylpiperidine moiety acts as the lipophilic amine component, linked to a 2,6-xylidine ring via an amide bond.
-
Role: The steric bulk of the methyl group at C2 protects the amide bond from enzymatic hydrolysis, prolonging the anesthetic duration compared to simple derivatives.
Peptide Synthesis
Derivatives of 2-methylpiperidine (specifically 2-methylpipecolic acid) are used as conformationally constrained amino acids in peptidomimetics to restrict peptide backbone flexibility and improve receptor binding affinity.
References
-
PubChem. (2025).[3][4] this compound (Compound Summary).[5] National Library of Medicine. [Link]
-
Díaz-Kruik, P., & Paradisi, F. (2024).[1] Rapid production of the anaesthetic mepivacaine through continuous, portable technology.[1] Green Chemistry. [Link]
-
Cheméo. (2025).[3] Chemical & Physical Properties of 2-Methylpiperidine.[6][7][3][8][5][Link]
Sources
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- 3. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 2-Methylpiperidine | 109-05-7 | Benchchem [benchchem.com]
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- 8. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]
A Technical Guide to the Stereochemistry of 2-Methylpiperidine Hydrochloride Enantiomers
Abstract
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2-methylpiperidine hydrochloride enantiomers. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the synthesis, resolution, and characterization of these important chiral building blocks. The guide covers the fundamental principles of stereoisomerism in substituted piperidines, practical methodologies for enantiomeric separation, and detailed spectroscopic analysis for the definitive assignment of absolute configuration. By integrating established protocols with mechanistic insights, this document serves as a valuable resource for the application of (R)- and (S)-2-methylpiperidine hydrochloride in medicinal chemistry and chiral synthesis.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. The introduction of a substituent, such as a methyl group at the 2-position, creates a chiral center, giving rise to a pair of enantiomers: (R)-2-methylpiperidine and (S)-2-methylpiperidine. These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes. Consequently, the ability to synthesize and characterize enantiomerically pure forms of 2-methylpiperidine is of paramount importance in drug discovery and development.[1]
This guide will focus on the hydrochloride salts of these enantiomers, as they are often the preferred form for handling, storage, and formulation due to their crystalline nature and enhanced stability.
Synthesis and Chiral Resolution of 2-Methylpiperidine
Racemic 2-methylpiperidine is readily available and can be synthesized through various methods, including the reduction of 2-methylpyridine. The critical step for obtaining the individual enantiomers is the chiral resolution of this racemic mixture.
Classical Resolution via Diastereomeric Salt Formation
A well-established and efficient method for resolving racemic 2-methylpiperidine is through the formation of diastereomeric salts with a chiral resolving agent.[2] Tartaric acid and its derivatives are commonly employed for this purpose.
The underlying principle of this technique is the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid
-
Salt Formation: A solution of racemic 2-methylpiperidine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of di-benzoyl-L-tartaric acid.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. The less soluble diastereomer will precipitate out of the solution first.
-
Isolation and Purification: The crystalline salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched 2-methylpiperidine.
-
Conversion to Hydrochloride Salt: The free amine is subsequently treated with hydrochloric acid to yield the desired enantiomerically pure this compound salt, which can be isolated as a crystalline solid.
The other enantiomer can be recovered from the mother liquor by a similar process.
Kinetic Resolution
Kinetic resolution is another powerful strategy for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer. For instance, enantioselective acylation using a chiral hydroxamic acid has been explored for the kinetic resolution of disubstituted piperidines.[3]
Conformational Analysis of 2-Methylpiperidine
The piperidine ring exists in a chair conformation to minimize steric strain. In 2-methylpiperidine, the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. The conformational preference can be influenced by the nature of the substituent on the nitrogen atom. For instance, with a bulky N-Boc group, the 2-methyl group may favor an axial position to minimize steric interactions with the Boc group.[4][5]
Spectroscopic Characterization of this compound Enantiomers
Once the enantiomers have been separated, their stereochemical integrity must be confirmed through various analytical techniques.
Polarimetry
A key characteristic of chiral molecules is their ability to rotate the plane of polarized light. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a fundamental physical constant for a chiral compound and is a crucial parameter for confirming the enantiomeric purity of the separated 2-methylpiperidine enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they are invaluable for confirming the overall structure of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity and conformation of the piperidine ring. For instance, the chemical shift of the N-methyl protons in N-methylated this compound can provide insights into the stereochemistry.[6]
To differentiate enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used. This creates a diastereomeric environment, leading to distinguishable signals for the two enantiomers.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful techniques for determining the enantiomeric excess (ee) of a sample. These methods separate the enantiomers based on their differential interactions with the chiral stationary phase. Chiral capillary electrophoresis is another effective method for determining optical purity.[7]
Data Summary
The following table summarizes key physical and spectroscopic data for 2-methylpiperidine and its hydrochloride salt.
| Property | Value | Source |
| Racemic 2-Methylpiperidine | ||
| Molecular Formula | C₆H₁₃N | [8][9] |
| Molecular Weight | 99.17 g/mol | [8][9] |
| Boiling Point | 118 °C | [9] |
| Density | 0.844 g/mL | [9] |
| This compound | ||
| Molecular Formula | C₆H₁₄ClN | [10] |
| Molecular Weight | 135.63 g/mol | [10] |
Experimental Workflows
Diagram: Chiral Resolution Workflow
Caption: Analytical workflow for purity determination.
Conclusion
The stereochemistry of this compound enantiomers is a critical aspect of their application in pharmaceutical research and development. This guide has provided a detailed overview of the synthesis, resolution, and characterization of these important chiral building blocks. A thorough understanding of the principles and techniques outlined herein is essential for any scientist working with these or related chiral compounds. The provided protocols and data serve as a valuable resource for the successful preparation and analysis of enantiomerically pure this compound.
References
-
Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (2007). An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Tetrahedron Asymmetry. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Dehli, J. R., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]
-
Jones, R. A. Y., et al. (1974). The Conformational Analysis of Saturated Heterocycles. Part LXVI.1 Stereochemical Orientation of the Methylation of 2-Methylpiperidine. RSC Publishing. [Link]
-
NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. [Link]
-
Hanna, M. A., & Ferguson, G. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. [Link]
-
Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7936-7943. [Link]
-
Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
-
Cardona, F., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. [Link]
-
ChemSynthesis. (2025). 2-methylpiperidine. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Nakashima, K., et al. (1992). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a centrally acting acetylcholine esterase inhibitor, in plasma by liquid chromatography with fluorometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 95-102. [Link]
- Bak, R. R., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
-
NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. [Link]
-
SpectraBase. (n.d.). 2-Methylpiperidine - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The conformational analysis of saturated heterocycles. Part LXVI. Stereochemical orientation of the methylation of 2-methylpiperidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. 2-Methylpiperidine [webbook.nist.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methylpiperidine HCl: Physicochemical Identity, Synthesis, and Pharmaceutical Utility
The following technical guide provides an in-depth analysis of 2-Methylpiperidine Hydrochloride, structured for researchers and drug development professionals.
Executive Summary
This compound (CAS: 5119-88-0) is the hydrochloride salt of 2-methylpiperidine (2-pipecoline). It serves as a critical chiral building block in medicinal chemistry, particularly for introducing the piperidine pharmacophore into peptidomimetics, local anesthetics, and kinase inhibitors. This guide details its physicochemical properties, industrial synthesis via catalytic hydrogenation, quality control protocols, and specific utility in modern drug discovery.
Part 1: Physicochemical Identity & Core Data[1]
The transition from the volatile, hygroscopic free base (2-Methylpiperidine) to the Hydrochloride salt significantly improves handling properties, stability, and solubility in aqueous media, making it the preferred form for solid-phase synthesis and storage.
Chemical Specifications
| Property | Data | Technical Notes |
| Chemical Name | This compound | Also known as 2-Pipecoline HCl |
| CAS Number | 5119-88-0 (Racemic)205526-61-0 ((S)-isomer) | Racemic mixture is standard; enantiopure forms used for stereoselective synthesis. |
| Molecular Formula | C₆H₁₄ClN | Free Base: C₆H₁₃N + HCl |
| Molecular Weight | 135.64 g/mol | Calculated: C (72.06) + H (14.11) + N (14.01) + Cl (35.45) |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; requires desiccation. |
| Solubility | Soluble in Water, Ethanol, Methanol | Low solubility in non-polar solvents (Hexane, Ether). |
| Chirality | One stereocenter at C2 | Exists as (R) and (S) enantiomers. |
Stereochemical Structure
The C2 methyl group introduces chirality, influencing the binding affinity of derived APIs. In local anesthetics (e.g., ropivacaine, levobupivacaine), the (S)-enantiomer often exhibits reduced cardiotoxicity compared to the (R)-isomer.
Part 2: Industrial Synthesis & Manufacturing[2]
The primary industrial route involves the catalytic hydrogenation of 2-picoline (2-methylpyridine). This process is preferred over ring-closing alkylation due to atom economy and the availability of low-cost pyridine precursors.
Synthesis Workflow
-
Feedstock: 2-Methylpyridine (2-Picoline).[1]
-
Hydrogenation: Performed under high pressure (10–50 bar) using heterogeneous catalysts (Raney Nickel, Pt/C, or Rh/C) to reduce the aromatic ring.
-
Salt Formation: The resulting free base (liquid) is treated with anhydrous HCl (gas or ethereal) to precipitate the hydrochloride salt.
Reaction Mechanism Diagram
The following diagram illustrates the reduction pathway and subsequent salt formation.
Caption: Catalytic hydrogenation of 2-picoline followed by hydrochlorination to yield the stable salt.
Part 3: Analytical Characterization & Quality Control
For pharmaceutical applications, ensuring the stoichiometry of the salt and the absence of aromatic impurities (unreacted picoline) is critical.
Protocol: Potentiometric Titration (Chloride Content)
This method is self-validating as it directly measures the counter-ion stoichiometry, confirming the salt form.
-
Objective: Determine purity based on Chloride (
) content. -
Reagents: 0.1 N Silver Nitrate (
), dilute Nitric Acid ( ). -
Apparatus: Potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE).
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~150 mg of dried 2-Methylpiperidine HCl into a titration beaker.
-
Dissolution: Dissolve in 50 mL of deionized water; acidify with 1 mL of 2M
. -
Titration: Titrate with standardized 0.1 N
solution. Monitor the potential change (mV). -
Calculation: Determine the endpoint via the first derivative of the titration curve.
Impurity Profiling (GC-FID)
Gas Chromatography is required to detect trace unreacted 2-methylpyridine (aromatic impurity), which is toxic and must be controlled to <0.1% levels in APIs.
-
Column: DB-5 or equivalent amine-deactivated column.
-
Carrier: Helium.
-
Detection: FID (Flame Ionization Detector).
Part 4: Pharmaceutical Applications[3]
While often confused with 2-pipecolic acid (the direct precursor for Bupivacaine), 2-Methylpiperidine is a distinct scaffold used to modulate lipophilicity and metabolic stability in drug design.
Key Application Areas
-
Peptidomimetics: Used to introduce a constrained amino acid mimic. The methyl group at C2 creates steric hindrance that can protect adjacent peptide bonds from enzymatic hydrolysis.
-
Kinase Inhibitors: Structural analogs are used in the synthesis of Gefitinib derivatives (EGFR inhibitors) to optimize binding within the ATP pocket.
-
CRF1 Receptor Antagonists: The 2-methylpiperidine moiety serves as a hydrophobic core in novel antagonists for stress-related disorders.
Application Workflow Diagram
The diagram below illustrates how the 2-methylpiperidine scaffold is integrated into diverse therapeutic classes.
Caption: Utilization of the 2-methylpiperidine scaffold across pharmaceutical and chemical domains.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Cioffi, C. L., et al. (2010). "Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate." The Journal of Organic Chemistry, 75(22), 7942-7945. [Link]
-
Glorius, F., et al. (2019). "Iridium-catalyzed asymmetric hydrogenation of pyridinium salts." Chemical Reviews. (Cited in context of piperidine synthesis). [Link]
Sources
spectroscopic data (NMR, IR, MS) of 2-Methylpiperidine hydrochloride
This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-Methylpiperidine Hydrochloride (2-Pipecoline HCl). It is designed for analytical chemists and drug development scientists requiring precise structural validation data.
Executive Technical Summary
-
Compound: this compound[1]
-
CAS: 5119-88-0 (HCl salt) | 109-05-7 (Free base)
-
Molecular Formula:
(Salt) | (Cation) -
Molecular Weight: 135.64 g/mol (Salt) | 100.18 g/mol (Cation)
-
Key Application: Chiral auxiliary in asymmetric synthesis; substructure in piperidine alkaloids (e.g., coniine).
Analytical Context: Unlike the free base (a volatile liquid), the hydrochloride salt is a stable, crystalline solid. Spectroscopic analysis must account for the protonated nitrogen, which significantly alters chemical shifts in NMR and introduces characteristic ammonium bands in IR.
Sample Preparation & Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Dry the sample under vacuum (
mbar) at 40°C for 2 hours prior to quantitative analysis. -
NMR Solvent Selection:
-
D
O: Preferred for routine purity checks. Provides sharp signals but exchanges ammonium protons ( ), eliminating their signals. -
DMSO-d
: Required if observation of the ammonium protons ( ppm) is necessary for salt stoichiometry confirmation.
-
-
pH Considerations: In D
O, the chemical shifts of -protons (H-2, H-6) are pH-dependent. Ensure the solution is not basified, or the salt will revert to the free base, shifting signals upfield by 0.5–1.0 ppm.
Nuclear Magnetic Resonance (NMR) Data
The protonation of the nitrogen atom deshields the adjacent nuclei (
3.1
H NMR Data (400 MHz, D
O)
| Position | Proton Count | Multiplicity | Chemical Shift ( | Coupling ( | Structural Assignment |
| H-2 | 1H | Multiplet | 3.30 – 3.45 | - | |
| H-6 | 2H | Multiplet | 3.00 – 3.15 | - | |
| H-3 | 2H | Multiplet | 1.85 – 1.95 | - | |
| H-4, H-5 | 4H | Multiplet | 1.50 – 1.75 | - | Ring methylenes |
| CH | 3H | Doublet | 1.32 | Methyl group |
Note on Stereochemistry: 2-Methylpiperidine exists as a conformational equilibrium. The methyl group overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions. The coupling constant of the methyl doublet (
Hz) confirms this vicinal relationship.
3.2
C NMR Data (100 MHz, D
O)
| Position | Carbon Type | Chemical Shift ( | Assignment Note |
| C-2 | CH | 51.8 | Deshielded by |
| C-6 | CH | 45.2 | Deshielded by |
| C-3 | CH | 28.5 | |
| C-4 | CH | 22.1 | |
| C-5 | CH | 21.8 | |
| CH | CH | 18.2 | Methyl group |
Vibrational Spectroscopy (FT-IR)
The infrared spectrum of the hydrochloride salt is distinct from the free base due to the ammonium moiety.
| Frequency (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 2400 – 3000 | Broad, Strong | N–H Stretch ( | Primary Salt Indicator. Overlaps with C-H stretches. Often shows "ammonium bands" or sub-maxima. |
| 2950, 2870 | Medium | C–H Stretch (Alkyl) | Standard alkane backbone. |
| 1580 – 1600 | Medium | N–H Bend | Characteristic of secondary amine salts. |
| 1450 | Medium | CH | Ring deformation. |
| None | - | Bohlmann Bands | Absent. These bands (2700–2800 cm |
Mass Spectrometry (MS)
5.1 Electrospray Ionization (ESI-MS)
-
Mode: Positive Ion (+ve)
-
Observation: The salt dissociates in solution. The detected species is the protonated cation
. -
Major Peak:
100.1 ( )
5.2 Electron Ionization (EI-MS) Fragmentation Pathway
In EI (70 eV), the salt thermally dissociates to the free base in the inlet before ionization. The molecular ion is
-
Molecular Ion:
99 (Weak) -
Base Peak:
84 (Loss of methyl radical, ) -
Secondary Fragment:
56 (Retro-Diels-Alder type ring opening).
[2]
Conformational Analysis (Mechanism)
The 2-methylpiperidine cation adopts a chair conformation. The equilibrium strongly favors the equatorial methyl group to minimize 1,3-diaxial steric strain with the axial protons at C-4 and C-6.
References
-
National Institute of Standards and Technology (NIST). 2-Methylpiperidine Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[2] Link
-
Sigma-Aldrich. 2-Methylpiperidine Product Specification & NMR Reference.Link
-
PubChem. this compound Compound Summary (CID 12231239).[1] National Library of Medicine. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for amine salt shifts).
Sources
An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpiperidine Hydrochloride
This guide provides a comprehensive technical overview of the thermodynamic properties of 2-Methylpiperidine hydrochloride, a compound of significant interest in pharmaceutical development and chemical synthesis. Recognizing the current landscape of available data, this document synthesizes established experimental values for the parent compound, 2-Methylpiperidine, with robust theoretical estimations for its hydrochloride salt. This approach, grounded in fundamental thermodynamic principles, offers researchers, scientists, and drug development professionals a reliable framework for understanding and utilizing this compound's energetic characteristics.
Introduction: The Significance of this compound
2-Methylpiperidine, a substituted piperidine, is a key structural motif in numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt is often the preferred form for drug development due to its enhanced stability, solubility, and bioavailability. A thorough understanding of the thermodynamic properties of this compound is paramount for:
-
Polymorph Screening and Selection: Identifying the most stable crystalline form of the drug substance is critical for ensuring consistent efficacy and shelf-life. Thermodynamic data directly informs the relative stability of different polymorphs.
-
Crystallization Process Development and Optimization: Control over solubility, nucleation, and crystal growth is essential for producing a drug substance with the desired physical properties. Enthalpy and entropy of solution are key parameters in this process.
-
Preformulation and Formulation Studies: The energetic properties of the API influence its compatibility with excipients and its dissolution behavior, both of which are critical for designing an effective drug product.
-
Chemical Process Design and Safety: Enthalpy of formation is a crucial parameter for assessing the thermal hazards associated with the synthesis and handling of the compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of both 2-Methylpiperidine and its hydrochloride salt is essential context for their thermodynamic behavior.
Table 1: Physicochemical Properties of 2-Methylpiperidine and this compound
| Property | 2-Methylpiperidine | This compound | Source(s) |
| Chemical Formula | C₆H₁₃N | C₆H₁₄ClN | [1] |
| Molecular Weight | 99.17 g/mol | 135.64 g/mol | [1] |
| CAS Number | 109-05-7 | 205526-61-0 ((S)-enantiomer) | [1] |
| Appearance | Colorless to yellow liquid | Typically a white to off-white solid | [1] |
| Boiling Point | 117-119 °C | Not Applicable (decomposes) | [1] |
| Melting Point | -4 °C | Data not readily available | [1] |
| Density | 0.844 g/mL at 25 °C | Data not readily available | [1] |
| Solubility in Water | Soluble | Expected to be highly soluble | [1] |
Thermodynamic Properties of 2-Methylpiperidine (Free Base)
Extensive experimental data is available for the free base, 2-Methylpiperidine. These values provide a critical baseline for estimating the properties of the hydrochloride salt.
Table 2: Thermodynamic Properties of 2-Methylpiperidine (Liquid Phase at 298.15 K)
| Thermodynamic Property | Value (kJ/mol) | Source(s) |
| Standard Enthalpy of Formation (ΔfH°) | -124.90 ± 1.10 | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 111.80 | [2] |
| Standard Molar Entropy (S°) | 243.76 J/(mol·K) | [2] |
Table 3: Heat Capacity of 2-Methylpiperidine (Liquid Phase)
| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Source(s) |
| 298.15 | 212.97 | [2] |
| 303.16 | 218.99 | [2] |
| 313.16 | 220.18 | [2] |
Estimation of Thermodynamic Properties for this compound
In the absence of direct experimental data for this compound, we can employ established thermodynamic principles to estimate its key properties. The formation of the hydrochloride salt from the free base is an acid-base reaction:
C₆H₁₃N (aq) + HCl (aq) → C₆H₁₄ClN (aq)
The thermodynamic properties of this reaction can be used to relate the properties of the free base to its salt.
Estimated Enthalpy of Formation of this compound (Solid)
The standard enthalpy of formation of solid this compound (ΔfH°salt,s) can be estimated using a thermodynamic cycle, often referred to as a Born-Haber cycle, adapted for this organic salt. A simplified approach involves considering the enthalpy of formation of the free base, the enthalpy of formation of gaseous hydrogen chloride, and the lattice energy of the salt. A more practical estimation can be derived from the enthalpy of protonation.
For many simple amine hydrochlorides, the enthalpy of protonation in solution is reasonably constant. By utilizing the extensive thermodynamic data available for the free base, we can make a scientifically sound estimation.
Estimated Heat Capacity of this compound (Solid)
The heat capacity of the solid salt can be approximated by considering the contributions of the constituent ions. Kopp's Rule, while an empirical method, can provide a reasonable first approximation. This rule posits that the molar heat capacity of a solid compound is the sum of the heat capacities of its constituent elements. A more refined estimation would involve group contribution methods that account for the molecular structure.
Experimental Determination of Thermodynamic Properties
To obtain definitive thermodynamic data for this compound, rigorous experimental measurement is essential. The following section details the authoritative protocols for determining key thermodynamic parameters.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Expertise & Experience: DSC is a cornerstone technique in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[3] This method is exceptionally well-suited for determining the heat capacity of solid-state materials and for identifying and characterizing phase transitions, such as melting and polymorphic transformations. The causality behind this choice lies in its high sensitivity and the ability to work with small sample sizes, which is often a practical constraint in drug development.[3]
Trustworthiness: The protocol's self-validating nature is ensured through calibration with certified reference materials (e.g., indium for temperature and enthalpy, sapphire for heat capacity) and by performing multiple runs to establish reproducibility.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Calibrate for heat capacity using a sapphire standard.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Measurement Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.
-
Hold at the high temperature for a few minutes to ensure complete transition.
-
Cool the sample back to the starting temperature at the same rate.
-
Repeat the heating and cooling cycle to assess thermal history effects.
-
-
Data Analysis:
-
The heat capacity (Cp) is determined from the heat flow signal in the region with no thermal events.
-
The onset temperature of an endothermic peak is taken as the melting point.
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Visualization of DSC Workflow:
Caption: Workflow for DSC analysis of this compound.
Solution Calorimetry for Enthalpy of Formation
Expertise & Experience: Solution calorimetry is a powerful technique for determining the enthalpy of formation of a compound by measuring the heat of a reaction in solution. For this compound, this would typically involve measuring the enthalpy of solution. The choice of this method is based on its directness in measuring enthalpy changes in the condensed phase.
Trustworthiness: The protocol is validated by measuring the enthalpy of solution of a well-characterized standard, such as potassium chloride (KCl), in the same solvent to confirm the accuracy of the calorimeter.
Experimental Protocol:
-
Calorimeter Calibration: Calibrate the solution calorimeter by measuring the enthalpy of solution of a known mass of potassium chloride (KCl) in a precise volume of deionized water.
-
Solvent Preparation: Add a precise volume of a suitable solvent (e.g., deionized water or a buffer solution) to the calorimeter vessel and allow it to reach thermal equilibrium.
-
Sample Preparation: Accurately weigh a small amount of this compound and seal it in a glass ampoule.
-
Measurement:
-
Place the sealed ampoule in the calorimeter with the solvent.
-
Once the system has reached thermal equilibrium, break the ampoule to initiate dissolution.
-
Record the temperature change of the solution until a stable baseline is re-established.
-
-
Data Analysis:
-
Calculate the heat of solution from the temperature change and the heat capacity of the calorimeter and its contents.
-
The standard enthalpy of formation in the solid state can then be derived using a thermodynamic cycle involving the enthalpy of formation of the ions in solution.
-
Visualization of Solution Calorimetry Workflow:
Caption: Workflow for Solution Calorimetry of this compound.
Conclusion
This technical guide has provided a thorough examination of the thermodynamic properties of this compound. By integrating the substantial experimental data for the free base with established principles of thermodynamic estimation for the hydrochloride salt, a comprehensive and scientifically robust understanding has been presented. The detailed experimental protocols for Differential Scanning Calorimetry and solution calorimetry offer a clear path for researchers to obtain precise experimental data for this important pharmaceutical compound. A deep understanding of these thermodynamic properties is not merely academic; it is a critical enabler for the efficient and successful development of safe and effective medicines.
References
-
PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Cheméo. (n.d.). 2-Methylpiperidine. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
Brufau, A., & Fuguet, E. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Education, 90(11), 1462-1467. Available at: [Link]
Sources
- 1. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Chemo-Ecological Interface: A Technical Guide to Natural 2-Methylpiperidine Derivatives
Executive Summary This technical guide analyzes the structural diversity, biosynthetic origins, and isolation architectures of naturally occurring 2-methylpiperidine derivatives. While simple piperidine motifs are ubiquitous in nature, the specific 2-methyl substitution pattern—often accompanied by a long alkyl chain at the C6 position—represents a distinct chemical class primarily exemplified by the Solenopsins (fire ant venom) and specific plant alkaloids like Pinidine and Sedamine . This document provides researchers with actionable extraction protocols, biosynthetic logic, and pharmacological mapping for drug development applications.
Module 1: Ecological Reservoirs & Structural Taxonomy
The 2-methylpiperidine scaffold is not randomly distributed; it is a product of convergent evolution in Arthropoda and Plantae, serving primarily as a chemical defense agent.
Comparative Source Table
| Source Organism | Derivative Class | Key Compound | Structural Characteristics | Primary Function |
| Solenopsis invicta (Red Imported Fire Ant) | Solenopsins | Solenopsin A | trans-2-methyl-6-n-undecylpiperidine | Necrotic venom, antimicrobial, antifungal |
| Pinus spp. (Pine) | Pinidines | cis-Pinidine | 2-methyl-6-propenylpiperidine | Antifeedant, defense against herbivores |
| Sedum acre (Biting Stonecrop) | Sedum Alkaloids | Sedamine | 2-(2-hydroxy-2-phenylethyl)-1-methylpiperidine | Emetic, bittering agent |
| Prosopis juliflora (Mesquite) | Piperidine Alkaloids | Juliprosopine | 1,3-dipiperedyl-2-methyl derivative (dimer) | Neurotoxic, AChE inhibitor |
Structural Criticality
The 2-methyl group is rarely an orphan substituent. In Solenopsis alkaloids, the cis or trans relationship between the C2-methyl and the C6-alkyl chain dictates cytotoxicity.
-
Trans-isomers: Generally more abundant in Solenopsis invicta venom and exhibit higher necrotic potential.
-
Cis-isomers: dominate in other species like Solenopsis xyloni.
Module 2: Biosynthetic Divergence[1]
A critical insight for bio-engineers is that 2-methylpiperidines arise from two completely distinct metabolic pathways depending on the kingdom.
The Convergence: Polyketide vs. Amino Acid
-
Insect Route (Polyketide): Fire ants do not use lysine. They utilize an acetate/propionate condensation pathway similar to fatty acid synthesis, cyclizing to form the ring. This explains the long hydrophobic tails at C6.
-
Plant Route (Amino Acid): Species like Sedum typically utilize L-Lysine decarboxylation. However, Conium and Pinus utilize a polyketide-like pathway, marking a rare biosynthetic overlap between plants and insects.
Biosynthetic Pathway Diagram
The following diagram contrasts the Acetate (Insect/Pinus) pathway against the Lysine (General Plant) pathway.
Caption: Divergent biosynthetic origins of the piperidine ring. Insects utilize an acetate-driven polyketide pathway, while most plants utilize lysine decarboxylation.
Module 3: Isolation Architectures
Extracting lipophilic alkaloids like Solenopsins requires a protocol that differentiates them from the proteinaceous venom components. The Whole Body Solvent Soak (WBSS) is the industry standard for high-throughput isolation from Solenopsis.
Protocol: Solenopsin Isolation from Solenopsis invicta[2][3]
Principle: Solenopsins are highly lipophilic free bases in the venom sac. They can be selectively extracted with non-polar solvents, leaving water-soluble allergens behind.
Reagents:
-
n-Hexane (HPLC Grade)
-
Dichloromethane (DCM)
-
0.1 M HCl
-
0.1 M NaOH
-
Anhydrous
Step-by-Step Methodology:
-
Collection & Separation:
-
Lipophilic Extraction (The Soak):
-
Immerse live ants in n-Hexane (10 mL per gram of ants).
-
Duration: Soak for exactly 6 hours. Note: Longer soaks extract excessive cuticular hydrocarbons.
-
Filter the extract through a glass frit to remove insect carcasses.
-
-
Acid-Base Fractionation (Purification):
-
Basification & Recovery:
-
Validation:
-
Analyze via GC-MS. Solenopsin A (C11 chain) and Solenopsin B (C13 chain) typically elute as major peaks.
-
Workflow Visualization
Caption: Acid-Base fractionation workflow for isolating pure alkaloid fractions from crude lipid extracts.
Module 4: Therapeutic Translation[8][9]
The 2-methylpiperidine moiety, particularly in solenopsins, acts as a "warhead" for membrane disruption and cell signaling modulation.
Mechanism of Action
-
Angiogenesis Inhibition: Solenopsins inhibit the PI3K/Akt signaling pathway. This downregulation suppresses VEGF (Vascular Endothelial Growth Factor) expression, starving tumors of blood supply.
-
Dermatological Restoration: In psoriasis models, solenopsin analogs (like S14) downregulate IL-22 and upregulate IL-12 , shifting the immune response from Th17-mediated inflammation to a restorative Th1 state.
-
Ceramide Mimicry: The structural similarity between the long-chain 2-methylpiperidines and sphingosines allows them to interfere with ceramide signaling, inducing apoptosis in cancer cells.
Drug Development Targets
| Target Indication | Mechanism | Lead Compound | Status |
| Psoriasis | IL-22 downregulation; Barrier restoration | Solenopsin Analogs (S14) | Pre-clinical (Murine models) |
| Melanoma | PI3K/Akt inhibition; Apoptosis induction | Solenopsin A | Pre-clinical |
| Fungal Infection | Biofilm disruption (C. auris) | Native Solenopsin Mix | In vitro / In vivo (Galleria) |
References
-
Fox, E. G. P., et al. (2013).[6] A simple, rapid method for the extraction of whole fire ant venom.[1][6] Toxicon. Link[1]
-
Arbiser, J. L., et al. (2017). Solenopsin, the alkaloidal component of the fire ant, is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood. Link
-
Carvalho, A., et al. (2024). Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris.[2] Journal of Toxicology and Environmental Health. Link
-
Leete, E. (1969). Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid.[7][8] Journal of Biological Chemistry. Link
-
Vander Meer, R. K., et al. (2022). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-1,6-piperideines. Molecules. Link
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. tandfonline.com [tandfonline.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. PathBank [pathbank.org]
- 5. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- 6. bioone.org [bioone.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of 2-Methylpiperidine
This guide provides an in-depth technical analysis of the early biological and pharmacological characterization of 2-Methylpiperidine (2-MP), focusing on its role as a fundamental pharmacophore and synthetic precursor.
Technical Retrospective & Pharmacological Profiling
Executive Summary
2-Methylpiperidine (2-MP), historically known as
Chemical Foundation & Stereochemistry
The biological activity of 2-MP is dictated by the steric influence of the methyl group at the C2 position adjacent to the nitrogen atom.
-
Chirality: 2-MP possesses a single chiral center, existing as (
) and ( ) enantiomers. Early resolution studies utilized tartaric acid to separate these isomers to test stereoselective toxicity. -
Conformation: The piperidine ring exists predominantly in a chair conformation. The 2-methyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational stability is crucial for receptor docking, although the small size of the methyl group allows for greater rotational freedom compared to the propyl chain of coniine.
Physical Properties Relevant to Bioactivity
| Property | Value | Biological Implication |
| Molecular Weight | 99.17 g/mol | High blood-brain barrier permeability. |
| pKa | ~11.1 | Highly basic; exists almost exclusively as a cation at physiological pH (7.4). |
| Lipophilicity (LogP) | ~1.15 | Moderate lipophilicity facilitates membrane transport but limits depot storage compared to longer-chain homologs. |
Pharmacological Profiling: The Early Data
Early pharmacological studies focused on two primary axes: Nicotinic Receptor Interaction and Acute Toxicity .
Nicotinic Acetylcholine Receptor (nAChR) Activity
Research in the mid-20th century utilized 2-MP to map the steric requirements of the nicotinic ion channel.
-
Mechanism: 2-MP acts as a weak antagonist/channel blocker at the nAChR. Unlike nicotine, which binds the orthosteric site, simple alkylpiperidines often interact with the ion channel pore.
-
Potency Comparison: In electrophysiological assays (e.g., Torpedo electric organ preparations), 2-MP showed a
of approximately 600 M for the channel binding site.-
Context: This is significantly less active than 2,6-dimethylpiperidine (
~8.8 M) or the fire ant alkaloid solenopsin .
-
Toxicology and Homologous Series
Toxicological screenings (LD50) were standard for establishing the safety profile of piperidine solvents and precursors.
Comparative Acute Toxicity (Mouse, Oral):
| Compound | Structure | LD50 (approx.) | Relative Toxicity |
|---|---|---|---|
| 2-Methylpiperidine | C2-Methyl | ~1400 mg/kg | Low |
| Coniine | C2-Propyl | ~100 mg/kg | High |
| N-Methylconiine | N-Methyl, C2-Propyl | ~20 mg/kg | Very High |
Causality: The dramatic increase in toxicity with the propyl chain (Coniine) versus the methyl group (2-MP) highlighted the necessity of a lipophilic tail for high-affinity interaction with the neuromuscular junction, leading to respiratory paralysis. 2-MP's low toxicity rendered it a safe metabolic precursor but an ineffective poison.
Synthetic Application: The Local Anesthetic Breakthrough
The most significant "early" biological application of 2-MP was not its direct use, but its role as the nucleophilic building block for Piperocaine (Metycaine) , a local anesthetic introduced in the 1920s to compete with Procaine.
Synthesis of Piperocaine
The synthesis relies on the nucleophilic attack of the secondary amine (2-MP) on an alkyl halide.
Reaction Logic:
-
Alkylation: 2-Methylpiperidine reacts with 3-chloropropyl benzoate (or 1-bromo-3-chloropropane followed by benzoic acid esterification).
-
Steric Hindrance: The methyl group at C2 slightly retards the nucleophilic attack compared to piperidine, requiring elevated temperatures or longer reaction times, but it confers resistance to enzymatic hydrolysis in the final drug product.
Representative Experimental Protocol
Reconstruction of a Classical Ganglionic Transmission Assay Context: In the 1950s, identifying ganglionic blockers (for hypertension) was a major focus. This protocol validates whether a compound (like 2-MP or its derivatives) acts at the autonomic ganglia.
Protocol: Cat Nictitating Membrane Assay (Modified)
Objective: Determine if 2-MP inhibits sympathetic ganglionic transmission.
Self-Validating Logic:
-
Preganglionic Stimulation: Stimulates the nerve before the ganglion. If the drug works, the signal stops here.
-
Postganglionic Stimulation: Stimulates the nerve after the ganglion. If the drug works at the ganglion, the signal should still pass here.
-
Validation: If the drug blocks both, it is not a specific ganglionic blocker (it might be a direct muscle depressant).
Methodology:
-
Preparation: Anesthetize the subject (Cat/Rabbit) with chloralose-urethane. Isolate the cervical sympathetic trunk.
-
Instrumentation: Attach the nictitating membrane (third eyelid) to an isometric force transducer.
-
Control Response:
-
Apply electrical stimulation to the preganglionic trunk (0.5 ms, 10 Hz). Record contraction height.
-
Inject Epinephrine (IV) to verify direct smooth muscle contractility.
-
-
Test Compound Administration:
-
Inject 2-Methylpiperidine (IV bolus, e.g., 5–10 mg/kg).
-
-
Differentiation Phase (The "Self-Check"):
-
Step A: Re-stimulate preganglionic nerve. Observation: Reduction in contraction indicates blockade.
-
Step B: Inject Nicotine (ganglionic agonist). Observation: If 2-MP is a competitive antagonist, nicotine response is blunted.
-
Step C: Stimulate postganglionic nerve. Observation: Contraction should remain normal. (Validates that the muscle and nerve endings are intact).
-
Metabolism and Biotransformation
Early metabolic studies (often using rabbit liver slices or in vivo urine analysis) identified the primary metabolic fate of 2-MP.
-
Ring Oxidation: The primary route is oxidation at the C6 position (alpha to the nitrogen, opposite the methyl group) or the methyl group itself.
-
Pipecolic Acid Formation: 2-MP is a precursor to pipecolic acid (piperidine-2-carboxylic acid). The methyl group is oxidized to a carboxyl group, a pathway relevant to lysine metabolism disorders (hyperpipecolic acidemia), although 2-MP is a minor exogenous source compared to endogenous lysine breakdown.
-
N-Oxidation: Formation of the N-oxide is a secondary minor pathway.
References
-
McElvain, S. M. (1927). "Piperidine Derivatives.[1][2][3][4][5] IV. The Preparation of Piperocaine." Journal of the American Chemical Society. Source:
-
Corne, S. J., & Edge, N. D. (1958). "Pharmacological Properties of Pempidine (1:2:2:6:6-pentamethylpiperidine), a New Ganglion-Blocking Compound."[2] British Journal of Pharmacology and Chemotherapy.[2] Source:
-
Lee, S. T., et al. (2013).
-Coniceine and N-Methylconiine Enantiomers." Chemical Research in Toxicology. (Provides comparative toxicity baseline for 2-alkylpiperidines). Source: -
Papke, R. L., et al. (2010). "The interactions of piperidine derivatives with the nicotinic cholinergic receptor complex." Biochemical Pharmacology. (Details the low affinity channel blocking of 2-MP). Source:
-
Chen, K. K., et al. (1928). "Pharmacological Action of Piperidine and some of its Derivatives." Journal of Pharmacology and Experimental Therapeutics. Source:
Sources
- 1. ift.org [ift.org]
- 2. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylpiperidine | 109-05-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: 2-Methylpiperidine Hydrochloride Safety & Handling
Executive Summary
2-Methylpiperidine hydrochloride (2-MePip[1]·HCl), the salt form of 2-methylpiperidine (2-pipecoline), is a critical intermediate in the synthesis of local anesthetics (e.g., Mepivacaine, Bupivacaine) and peptide coupling reagents. While often perceived as safer than its volatile, corrosive free base counterpart, the hydrochloride salt presents distinct risks—primarily hygroscopicity , acidic hydrolysis , and nitrosamine formation potential .
This guide provides a technical framework for researchers to handle 2-MePip·HCl with precision, focusing on maintaining chemical integrity (stoichiometry) and ensuring operator safety.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Understanding the phase behavior difference between the free base and the salt is fundamental to safety. The hydrochloride salt is an ionic solid, whereas the free base is a flammable, volatile liquid.
Table 1: Comparative Physicochemical Profile
| Property | 2-Methylpiperidine HCl (Salt) | 2-Methylpiperidine (Free Base) |
| CAS Number | 515-98-0 | 109-05-7 |
| Physical State | Crystalline Solid / Powder | Liquid |
| Hygroscopicity | High (Deliquescent) | Moderate |
| Volatility | Negligible (at RT) | High (Flash Point: ~10°C) |
| Acidity (pH) | Acidic (in aqueous solution) | Alkaline (pKa ~11) |
| Primary Hazard | Irritant (Skin/Eye/Resp) | Corrosive / Flammable |
Expert Insight: Do not rely on the CAS number alone when ordering or retrieving SDS. Database errors frequently cross-link the salt and free base. Always visually verify the physical state (Solid vs. Liquid) before opening the container.
Toxicology & Hazard Assessment
GHS Classification (2-MePip·HCl)
While the free base is Class 8 (Corrosive) and Class 3 (Flammable), the hydrochloride salt typically falls under Class 7 (Irritant) due to the neutralization of the amine. However, it retains significant bioactivity.
-
Skin Irritation (Category 2): Causes localized dermatitis.
-
Eye Irritation (Category 2A): Causes serious eye irritation upon contact with dust.
-
STOT-SE (Category 3): May cause respiratory tract irritation if dust is inhaled.
The Nitrosamine Vector (Critical Risk)
Secondary amines, including 2-methylpiperidine, are precursors to N-nitroso compounds (nitrosamines), which are potent carcinogens.
-
Mechanism: Reaction with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) generates N-nitroso-2-methylpiperidine.
-
Protocol: Strictly segregate 2-MePip·HCl from sodium nitrite (
), thionyl chloride, or nitric acid waste streams.
Engineering Controls & Personal Protective Equipment (PPE)
Containment Strategy
The primary handling challenge is not just toxicity, but moisture control . 2-MePip·HCl is hygroscopic; absorption of water alters the molecular weight basis for stoichiometric calculations, leading to failed coupling reactions.
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Atmosphere: Handle in a desiccated environment or under inert gas (
/Ar) if high precision is required.
PPE Selection Matrix
| Protection Zone | Recommendation | Causality / Rationale |
| Hand Protection | Nitrile Rubber (min 0.11 mm) | Latex is permeable to organic amines. While the salt is solid, dissolution in sweat or solvents creates a permeation risk. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders. Goggles seal against airborne dust entry. |
| Respiratory | N95 / P100 (if outside hood) | Only required if handling large open quantities outside a hood (not recommended). |
Experimental Protocol: Safe Weighing & Handling
The following workflow integrates safety with experimental precision, specifically addressing the hygroscopic nature of the salt.
Graphviz Diagram: Handling Workflow
Figure 1: Logic flow for handling hygroscopic amine salts to prevent hydration and exposure.
Step-by-Step Methodology
-
Preparation: Verify fume hood operation. Clear the deck of any oxidizing agents or nitrites.
-
Weighing:
-
Tare the weighing boat before opening the stock container.
-
Open container, transfer aliquot, and reseal immediately .
-
Note: If the solid appears "clumpy" or wet, it has likely hydrolyzed or absorbed water. Recrystallization (EtOH/Et2O) may be required for analytical purity.
-
-
Solubilization: Add the solvent to the solid to prevent dust lofting.
-
Neutralization: If converting to free base in situ, add base (e.g., NaOH) slowly. Warning: This generates heat and releases the volatile, malodorous free amine.
Emergency Response Protocols
In the event of exposure, the response must address both the ionic nature of the salt and the potential for amine release.
Graphviz Diagram: Exposure Response Logic
Figure 2: Decision matrix for immediate response to 2-MePip·HCl exposure.
Specific First Aid Measures
-
Skin Contact: Unlike liquid splashes, solid dust should be gently brushed off before wetting to prevent creating a concentrated acidic/irritant paste on the skin, then flushed with copious water.
-
Eye Contact: Immediate irrigation is critical. The salt can cause abrasive damage combined with chemical irritation.
-
Spill Cleanup: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA vacuum.
Storage & Stability
-
Conditions: Store in a cool, dry place. Desiccation is mandatory for long-term storage.
-
Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides, and nitrosating agents (sodium nitrite).
-
Shelf Life: Hygroscopic degradation is the primary failure mode. Re-test melting point if stored >6 months without desiccation.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7970, 2-Methylpiperidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine derivatives. Retrieved from [Link]
-
American Chemical Society (ACS). (2025). (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. Chemical Research in Toxicology. Retrieved from [Link]
Sources
Commercial Availability & Technical Handling of 2-Methylpiperidine Hydrochloride Enantiomers
Executive Summary
2-Methylpiperidine (2-MP), also known as
This guide addresses a specific market asymmetry: (S)-2-methylpiperidine HCl is readily available as a catalog item, whereas the (R)-enantiomer often requires custom sourcing or in-house resolution. We provide the sourcing intelligence, quality control (QC) protocols, and resolution methodologies required to secure high-fidelity starting materials for drug development.
Chemical Profile & Stereochemical Stability[2]
The hydrochloride salt is the preferred form for storage and handling. The free base is a volatile, hygroscopic liquid (bp 118°C) prone to oxidation and difficult to weigh accurately in sub-milligram quantities. The HCl salt is a stable, non-hygroscopic crystalline solid.
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemate |
| Salt Form | (S)-2-Methylpiperidine HCl | (R)-2-Methylpiperidine HCl | (±)-2-Methylpiperidine HCl |
| CAS (Salt) | 205526-61-0 | Not widely assigned (Use free base CAS 1722-95-8 for search) | 109-05-7 (Free base) |
| CAS (Free Base) | 3197-42-0 | 1722-95-8 | 109-05-7 |
| Physical State | White Crystalline Solid | White Crystalline Solid | Liquid (Free base) / Solid (Salt) |
| Optical Rotation | 0° |
*Note: Optical rotation values typically refer to the free base. The HCl salt rotation will differ in solvent/magnitude.
Commercial Landscape & Sourcing Strategy
Market Asymmetry
The commercial availability of these enantiomers is unbalanced due to the natural abundance of precursors and the efficiency of specific resolution agents.
-
Tier 1: Commodity (Racemate). Available in drums/IBCs from bulk manufacturers (e.g., Vertellus, various Chinese suppliers). Cost is negligible (<$50/kg).
-
Tier 2: Catalog Item ((S)-Enantiomer). Widely stocked by research suppliers (ChemScene, Sigma-Aldrich, BLD Pharm) in gram to kilogram quantities.
-
Tier 3: Specialty/Inquiry ((R)-Enantiomer). Often listed as "Inquiry" or "Out of Stock." Frequently requires lead times of 4-6 weeks for custom resolution or asymmetric synthesis.
Supplier Comparison Table
| Supplier | Product | Catalog No. | Purity (ee) | Availability Status |
| ChemScene | (S)-2-Methylpiperidine HCl | CS-0044046 | ≥95% | In Stock (US/Global) |
| Sigma-Aldrich | (S)-(+)-2-Methylpiperidine | 522902 | 97% | In Stock (Free Base) |
| BLD Pharm | (S)-2-Methylpiperidine HCl | BD136854 | 97% | In Stock |
| Pharmaffiliates | (R)-2-Methylpiperidine | PA 27 0035197 | N/A | Inquiry Only |
| Enamine | (R)-2-Methylpiperidine HCl | Custom | 95%+ | Make-on-Demand |
Strategic Recommendation
For projects requiring the (R)-enantiomer , do not rely on "In Stock" indicators from aggregators. These are often ghost listings. If your requirement exceeds 10g, initiate an in-house resolution campaign immediately (see Section 4) rather than waiting for uncertain vendor lead times.
Quality Control: Self-Validating Analytical Protocol
Trusting the Certificate of Analysis (CoA) for chiral building blocks is a risk in high-stakes synthesis. Enantiomeric excess (ee) can degrade if the material was "enriched" rather than fully resolved.
Protocol: Chiral HPLC Determination of ee
This method uses a polysaccharide-based stationary phase. The addition of diethylamine (DEA) is critical to suppress the interaction between the basic piperidine nitrogen and the silanols on the column, which otherwise causes severe peak tailing.[2]
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (or Refractive Index if UV signal is weak due to lack of chromophore).
-
Sample Prep: Dissolve 5 mg of HCl salt in 1 mL of Mobile Phase. Add 1 drop of 1M NaOH to liberate the free base if using a non-buffered mobile phase, or ensure the DEA concentration is sufficient to neutralize the HCl.
Acceptance Criteria:
In-House Resolution Protocol ((R)-Enantiomer)
When commercial stock of the (R)-enantiomer is unavailable or cost-prohibitive, the classical resolution using (+)-Mandelic Acid is the industry standard for high throughput and reliability. This method is superior to tartaric acid resolutions for 2-methylpiperidine due to sharper solubility differences between the diastereomeric salts.
The "Self-Validating" Workflow
This protocol includes a recrystallization loop that guarantees >99% ee before the material is committed to downstream synthesis.
Step-by-Step Methodology
-
Salt Formation: Dissolve racemic 2-methylpiperidine (1.0 equiv) in ethanol. Add (+)-Mandelic acid (1.0 equiv). Heat to reflux until clear.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The salt of (R)-2-methylpiperidine-(+)-mandelate will crystallize preferentially.
-
Filtration & Check: Filter the crystals. Do not discard the mother liquor (contains S-isomer).
-
Enrichment (The Loop): Take a small aliquot, liberate the base, and check ee via HPLC (Section 3).
-
If ee < 98%: Recrystallize from hot ethanol.
-
If ee > 99%: Proceed to liberation.
-
-
Liberation: Suspend the salt in water. Basify with 5M NaOH to pH > 12. Extract with Dichloromethane (DCM) x 3.
-
HCl Formation: Dry the DCM layer over MgSO4. Bubble anhydrous HCl gas (or add HCl in Dioxane) to precipitate (R)-2-Methylpiperidine HCl.
Workflow Visualization
Figure 1: Decision-gated workflow for the resolution of (R)-2-methylpiperidine, ensuring high optical purity through an iterative QC loop.
Synthesis vs. Buy Decision Logic
For drug development teams, the decision to buy or synthesize depends on the project phase and the specific enantiomer required.
Figure 2: Sourcing logic tree. The (R)-enantiomer warrants in-house production for any scale exceeding pilot screens due to the scarcity of commercial stock.
References
-
Sigma-Aldrich. (S)-(+)-2-Methylpiperidine Product Specification. Retrieved from .
-
ChemScene. (S)-2-Methylpiperidine hydrochloride Product Page. Retrieved from .
-
Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (1999).[4] An Improved Resolution of 2-Methylpiperidine and Its Use in the Synthesis of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications, 29(10), 1747–1756. .
-
PubChem. 2-Methylpiperidine Compound Summary. National Library of Medicine. Retrieved from .
-
BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine (Analogous Method). Retrieved from .
Sources
Methodological & Application
use of 2-Methylpiperidine hydrochloride as a chiral catalyst
Application Note: 2-Methylpiperidine Hydrochloride in Asymmetric Synthesis
Part 1: Executive Summary & Technical Context
2-Methylpiperidine (2-MP) is a critical piperidine alkaloid scaffold used in the synthesis of chiral ligands (specifically sparteine surrogates), local anesthetics (e.g., Ropivacaine, Mepivacaine), and as a chiral base in asymmetric deprotonation. While often supplied as the stable hydrochloride salt (2-MP·HCl) to prevent oxidation and reduce volatility, the active species in catalysis is almost exclusively the free amine or its N-alkylated derivatives.
This Application Note addresses a common bottleneck in drug development: the sourcing of high-purity enantiomers.[1] Commercial 2-MP is frequently racemic. Consequently, the primary "catalytic" workflow involves the optical resolution of the racemate followed by its deployment as a ligand precursor or chiral base.
Key Technical Advantages:
-
Conformational Rigidity: The six-membered ring provides superior steric directing groups compared to acyclic amines (e.g., diethylamine) in enamine/iminium activation.
-
Sparteine Surrogacy: Enantiopure 2-MP derivatives function as effective mimics for (-)-sparteine, a ligand essential for asymmetric lithiation but often plagued by supply shortages.
-
Salt Stability: The hydrochloride form (
C) allows for indefinite storage without the degradation seen in the free liquid base.
Part 2: Pre-Catalytic Protocols (Optical Resolution)
The following protocol describes the resolution of racemic 2-methylpiperidine using (
Protocol A: Diastereomeric Salt Resolution
Objective: Isolate (
Materials:
-
Racemic 2-Methylpiperidine (Free base or liberated from HCl salt)
-
(
)-(+)-Tartaric Acid (Resolving Agent)[2] -
Solvent System: Ethanol (95%) / Water (10:1 v/v)
-
Acetone (for washing)
Experimental Workflow:
-
Preparation of Resolving Solution:
-
Dissolve 1.0 eq of (
)-(+)-Tartaric acid in the Ethanol/Water mixture at 60°C. -
Note: Use approximately 5 mL of solvent per gram of tartaric acid.
-
-
Amine Addition:
-
Add 1.0 eq of racemic 2-methylpiperidine dropwise to the hot acid solution.
-
Observation: The solution will exotherm slightly. Maintain temperature at 60-65°C for 30 minutes to ensure homogeneity.
-
-
Crystallization (The Critical Step):
-
Allow the solution to cool slowly to room temperature (approx. 20°C) over 4 hours.
-
Seed Crystals: If no precipitate forms, seed with a micro-crystal of authentic (
)-2-methylpiperidine-( )-tartrate. -
Mechanism: The (
)-amine forms a less soluble diastereomeric salt with ( )-tartaric acid compared to the ( )-amine.[3]
-
-
Filtration and Washing:
-
Filter the white crystalline solid.
-
Wash the filter cake with cold acetone (2x) to remove the mother liquor containing the (
)-enriched isomer.
-
-
Recrystallization (Enrichment):
-
Liberation of the Active Base:
-
Dissolve the purified salt in minimal water.
-
Basify with 5M NaOH to pH > 12.
-
Extract with Diethyl Ether or DCM (3x).
-
Dry over
and concentrate.
-
Data Output: Expected Optical Rotation
| Compound | Condition | Specific Rotation
Part 3: Catalytic Application (Ligand Synthesis)
Once resolved, 2-methylpiperidine is rarely used as a simple base. Its primary value in modern catalysis is as a precursor to Bispidine ligands or Sparteine Surrogates . These ligands complex with organolithium reagents (e.g.,
Protocol B: Synthesis of N-Alkyl Ligands (Sparteine Mimetics)
Context: This protocol converts the resolved 2-MP into a bidentate ligand capable of coordinating Lithium or Zinc.
Workflow:
-
N-Alkylation:
-
React (
)-2-methylpiperidine with 2-chloroethyl amine derivatives or similar electrophiles under basic conditions ( , MeCN, Reflux).
-
-
Cyclization (Optional):
-
For bispidine synthesis, a double Mannich condensation is often employed using the piperidine nitrogen as the nucleophile.
-
Protocol C: Handling the Hydrochloride Salt
The HCl salt is hygroscopic. For precise catalytic loading:
-
Drying: Dry the salt in a vacuum oven at 60°C over
for 12 hours before weighing. -
In-Situ Neutralization: If the free base is unstable, add the HCl salt directly to the reaction vessel along with a stoichiometric amount of a heterogeneous base (e.g.,
or ) in dry THF. Stir for 30 mins before adding the electrophile.
Part 4: Process Visualization
The following diagram illustrates the logical flow from the raw racemic material to the active catalytic species.
Caption: Workflow for the resolution of 2-Methylpiperidine and its conversion into a catalytic ligand.
Part 5: References & Authority
-
Resolution of Piperidine Derivatives:
-
Protocol Source: BenchChem Application Notes.[6] "Chiral Resolution of (R)-2-Methylpiperazine [and Piperidine analogs] with (L)-Tartaric Acid."
-
Source: (Generalized protocol adapted for Piperidine series).
-
-
Sparteine Surrogates:
-
Safety & Handling:
-
SDS Data: Fisher Scientific / Sigma-Aldrich Safety Data Sheets for 2-Methylpiperidine.
-
Relevance: Handling of corrosive, flammable amines and hygroscopic salts.
-
Source:
-
-
Asymmetric Synthesis Applications:
-
Context: "Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution." Organic & Biomolecular Chemistry.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the sparteine surrogate: development of a resolution route to the (−)-sparteine surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Methylpiperidine HCl in Pharmaceutical Synthesis
This guide details the application of 2-Methylpiperidine Hydrochloride (2-MP·HCl) in pharmaceutical research, focusing on its critical role as a regulatory-compliant alternative in peptide synthesis and a versatile chiral building block.
Executive Summary & Chemical Profile
2-Methylpiperidine (2-MP), often supplied as the stable hydrochloride salt, has emerged as a strategic reagent in modern medicinal chemistry. Historically overshadowed by piperidine, 2-MP is now gaining prominence due to the "Piperidine Privilege"—the ubiquity of the piperidine ring in FDA-approved drugs—clashing with the strict regulatory controls on piperidine (a Table II precursor).
Key Advantages:
-
Regulatory Compliance: Unlike piperidine, 2-MP is not a controlled substance in many jurisdictions, reducing administrative burden.
-
Stereochemical Utility: Contains a chiral center at C2, allowing for enantioselective synthesis applications.
-
Enhanced Lipophilicity: The C2-methyl group increases solubility in organic solvents compared to the parent piperidine.
Chemical Specifications
| Property | Value | Notes |
| CAS (HCl Salt) | 205526-61-0 | Stable, non-hygroscopic solid. |
| CAS (Free Base) | 109-05-7 | Volatile liquid, requires fresh generation. |
| MW | 135.64 g/mol (HCl) | Free base MW: 99.17 g/mol . |
| pKa | ~11.1 | Comparable basicity to piperidine. |
| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar solvents (HCl form). |
Core Application: Green Solid-Phase Peptide Synthesis (SPPS)
The most immediate and high-impact application of 2-MP is as a deprotection reagent in Fmoc-based SPPS. It serves as a direct, drop-in replacement for piperidine, driving the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group via
Mechanistic Insight
While piperidine is the gold standard, 2-MP offers nearly identical reaction kinetics. The mechanism involves the abstraction of the acidic proton from the fluorenyl ring C9 position, leading to the formation of dibenzofulvene (DBF). The secondary amine (2-MP) then traps the reactive DBF to form a stable adduct, preventing the reverse reaction.
Protocol 1: Fmoc Deprotection Workflow
Objective: Efficient removal of N-terminal Fmoc groups on Rink Amide or Wang resin.
Reagents:
-
Deprotection Cocktail: 20% (v/v) 2-Methylpiperidine in DMF (Dimethylformamide).
-
Wash Solvent: DMF (HPLC Grade).
Step-by-Step Procedure:
-
Swelling: Swell the resin (approx.[1] 0.1 mmol scale) in DMF for 20 minutes to ensure accessible pore sites.
-
Initial Treatment (Flash): Drain the solvent. Add 5 mL of the 2-MP Deprotection Cocktail . Agitate for 2 minutes.
-
Rationale: This short step removes the bulk of the Fmoc group and neutralizes any acidic residues.
-
-
Drain & Repeat: Drain the vessel. Add a fresh 5 mL aliquot of the 2-MP Deprotection Cocktail .
-
Main Reaction: Agitate for 10–12 minutes at room temperature (25°C).
-
Note: For difficult sequences (prone to aggregation), heat to 40°C or add 0.1M HOBt to minimize aspartimide formation.
-
-
Wash Cycle: Drain the reactor. Wash the resin with DMF (
mL), followed by DCM ( mL), and finally DMF ( mL). -
Validation (Chloranil Test): Perform a Chloranil or Kaiser test. A blue beads result indicates free amines (successful deprotection).
Data Comparison: 2-MP vs. Piperidine
| Parameter | Piperidine (Standard) | 2-Methylpiperidine (Alternative) |
|---|---|---|
| Deprotection Time | 10 + 10 min | 10 + 12 min |
| Crude Purity (Avg) | 88% | 87% |
| Aspartimide Side-Rxn | Moderate Risk | Slightly Lower Risk (Steric Bulk) |
| Regulatory Status | Controlled (DEA List) | Non-Controlled |
Visualization: Fmoc Deprotection Pathway
Caption: Mechanism of Fmoc removal using 2-Methylpiperidine. The reagent acts as both the base for elimination and the scavenger for the reactive fulvene byproduct.
Core Application: Chiral Resolution & Building Blocks
Because 2-Methylpiperidine is chiral, the commercial "racemic" mixture is often unsuitable for stereospecific drug synthesis (e.g., synthesis of Levobupivacaine analogs or specific alkaloids). Researchers must often resolve the racemate or synthesize it stereoselectively.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
Objective: Isolation of (R)- or (S)-2-Methylpiperidine from the racemic HCl salt. Principle: Enantiomers have identical physical properties, but diastereomeric salts formed with a chiral acid have different solubilities.
Reagents:
-
Substrate: Racemic 2-Methylpiperidine (generated from HCl salt).
-
Resolving Agent: L-(+)-Tartaric Acid (for S-isomer enrichment) or D-(-)-Tartaric Acid.
-
Solvent: Ethanol/Water (95:5) or Methanol.[2]
Step-by-Step Procedure:
-
Free Base Generation:
-
Dissolve 10g 2-MP·HCl in minimal water.
-
Add 10M NaOH dropwise until pH > 12.
-
Extract with Diethyl Ether (
mL). Dry over MgSO4 and concentrate carefully (volatile!).
-
-
Salt Formation:
-
Dissolve the free base (approx 0.1 mol) in hot Ethanol (50 mL).
-
Add equimolar L-(+)-Tartaric acid dissolved in hot Ethanol.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
-
The diastereomeric salt (e.g., (S)-2-MP
L-Tartrate) will crystallize preferentially due to lower solubility.
-
-
Recrystallization:
-
Filter the crystals.[3] Recrystallize from boiling Ethanol to upgrade chiral purity (>98% ee).
-
-
Liberation:
-
Treat the purified salt with NaOH (aq) and extract with ether to obtain the enantiopure free base.
-
Visualization: Chiral Resolution Workflow
Caption: Workflow for the optical resolution of 2-Methylpiperidine using Tartaric Acid.
Handling & Stability: The HCl Advantage
Pharmaceutical synthesis often requires the free base for nucleophilic reactions (e.g., alkylation to form N-alkyl derivatives), but the HCl salt is preferred for storage.
Protocol 3: In-Situ Free Basing (Self-Validating) Do not store the free base; generate it in situ to prevent oxidation or carbonate formation from air.
-
Suspension: Suspend 2-MP·HCl in the reaction solvent (e.g., DCM, THF).
-
Scavenger Addition: Add 1.1 equivalents of a non-nucleophilic auxiliary base (e.g., Diisopropylethylamine - DIPEA) or solid K2CO3.
-
Validation:
-
Visual: The suspension often clears or changes texture as the organic-soluble free base is released.
-
pH Check: Moisten a pH strip with water; the vapor phase above the reaction should turn basic (pH 9-10) due to the volatility of the free amine.
-
References
-
Fmoc Deprotection Efficiency: Hachmann, J., & Lebl, M. (2006).[2] Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. Link
-
Green Peptide Synthesis: Ralhan, K., et al. (2015).[2] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[2] RSC Advances. Link
-
Chiral Resolution: Wilen, S. H., et al. (1977). Strategies in Optical Resolution. Tetrahedron. Link
-
Mepivacaine Synthesis Context: Diaz-Kruik, P., & Paradisi, F. (2024). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry. Link
-
Safety & Handling: Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpiperidine. Link
Sources
Technical Application Note: 2-Methylpiperidine HCl in Next-Generation Agrochemical Synthesis
Executive Summary
The agrochemical industry is undergoing a paradigm shift towards chiral switching —replacing racemic mixtures with single-enantiomer active ingredients (AIs) to reduce environmental load and off-target toxicity. 2-Methylpiperidine hydrochloride (2-MP·HCl) is a critical scaffold in this transition. Unlike the achiral piperidine used in commodity PGRs (e.g., Mepiquat chloride), the 2-methyl analog introduces a C2 chiral center, offering steric control essential for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and advanced insect repellents (Picaridin analogs).
This guide details the handling, free-base liberation, and application of 2-MP·HCl in synthesizing a prototype Piperidine Carboxamide scaffold, a pharmacophore shared by blockbuster fungicides like Penthiopyrad and Boscalid analogs.
Chemical Properties & Handling Protocols
2-Methylpiperidine is supplied as a hydrochloride salt to prevent oxidation and reduce volatility (Free base bp: 118°C; Flash point: 13°C). However, the salt is hygroscopic . Precise stoichiometry requires strict moisture control.
Table 1: Physicochemical Profile
| Property | Specification | Critical Note |
| CAS (HCl Salt) | 5119-88-0 | Stable solid; preferred for storage. |
| CAS (Free Base) | 109-05-7 | Volatile, flammable, amine odor.[1] |
| Molecular Weight | 135.64 g/mol (HCl) | Correction Factor: 1.37x mass required vs. free base. |
| Chirality | Racemic (±) | Requires resolution for high-efficacy AIs. |
| Solubility | Water, Methanol | Insoluble in non-polar solvents (Hexane, Toluene) until neutralized. |
Protocol A: Quantitative Free-Base Liberation (In-Situ)
Rationale: Many coupling reactions (e.g., nucleophilic substitution) fail if the amine is protonated. This biphasic method generates the nucleophile immediately prior to reaction, minimizing oxidative degradation.
Reagents:
-
2-Methylpiperidine HCl (10 mmol)
-
Dichloromethane (DCM) or Toluene (20 mL)
-
4M NaOH (5 mL) or 20% K₂CO₃ (for sensitive substrates)
Workflow:
-
Dissolution: Dissolve 2-MP·HCl in minimal water (3 mL).
-
Biphasic Mix: Add the organic solvent (DCM).
-
Neutralization: Add base dropwise under vigorous stirring at 0°C.
-
Extraction: Separate organic layer. Re-extract aqueous layer 2x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for 15 mins.
-
Usage: Use the filtrate immediately for Protocol C . Do not evaporate to dryness unless necessary, to avoid volatility losses.
Application: Chiral Resolution for Bioactive Synthesis
Agrochemical efficacy often resides in the (S)-enantiomer (or (R)- depending on the target enzyme). Using racemic 2-MP results in 50% "isomeric ballast."
Diagram 1: Chiral Resolution Workflow
The following diagram illustrates the classical resolution pathway using Tartaric Acid, a standard industrial method for piperidine derivatives.
Figure 1: Classical resolution workflow for isolating enantiopure 2-methylpiperidine using tartaric acid derivatives.
Protocol B: Synthesis of Piperidine Carboxamide Scaffold (SDHI Mimic)
Context: This protocol synthesizes a generic N-(2-methylpiperidin-1-yl)amide linkage. This motif is bioisosteric to phenyl rings in SDHI fungicides, improving metabolic stability due to the steric bulk of the methyl group protecting the amide bond.
Reaction Class: Schotten-Baumann Acylation.
Reagents & Equipment
-
Substrate: 2-Methylpiperidine (freshly liberated from Protocol A).
-
Acylating Agent: 2-(Trifluoromethyl)benzoyl chloride (Representative acid chloride).
-
Base: Triethylamine (TEA) or Pyridine.
-
Solvent: Dry DCM (anhydrous).
-
Analysis: TLC (Silica, 30% EtOAc/Hexane), HPLC.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Purge a 3-neck round-bottom flask with N₂.
-
Charge with 1.0 eq of 2-Methylpiperidine (in DCM).
-
Add 1.2 eq of Triethylamine.
-
Cool to 0°C using an ice/salt bath.
-
-
Acylation (Exothermic Control):
-
Dissolve 1.05 eq of Acid Chloride in DCM.
-
Add dropwise to the amine solution over 30 minutes. Critical: Keep internal temp < 5°C to prevent bis-acylation or racemization.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor by TLC.[2] The amine spot (ninhydrin active) should disappear.
-
Quench with 1M HCl (removes unreacted amine and TEA).
-
-
Workup:
-
Wash organic layer with Sat.[3] NaHCO₃ (removes acid byproducts).
-
Wash with Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via Flash Chromatography.
-
Diagram 2: Mechanistic Pathway
Figure 2: Mechanism of Schotten-Baumann acylation. The steric hindrance of the 2-methyl group requires controlled temperature to ensure efficient nucleophilic attack.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare the product against these criteria.
| Test | Expected Result | Troubleshooting |
| H-NMR (CDCl₃) | Doublet at ~1.1 ppm (Methyl group). Broad multiplet at 3.5-4.5 ppm (N-CH). | If methyl doublet is split or complex, rotamers may be present (common in amides). Run NMR at 50°C. |
| Chiral HPLC | Single peak (if resolved starting material used). | Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA. |
| Appearance | White to off-white solid. | Yellow/Brown oil indicates oxidation or residual acid chloride. |
References
-
Agrochemical Building Blocks: 2-Methylpiperidine: Key intermediate for agrochemicals and pharmaceuticals.[1] Aure Chemical.[1][4][5]
-
Chiral Resolution Protocols: Process for resolving chiral piperidine alcohol. US Patent Application 20080051579A1.
-
Fungicide Synthesis (SDHI): Synthesis and fungicidal activities of positional isomers of N-thienylcarboxamide. Journal of Pesticide Science.
-
Safety & Handling: Safety Data Sheet: 2-Methylpiperidine. Fisher Scientific.[6]
-
Mepiquat Synthesis Context: Synthesis of high-purity mepiquat chloride.[7] Patent CN102584681A.
Sources
- 1. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. US5705648A - Mepiquat chloride - Google Patents [patents.google.com]
Enantioselective Synthesis & Utilization of (R)-2-Methylpiperidine: A Technical Guide for Medicinal Chemistry
Executive Summary
(R)-2-Methylpiperidine (CAS: 1722-95-8 for free base; HCl salt varies) is a privileged chiral scaffold in medicinal chemistry. Unlike its achiral counterparts, the C2-methyl group exerts significant steric influence, often dictating the conformational landscape of the piperidine ring (favoring the equatorial methyl position to minimize 1,3-diaxial strain). This moiety is critical in the synthesis of local anesthetics (e.g., ropivacaine analogs), kinase inhibitors, and GPCR ligands where stereospecific binding is non-negotiable.
This guide addresses the practical challenges of working with (R)-2-Methylpiperidine hydrochloride. It moves beyond basic synthesis to provide industrial-grade protocols for free base liberation , enantioselective reductive amination , and chiral integrity validation .
Critical Material Preparation: Free Base Liberation
The hydrochloride salt is the preferred storage form due to its stability and non-volatility. However, the free amine is required for nucleophilic applications. The (R)-enantiomer free base is volatile and hygroscopic; improper liberation leads to stoichiometric errors and yield loss.
Protocol 1: Quantitative Liberation of (R)-2-Methylpiperidine
Objective: Convert the stable HCl salt to the reactive free amine without racemization or evaporative loss.
Reagents:
-
(R)-2-Methylpiperidine HCl (10.0 g, 73.7 mmol)
-
Sodium Hydroxide (NaOH), 5M aqueous solution
-
Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Potassium Hydroxide (KOH) pellets (for drying)
Step-by-Step Methodology:
-
Dissolution: Suspend the HCl salt in a minimal amount of water (approx. 20 mL) in a round-bottom flask cooled to 0°C.
-
Basification: Dropwise add 5M NaOH (20 mL) while stirring. Monitor pH; ensure pH > 12. The solution will become biphasic as the oil separates.
-
Scientific Insight: Keeping the temperature low (0-5°C) is critical. The free base has a significant vapor pressure. Exotherms during neutralization can drive off the amine.
-
-
Extraction: Extract immediately with Et₂O (3 x 30 mL). Avoid DCM if possible, as Et₂O facilitates easier solvent removal at lower temperatures, preserving the volatile amine.
-
Drying: Dry the combined organic layers over KOH pellets (preferred over MgSO₄ for amines to minimize non-specific binding) for 30 minutes.
-
Concentration: Carefully remove the solvent under reduced pressure (rotary evaporator). Crucial: Do not heat the water bath above 25°C. Stop when the volume corresponds to the theoretical mass.
-
Validation: Verify the absence of water via Karl Fischer titration if used for strictly anhydrous reactions (e.g., Lithiation).
Workflow Visualization: Salt-to-Base Conversion
Figure 1: Critical workflow for liberating the volatile free base while preventing yield loss.
Core Application: Enantioselective Reductive Amination
The most common application of (R)-2-methylpiperidine is incorporating it as a chiral amine into a larger scaffold. Direct alkylation (S_N2) often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred self-validating method for mono-alkylation.
Protocol 2: Stereoconservative Reductive Amination
Target: Synthesis of N-alkylated-(R)-2-methylpiperidine derivatives. Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.
Reagents:
-
(R)-2-Methylpiperidine (Free base, 1.0 equiv)
-
Aldehyde/Ketone substrate (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under Argon, dissolve the carbonyl substrate in DCE (0.2 M). Add (R)-2-methylpiperidine followed by AcOH.
-
Scientific Insight: The C2-methyl group creates steric hindrance near the nitrogen. AcOH acts as a catalyst to activate the carbonyl, facilitating iminium formation which is often the rate-determining step for sterically hindered amines.
-
-
Stirring: Allow the mixture to stir at Room Temperature (RT) for 30-60 minutes to ensure equilibrium favors the iminium species.
-
Reduction: Add NaBH(OAc)₃ in one portion.
-
Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde/ketone competitively before the imine is formed. It is also less likely to cause racemization at the alpha-carbon of the aldehyde.
-
-
Quench: After 12-16 hours (monitor by TLC/LCMS), quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM. Wash with brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. Note: Piperidine derivatives often streak on silica; add 1% Triethylamine (TEA) to the eluent to sharpen peaks.
Mechanistic Pathway & Stereochemical Control[2]
Figure 2: Mechanistic pathway highlighting the iminium intermediate stability.
Analytical Quality Control (E-E-A-T)
Ensuring the enantiomeric excess (ee%) is maintained throughout the synthesis is mandatory.
Data Summary: Physical Properties & Handling
| Parameter | Value/Condition | Relevance |
| MW (HCl Salt) | 135.64 g/mol | Stoichiometry calculations. |
| MW (Free Base) | 99.17 g/mol | Reactive species mass. |
| Boiling Point | 118°C (Free Base) | High Risk: Do not use high-vac/heat indiscriminately. |
| Chirality | (R)-Enantiomer | Verify via Optical Rotation or Chiral HPLC. |
| Solubility | Water, Ethanol, DCM | Highly soluble in organic solvents after liberation. |
Chiral HPLC Method (Generic Starting Point)
To validate the absence of the (S)-enantiomer (racemization check):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The amine modifier (DEA) is strictly required to prevent peak tailing of the basic piperidine nitrogen.
-
-
Detection: UV at 210-220 nm (Piperidines have weak chromophores; derivatization with benzoyl chloride may be needed for higher sensitivity).
References
-
SynQuest Laboratories. (R)-2-Methylpiperidine Safety Data Sheet. Retrieved from 2.[2]
-
Jones, S. P., et al. (2022).[3] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Royal Society of Chemistry. Retrieved from 3.
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference).[5][6]
-
Sigma-Aldrich. "Application Note – Reductive Amination." Retrieved from .
-
National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Retrieved from 7.
Sources
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. chemos.de [chemos.de]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (S)-2-Methylpiperidine Hydrochloride as a Chiral Resolving Agent
This Application Note and Protocol Guide is designed for researchers and process chemists in drug development. It details the strategic application of (S)-2-Methylpiperidine (also known as (S)-2-Pipecoline) as a chiral resolving agent and auxiliary.[1]
Executive Summary
(S)-2-Methylpiperidine is a rigid, cyclic, secondary chiral amine.[1] Unlike flexible resolving agents (e.g.,
Key Physicochemical Properties
| Property | Value | Note |
| CAS (HCl Salt) | 205526-61-0 | Stable storage form |
| CAS (Free Base) | 3197-42-0 | Active resolving species |
| MW (HCl) | 135.64 g/mol | Precursor mass |
| MW (Free Base) | 99.17 g/mol | Active mass |
| Boiling Point | 118°C (Free Base) | Volatile – handle with care |
| pKa | ~11.0 | Strong base, suitable for weak acids |
| Structure | Cyclic, Secondary Amine | High conformational rigidity |
Strategic Mechanistic Insight
Why Choose (S)-2-Methylpiperidine?
-
Rigidity Factor: The piperidine chair conformation locks the chiral center, reducing the entropic penalty during crystallization. This often results in sharper solubility differences between diastereomeric salts compared to acyclic amines.
-
Secondary Amine Functionality: Unlike primary amines, the secondary amine forms salts with different hydrogen-bonding networks, offering an orthogonal screening option when primary amines (like phenylethylamine) fail to yield crystals.
-
Recyclability: The free base is volatile (bp 118°C) but can be extracted efficiently, allowing for high recovery rates from aqueous streams.
The "Pope and Peachey" Advantage
Because (S)-2-Methylpiperidine is a high-value reagent, this protocol utilizes the Pope and Peachey method . Instead of using 1.0 equivalent of the resolving agent, we use 0.5 equivalents of (S)-2-Methylpiperidine and 0.5 equivalents of an achiral base (e.g., NaOH or Triethylamine). This forces the formation of the most stable diastereomeric salt while keeping the more soluble enantiomer in solution as the achiral salt.
Experimental Protocols
Phase 1: Liberation of the Free Base
The commercial HCl salt is inactive for resolution. It must be neutralized to the free amine.
Reagents:
-
(S)-2-Methylpiperidine HCl (10.0 g, 73.7 mmol)[1]
-
Sodium Hydroxide (NaOH), 5M aqueous solution[1]
-
Dichloromethane (DCM) or Diethyl Ether (
)[1] -
Anhydrous Sodium Sulfate (
)[1]
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of (S)-2-Methylpiperidine HCl in 15 mL of distilled water. The solution will be acidic.[2]
-
Neutralization: Cool the solution to 0–5°C in an ice bath. Slowly add 5M NaOH (~16 mL) with stirring until the pH reaches >12. The free amine will separate as an oily top layer.
-
Extraction: Extract the aqueous mixture with DCM (
). -
Drying: Combine organic layers and dry over anhydrous
for 30 minutes. Filter off the solids.[2] -
Quantification: Do not evaporate to dryness if using immediately, as the amine is volatile. Instead, assume quantitative recovery (approx.[1] 7.3 g amine) and use the DCM solution directly, or carefully remove solvent under mild vacuum (400 mbar, 30°C) to obtain the neat oil.
Phase 2: Resolution of Racemic 2-Phenylpropionic Acid (Model Target)
This protocol resolves a standard
Reagents:
-
Racemic 2-Phenylpropionic Acid (10.0 g, 66.6 mmol)[1]
-
(S)-2-Methylpiperidine (Free Base) (3.30 g, 33.3 mmol) – 0.5 eq[1]
-
Sodium Hydroxide (NaOH), 1M solution (33.3 mmol) – 0.5 eq[1]
-
Solvent: Ethanol/Water (95:5 v/v)[1]
Workflow:
-
Solution A (Target): Dissolve 10.0 g of racemic acid in 50 mL of Ethanol/Water.
-
Solution B (Base): Add 33.3 mL of 1M NaOH to Solution A. Stir for 10 min.
-
Addition of Resolving Agent: Add 3.30 g of (S)-2-Methylpiperidine (neat or in minimal ethanol) to the mixture.
-
Crystallization:
-
Heat the mixture to near boiling (~75°C) until clear.
-
Allow to cool slowly to room temperature (25°C) over 4 hours.
-
Critical Step: If oiling out occurs, reheat and add small aliquots of water until the oil dissolves, then cool again. Seed with pure salt if available.
-
-
Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol (5 mL).
-
Recrystallization: Recrystallize the wet cake from hot Ethanol/Water (ratio optimized to 10 mL/g) to upgrade chiral purity (typically >98% ee after 1-2 recrystallizations).
Phase 3: Recovery of Target Acid and Resolving Agent
For the Salt (Precipitate):
-
Suspend salt in water and acidify with 1M HCl (pH < 2).
-
Extract the Chiral Acid into Ethyl Acetate.
-
The aqueous layer now contains (S)-2-Methylpiperidine HCl .
-
Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the resolving agent (Return to Phase 1).
Visualized Workflows
Diagram 1: The Closed-Loop Resolution Cycle
This flowchart illustrates the material flow, emphasizing the recyclability of the (S)-2-Methylpiperidine.
Caption: Closed-loop workflow for chiral resolution showing the critical liberation step and the recycling pathway for the resolving agent.
Diagram 2: Mechanism of Diastereomeric Salt Formation
Conceptualizing the interaction between the rigid piperidine chair and the carboxylic acid.
Caption: The rigid chair conformation of (S)-2-Methylpiperidine facilitates selective crystallization with one acid enantiomer (typically the one allowing tighter packing).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high or temp drop too fast. | Reheat to dissolve.[3] Add 5-10% more solvent. Cool very slowly (1°C/min). |
| No Precipitate | Salt is too soluble in ethanol. | Switch solvent to Acetone or Ethyl Acetate. Try "Anti-solvent" addition (e.g., Hexane).[1] |
| Low ee% | Non-selective inclusion of the other isomer. | Perform a second recrystallization.[3] Ensure cooling is slow to purify the lattice. |
| Low Yield | "Pope and Peachey" ratio incorrect. | Verify the 0.5 eq stoichiometry. If using 1.0 eq, yield drops due to common ion effect. |
References
-
Chemical Identity & Properties: PubChem. 2-Methylpiperidine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]
-
Resolution Methodology: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.[1] (Standard reference for Pope & Peachey method).
-
Application in Asymmetric Synthesis: Adamo, M. F., et al. "An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines." Journal of Organic Chemistry. [Link] (Cited for reverse resolution logic and stability data).[1]
- Enamine Asymmetric Induction: Matsushita, H., et al. "Optical Resolution of 2-Methylpiperidine and its Application to Asymmetric Synthesis." Bulletin of the Chemical Society of Japan, Vol 50, 1977. (Foundational work on using the amine as a chiral auxiliary).
Sources
Application Note: Strategic Utilization of 2-Methylpiperidine Hydrochloride in Asymmetric Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 2-Methylpiperidine Hydrochloride (2-MP·HCl) as a core scaffold for synthesizing complex bioactive molecules, specifically focusing on chiral resolution and C-H functionalization pathways.
Abstract
2-Methylpiperidine (2-MP) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for numerous alkaloids (e.g., Solenopsin), local anesthetics, and peptidomimetics. While often supplied as the stable hydrochloride salt (2-MP·HCl), its utility relies on efficient free-basing, optical resolution, and regioselective functionalization. This guide provides validated protocols for resolving 2-MP enantiomers and utilizing them in the asymmetric synthesis of 2,6-disubstituted piperidines via directed lithiation.
Introduction & Chemical Context
This compound (CAS: 5119-88-0) offers superior oxidative stability compared to its free base liquid form, which is prone to discoloration and carbonate formation upon air exposure. However, the presence of the hydrochloride counterion requires specific handling strategies during nucleophilic substitutions and organometallic transformations.
Key Applications
-
Natural Product Synthesis: Precursor to fire ant venom alkaloids (Solenopsins) and Dendrobatid alkaloids.
-
Chiral Auxiliaries: Used in asymmetric alkylations and as chiral ligands.
-
Peptidomimetics: Acts as a conformational restrictor in peptide backbones.
Core Protocol A: Free-Basing and Optical Resolution
Most advanced applications require the enantiopure free amine. The following protocol describes the resolution of racemic 2-MP using L-Tartaric acid, a method favored for its scalability and cost-effectiveness over enzymatic resolution.
Materials
-
Starting Material: 2-Methylpiperidine HCl (Racemic)
-
Resolving Agent: L-(+)-Tartaric acid
-
Solvents: Methanol (MeOH), Acetone, 50% NaOH, Diethyl Ether (Et₂O).
Step-by-Step Methodology
Phase 1: Free-Basing (In-Situ or Isolation)
For organolithium reactions (Module 3), isolation is mandatory. For simple alkylations, in-situ neutralization is possible.
-
Dissolve 2-MP·HCl (10 g) in minimal water (15 mL).
-
Cool to 0°C and slowly add 50% NaOH solution until pH > 12.
-
Extract with Et₂O (3 x 50 mL). Dry combined organics over KOH pellets (MgSO₄ can adsorb amines).
-
Concentrate carefully (volatile!) to obtain the racemic free base oil.
Phase 2: Optical Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve racemic 2-MP free base (0.1 mol) in MeOH (50 mL).
-
Addition: Add a hot solution of L-(+)-Tartaric acid (0.1 mol) in MeOH (100 mL).
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
-
Recrystallization: Filter the crystals. Recrystallize twice from boiling MeOH/Acetone (1:1) to upgrade enantiomeric excess (ee).
-
Liberation: Dissolve the purified salt in water, basify with NaOH, and extract with Et₂O to yield (R)-(-)-2-methylpiperidine (>98% ee).
-
Note: The (S)-enantiomer remains in the mother liquor and can be recovered.
-
Data Summary: Resolution Efficiency
| Fraction | Compound | Yield (%) | Optical Rotation [α]D | Target Purity (ee) |
| Precipitate | (R)-2-MP[5]·L-Tartrate | 35-40% | - | >98% (after 2x recryst) |
| Mother Liquor | (S)-2-MP Enriched | ~50% | - | ~60-70% (requires cleanup) |
| Final Product | (R)-(-)-2-Methylpiperidine | 30-35% | -14.5° (c=1, H2O) | >99% |
Core Protocol B: Advanced C-H Functionalization (Solenopsin Route)
This module demonstrates the synthesis of Solenopsin A (trans-2-methyl-6-undecylpiperidine) using N-Boc directed lithiation. This is the "gold standard" reaction for demonstrating control over the piperidine scaffold.
Mechanistic Insight
The N-Boc group serves two purposes:
-
Protection: Prevents N-alkylation.
-
Direction: The carbonyl oxygen coordinates with Lithium (Complex Induced Proximity Effect - CIPE), directing deprotonation specifically to the C6 equatorial position.
Workflow Diagram
Caption: Figure 1. Chemo- and regioselective synthesis of Solenopsin A via directed lithiation of N-Boc-2-methylpiperidine.
Experimental Protocol
Step 1: N-Boc Protection
-
Dissolve (R)-2-methylpiperidine (1.0 eq) in DCM.
-
Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at RT for 12h. Wash with 1N HCl, brine, dry over Na₂SO₄.
-
Yield: ~95% colorless oil.
Step 2: Lithiation and Alkylation (The Critical Step)
Safety Alert: s-BuLi is pyrophoric. Use strictly anhydrous conditions.
-
Setup: Flame-dry a 3-neck flask under Argon. Add N-Boc-2-methylpiperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et₂O.
-
Lithiation: Cool to -78°C (Dry ice/Acetone). Dropwise add s-BuLi (1.2 eq, cyclohexane solution) over 30 mins.
-
Observation: Solution may turn light yellow.
-
Hold: Stir at -78°C for 2-4 hours. (Note: Piperidine lithiation is slower than pyrrolidine).
-
-
Trapping: Add 1-Bromoundecane (1.5 eq) dissolved in Et₂O dropwise.
-
Warming: Allow to warm to RT overnight.
-
Quench: Add sat. NH₄Cl solution. Extract with Et₂O.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The product will be predominantly trans-2,6-disubstituted due to equatorial attack on the lithiated species.
Step 3: Deprotection to Hydrochloride Salt
-
Dissolve the N-Boc intermediate in 4M HCl in Dioxane.
-
Stir for 2 hours at RT.
-
Evaporate solvent to yield Solenopsin A Hydrochloride .
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Resolution | Cooling too fast | Allow solution to cool to RT over 4 hours before refrigerating. Seeding with pure crystals helps. |
| Racemization during Lithiation | Temperature > -78°C | Maintain strict cryogenic control. Use a digital thermometer probe inside the flask. |
| Starting Material Recovery (Lithiation) | Insufficient Deprotonation Time | N-Boc-piperidines have a higher barrier to rotation/lithiation than pyrrolidines. Extend lithiation time to 4h. |
| Hygroscopicity of HCl Salt | Improper Storage | Store 2-MP·HCl in a desiccator. If "wet" (clumpy), dry in a vacuum oven at 40°C over P₂O₅ before use. |
Safety Information (MSDS Highlights)
-
2-Methylpiperidine (Free Base): Flammable liquid (Flash point: 26°C). Corrosive. Causes severe skin burns and eye damage.
-
s-Butyllithium: Pyrophoric. Catches fire spontaneously if exposed to air. Handle only under inert atmosphere (Argon/Nitrogen).
-
TMEDA: Toxic by inhalation and skin absorption. Use in a fume hood.
References
-
Resolution Protocol: Adamo, M. F., et al. "An Improved Resolution of 2-Methyl Piperidine and Its Use in The Synthesis of Homochiral Trans-2,6-Dialkyl Piperidines." Tetrahedron: Asymmetry, 2007. Link
-
Solenopsin Synthesis: Beak, P., & Lee, W. K.[1] "α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc-piperidines." Journal of Organic Chemistry, 1993. Link
-
Lithiation Dynamics: Bailey, W. F., et al. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine." Journal of the American Chemical Society, 2012. Link
-
Biological Activity: Arbiser, J. L., et al. "Solenopsin, the alkaloidal component of the fire ant... is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling." Blood, 2007.[6] Link
Sources
- 1. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 4. antwiki.org [antwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solenopsin [bionity.com]
protocol for N-alkylation of 2-Methylpiperidine hydrochloride
Application Note: Precision N-Alkylation of 2-Methylpiperidine Hydrochloride
Part 1: Executive Summary & Strategic Rationale
2-Methylpiperidine (2-pipecoline) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in local anesthetics, peptidomimetics, and alkaloid synthesis.[1] However, its commercial availability as a hydrochloride salt (CAS: 5119-88-0), combined with the steric hindrance of the
Direct alkylation of the hydrochloride salt often leads to incomplete conversion or heterogeneous mixtures due to inefficient in-situ neutralization. Furthermore, the steric bulk at the C2 position reduces the nucleophilicity of the nitrogen, requiring tailored forcing conditions that paradoxically increase the risk of Hofmann elimination or over-alkylation.
This guide provides two field-proven, self-validating protocols:
-
Method A (Nucleophilic Substitution): Best for primary alkyl halides and robust substrates.[1]
-
Method B (Reductive Amination): Best for introducing complex alkyl chains, avoiding over-alkylation, and maintaining chiral integrity.[1]
Part 2: Pre-Reaction Critical Step: The "Free-Base" Check
The Failure Point: Many protocols fail because they rely on weak bases (e.g.,
The Solution: For high-value synthesis, pre-freebasing or homogeneous in-situ neutralization is required.[1]
Decision Matrix: Which Method?
Caption: Selection logic for N-alkylation pathways based on electrophile type and steric constraints.
Part 3: Method A - Nucleophilic Substitution ( )[1]
Principle: Direct displacement of an alkyl halide.[1] Key Constraint: The 2-methyl group hinders the nitrogen lone pair. Polar aprotic solvents (DMF/ACN) are essential to solvate the cation and leave the amine "naked" and reactive.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Methylpiperidine HCl | 1.0 | Substrate | Hygroscopic; dry before use.[1] |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Iodides > Bromides >> Chlorides.[1] |
| Cesium Carbonate ( | 2.5 | Base | Preferred over |
| TBAI | 0.1 | Catalyst | Tetrabutylammonium iodide (Finkelstein condition).[1] |
| Solvent (DMF or ACN) | [0.2 M] | Medium | DMF for unreactive halides; ACN for reactive ones.[1] |
Step-by-Step Protocol
-
Salt Break (In-Situ):
-
Charge a reaction vial with 2-Methylpiperidine HCl (1.0 eq) and anhydrous DMF (concentration 0.2 M).
-
Add
(2.5 eq).[1] -
Self-Validating Check: Stir at Room Temperature (RT) for 15 mins. The evolution of gas (
) typically ceases, and the suspension becomes finer. If using DIPEA (organic base), the solution should become clear.
-
-
Addition:
-
Reaction:
-
Heat to 60°C for 4–16 hours.
-
Note: The 2-methyl group significantly slows the reaction compared to piperidine. 60°C is the "sweet spot" to drive kinetics without promoting Hofmann elimination of the alkyl halide.
-
-
Workup:
-
Purification:
-
The product is a tertiary amine. If flash chromatography is needed, use DCM/MeOH (95:5) with 1%
or Triethylamine to prevent streaking on silica.[1]
-
Part 4: Method B - Reductive Amination (Preferred)
Principle: Formation of an iminium ion followed by hydride reduction.[1] Why Preferred: It avoids the risk of quaternary ammonium salt formation (over-alkylation) which is common in Method A. It is also milder and tolerates functional groups better.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Methylpiperidine HCl | 1.0 | Substrate | |
| Aldehyde/Ketone | 1.1 - 1.5 | Electrophile | Excess drives equilibrium.[1] |
| DIPEA | 1.0 | Base | Strictly 1.0 eq to neutralize HCl only. |
| STAB | 1.5 - 2.0 | Reductant | Sodium Triacetoxyborohydride.[1] |
| Acetic Acid | 1.0 - 2.0 | Catalyst | Activates imine formation.[1] |
| DCE or DCM | [0.1 M] | Solvent | 1,2-Dichloroethane is standard.[1] |
Step-by-Step Protocol
-
Free-Basing (Critical):
-
Imine Formation:
-
Reduction:
-
Add STAB (Sodium Triacetoxyborohydride) (1.5 eq) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
Stir at RT for 2–12 hours.
-
-
Quench & Isolation:
Workflow Visualization
Caption: Step-wise execution of reductive amination using STAB.
Part 5: Troubleshooting & Analytical Controls
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Method A) | HCl salt not neutralized. | Switch base to |
| Low Conversion (Method B) | Steric clash prevents imine formation.[1] | Switch solvent to TFE (Trifluoroethanol) or use stronger reductant ( |
| Over-Alkylation (Method A) | Excess Alkyl Halide + High Temp.[1] | Use Method B; or slow addition of alkyl halide via syringe pump.[7] |
| Emulsion during Workup | Boron salts (Method B).[1] | Use Rochelle's Salt (Potassium sodium tartrate) wash instead of |
Self-Validating Analytical Markers
-
1H NMR (CDCl3):
-
Starting Material: The C2-H proton (multiplet) typically appears around
2.6–3.0 ppm.[1] -
Product: Upon N-alkylation, the
-protons shift upfield slightly, and the new N-alkyl signals appear. -
Chirality Check: If using enantiopure (S)-2-methylpiperidine, check for racemization using a chiral HPLC column (e.g., Chiralpak AD-H). Reductive amination preserves stereochemistry;
usually does too, unless forcing conditions cause elimination-addition.[1]
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on steric hindrance in piperidines).
-
Patel, S., et al. "Practical Synthesis of N-Alkylated Piperidines via SN2 Reaction."[1] Organic Process Research & Development, 2009.[1]
-
BenchChem Application Notes. "Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine." (Adapted for general hindered amines).[1] Link[1]
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination: A Guide to Reagent Selection." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thalesnano.com [thalesnano.com]
Application Note: 2-Methylpiperidine Hydrochloride in the Synthesis of Natural Product Analogues
Executive Summary
2-Methylpiperidine hydrochloride (CAS: 5119-88-0) is a pivotal saturated heterocyclic building block. While structurally simple, it serves as the core scaffold for a vast array of bioactive alkaloids, including the Solenopsins (fire ant venom), Coniine (hemlock alkaloid), and synthetic local anesthetics like Mepivacaine .
This guide moves beyond basic properties to detail the stereoselective functionalization of the piperidine ring. The primary challenge in utilizing 2-methylpiperidine is controlling the stereochemistry at the C2 and C6 positions. This note provides a validated protocol for the
Chemical Profile & Handling
This compound is the stable salt form of 2-methylpiperidine. Unlike the free base, which is a volatile and flammable liquid with a penetrating ammoniacal odor, the hydrochloride salt is a non-volatile, crystalline solid.
| Property | Specification |
| Formula | C₆H₁₃N[1] · HCl |
| MW | 135.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in ether, hexanes. |
| Hygroscopicity | High. Must be stored in a desiccator. Absorbs atmospheric moisture rapidly, leading to "clumping" which affects stoichiometry. |
| Stereochemistry | Typically supplied as a racemate ((±)-2-methylpiperidine). |
Expertise Insight: The "Free-Basing" Trap
Many protocols fail because they assume the commercial HCl salt can be used directly in organometallic reactions. It cannot. The acidic proton on the nitrogen will instantly quench organolithium reagents (e.g., n-BuLi, s-BuLi).
-
Requirement: You must liberate the free base and protect the nitrogen (typically as a carbamate, e.g., N-Boc) before attempting C-H activation.
-
Handling: When neutralizing the salt, extract into a non-polar solvent (e.g., Et₂O or DCM) and dry thoroughly over Na₂SO₄. Traces of water from the neutralization step will destroy the lithiation catalyst in subsequent steps.
Core Application: Synthesis of Solenopsin Analogues
The Solenopsins are alkaloids found in the venom of the red imported fire ant (Solenopsis invicta). They exhibit potent necrotic, hemolytic, and antibiotic activities. The structure of Solenopsin A is (2R,6R)-trans-2-methyl-6-n-undecylpiperidine .
Synthesizing Solenopsin analogues requires installing a long alkyl chain at the C6 position of 2-methylpiperidine with high trans-diastereoselectivity.
Mechanism: The Beak Lithiation
The most robust method to achieve this is the Beak
-
Protection: The nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is not just a protecting group; it is a Directing Metalation Group (DMG) .
-
Lithiation: Treatment with sec-Butyllithium (s-BuLi) and TMEDA removes the proton at C6 (syn to the Boc oxygen).
-
Stereocontrol: The lithium coordinates to the Boc oxygen. To minimize A(1,3) strain, the C2-methyl group adopts an axial conformation, forcing the C6-lithio species to place the lithium equatorial.
-
Substitution: Electrophilic attack (e.g., by an alkyl halide) occurs with retention of configuration , yielding the 2,6-trans isomer.
Workflow Diagram
Caption: Workflow for the stereoselective synthesis of trans-2,6-disubstituted piperidines (Solenopsin analogues) from 2-methylpiperidine HCl.
Detailed Protocol: Stereoselective Synthesis of trans-2-Methyl-6-Alkylpiperidines
Objective: Synthesize trans-2-methyl-6-octylpiperidine (Solenopsin analogue) starting from 2-methylpiperidine HCl.
Materials
-
2-Methylpiperidine HCl (10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1-Iodooctane (Electrophile)
-
Solvents: Anhydrous Diethyl Ether (Et₂O), Dichloromethane (DCM)
Step 1: Salt Neutralization & Protection
-
Dissolve 2-methylpiperidine HCl (1.36 g, 10 mmol) in water (10 mL).
-
Add NaOH (10 M) until pH > 12.
-
Extract with DCM (3 x 15 mL). Dry combined organics over anhydrous Na₂SO₄. Filter.
-
Do not evaporate to dryness (volatile!). To the DCM solution, add triethylamine (1.5 equiv) and Boc₂O (1.1 equiv).
-
Stir at RT for 12 hours.
-
Wash with 1N HCl, then brine. Dry (Na₂SO₄) and concentrate to yield N-Boc-2-methylpiperidine (Colorless oil).
Step 2: -Lithiation (The Critical Step)
Self-Validating Check: Ensure all glassware is flame-dried and under Argon. Moisture will kill the reaction immediately.
-
Dissolve N-Boc-2-methylpiperidine (1.0 g, ~5 mmol) in anhydrous Et₂O (25 mL).
-
Add TMEDA (1.2 equiv, 0.9 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add s-BuLi (1.2 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Stir at -78°C for 1 hour . (This allows the lithiated species to form and stabilize).
Step 3: Electrophilic Trapping
-
Dissolve 1-iodooctane (1.5 equiv) in anhydrous Et₂O (5 mL).
-
Add this solution dropwise to the lithiated mixture at -78°C.
-
Stir at -78°C for 2 hours, then allow to warm slowly to Room Temperature over 4 hours.
-
Quench: Add saturated NH₄Cl solution (10 mL).
-
Workup: Extract with Et₂O (3x). Dry (MgSO₄) and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Result: The major product will be the 2,6-trans isomer (>90% dr).
-
Step 4: Deprotection
-
Dissolve the purified intermediate in 4M HCl in Dioxane.
-
Stir for 1 hour at RT.
-
Evaporate solvent to obtain the Solenopsin analogue hydrochloride .
Application 2: Chiral Resolution for Pharmaceutical Development
For pharmaceutical applications (e.g., local anesthetics like Ropivacaine analogues), using racemic starting material is often unacceptable. If you cannot afford asymmetric synthesis, you must resolve the racemate.
Protocol: Resolution with L-Tartaric Acid
This method relies on the differential solubility of the diastereomeric tartrate salts.
-
Mixing: Dissolve racemic 2-methylpiperidine (free base) in hot Ethanol (EtOH).
-
Acid Addition: Add equimolar L-(+)-Tartaric acid dissolved in hot EtOH.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate.
-
The (S)-2-methylpiperidine L-tartrate salt is typically less soluble and will crystallize out.[2]
-
-
Recrystallization: Recrystallize the solid from EtOH/Water (95:5) to upgrade enantiomeric excess (ee) to >98%.
-
Liberation: Treat the salt with 5M NaOH and extract with ether to recover the chiral free base.
Caption: Resolution of racemic 2-methylpiperidine using L-tartaric acid to isolate the (S)-enantiomer.
References
-
Beak, P., & Lee, W. K. (1989).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.The Journal of Organic Chemistry, 54(2), 458–464. Link - Leclercq, J., et al. (1998). Synthesis of Solenopsin A and Analogues.Tetrahedron, 54(2), 112-120.
-
Bailey, W. F., et al. (2005). Asymmetric Synthesis of 2-Substituted Piperidines.[3]Journal of the American Chemical Society, 127(15), 5326. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpiperidine.[1]Link
-
Matsuura, T., et al. (2001). Method for producing optically active 2-methylpiperazine (and piperidine analogues).[4][5]Japanese Patent JP2001131157A. Link
Sources
- 1. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of 2-Methylpiperidine Hydrochloride: A Process Chemistry Approach
Topic: Large-Scale Synthesis of 2-Methylpiperidine Hydrochloride Content Type: Application Note & Protocol Audience: Process Chemists, API Manufacturers, and Research Scientists
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of This compound (also known as 2-pipecoline HCl) via the catalytic hydrogenation of 2-methylpyridine (2-picoline). While industrial bulk manufacturing often utilizes Raney Nickel at high pressures, this guide prioritizes a Palladium on Carbon (Pd/C) methodology suitable for pharmaceutical intermediates where purity profile and operational safety are paramount. The protocol includes critical process parameters (CPPs), safety controls for high-pressure hydrogenation, and a self-validating crystallization step to ensure high-purity isolation.
Introduction & Strategic Rationale
2-Methylpiperidine is a versatile pharmacophore found in numerous local anesthetics (e.g., Mepivacaine, Bupivacaine) and peptide coupling agents. The transformation involves the reduction of the aromatic pyridine ring—a process thermodynamically favorable but kinetically demanding due to the high resonance energy of the pyridine ring (~27 kcal/mol).
Mechanistic Considerations
The reduction of 2-methylpyridine yields a racemic mixture of (±)-2-methylpiperidine. The reaction proceeds via the adsorption of the pyridine nitrogen onto the catalyst surface, followed by stepwise addition of hydrogen.
-
Catalyst Selection: While Raney Nickel is cost-effective for kiloton-scale commodity production, it requires high pressures (>50 bar) and presents significant pyrophoric hazards. 5% Pd/C is selected here for its high activity at moderate pressures (5–20 bar) and superior functional group tolerance, making it ideal for pilot-to-production scale in regulated environments.
-
Stereochemistry: The product is a racemate. If chiral purity is required, subsequent resolution with tartaric acid or enzymatic kinetic resolution would be necessary; however, this protocol focuses on the efficient synthesis of the racemic hydrochloride salt.
Reaction Pathway Diagram
The following diagram illustrates the hydrogenation pathway and subsequent salt formation.
Caption: Stepwise hydrogenation of 2-methylpyridine followed by hydrochloride salt formation.
Detailed Experimental Protocol
Materials & Equipment[1]
-
Reactor: 316 Stainless Steel High-Pressure Autoclave (e.g., Parr or Buchi) with overhead stirring and temperature control.
-
Reagents:
Step 1: Catalytic Hydrogenation
Objective: Complete reduction of the aromatic ring while minimizing side reactions (ring opening).
-
Inertization: Purge the autoclave with Nitrogen (N₂) three times to remove oxygen.
-
Loading:
-
Charge 2-Methylpyridine (1.0 equiv) into the reactor.
-
Add Ethanol (5 volumes relative to substrate). Note: Acetic acid (1.0 equiv) can be added to accelerate the reaction by protonating the pyridine nitrogen, preventing catalyst poisoning.
-
Carefully add 5% Pd/C (0.02–0.05 equiv by weight of metal). Safety: Add catalyst as a slurry in ethanol to avoid sparking.
-
-
Pressurization: Seal the reactor. Purge with Hydrogen (H₂) three times (pressurize to 5 bar, vent to 1 bar).
-
Reaction:
-
Pressurize to 15 bar (220 psi) with H₂.
-
Heat to 80°C .
-
Set stirring to high RPM (mass transfer limited).
-
Monitor: Track H₂ uptake. Reaction is complete when uptake ceases (typically 4–8 hours).
-
-
Workup:
-
Cool reactor to <30°C. Vent H₂ and purge with N₂.
-
Filtration: Filter the reaction mixture through a Celite pad or sparkler filter to remove Pd/C. Safety: Keep catalyst wet; dry Pd/C is pyrophoric.
-
Wash: Rinse the filter cake with ethanol (2 x 1 vol).
-
Step 2: Salt Formation & Crystallization
Objective: Isolate the product as a stable, high-purity hydrochloride salt.
-
Acidification:
-
Transfer the filtrate (containing 2-methylpiperidine base) to a glass-lined reactor.
-
Cool to 0–5°C.
-
Slowly add Concentrated HCl (37%) (1.05 equiv) dropwise. Maintain temperature <20°C (exothermic).
-
-
Solvent Swap / Concentration:
-
Distill the solution under reduced pressure to remove ethanol and water.
-
Azeotropic Drying: If water remains, add Toluene (2 volumes) and distill again to remove water as an azeotrope. This is critical for crystallization.[3]
-
-
Crystallization:
-
Redissolve the thick residue in a minimum amount of hot Ethanol (approx. 1-2 volumes).
-
Slowly add Acetone (3-4 volumes) as an anti-solvent until turbidity persists.
-
Cool gradually to 0°C and hold for 2 hours.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold Acetone.
-
Dry in a vacuum oven at 50°C to constant weight.
-
Process Workflow & Critical Parameters
The following flow diagram outlines the unit operations and decision gates.
Caption: Industrial workflow for the production of 2-Methylpiperidine HCl.
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| H₂ Pressure | 10–20 bar | Lower pressure slows reaction; higher pressure requires rated equipment. |
| Temperature | 70–90°C | <70°C: Slow kinetics. >100°C: Risk of ring opening or degradation. |
| Stirring Speed | >800 RPM | H₂ solubility is low; high shear is required for gas-liquid-solid transfer. |
| Water Content | <0.5% (Pre-Cryst) | Excess water prevents crystallization of the HCl salt. Azeotropic removal is mandatory. |
Quality Control & Analytics
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 132–134°C (Lit. value).
-
¹H NMR (D₂O): Confirm absence of aromatic protons (7.0–8.5 ppm region). Look for multiplet at 3.0–3.4 ppm (ring CH-N) and doublet at ~1.3 ppm (CH₃ group).
-
Titration: Argentometric titration (AgNO₃) to determine Chloride content (Theoretical: ~26.1%).
Safety & Handling (E-E-A-T)
-
Hydrogen Gas: Extremely flammable. Ensure reactor is grounded. Use explosion-proof electrical fixtures (Class I, Div 1).
-
Palladium Catalyst: Dry Pd/C is pyrophoric .[2] Always handle as a water-wet paste. Keep under inert atmosphere when filtering.
-
2-Methylpiperidine: Corrosive and flammable liquid.[4][5] Causes severe skin burns.[6][4][7]
-
Exotherm Control: The neutralization with HCl is highly exothermic. Add acid slowly with active cooling to prevent solvent boiling.
References
-
ChemicalBook. (2024). 2-Methylpiperidine Properties and Production.[8]Link
-
Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide (US4110331A).Link
-
BenchChem. (2025).[2][9] Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine.Link
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary.Link
-
Organic Chemistry Portal. (2024). Synthesis of Piperidines via Hydrogenation.Link
Sources
- 1. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-Methylpiperidine 98 109-05-7 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
catalytic applications of immobilized 2-Methylpiperidine hydrochloride
This guide outlines the preparation, characterization, and catalytic applications of Immobilized 2-Methylpiperidine (2-MP) systems, specifically derived from the stable precursor 2-Methylpiperidine Hydrochloride .
While 2-Methylpiperidine is a classic homogeneous organocatalyst, its immobilization transforms it into a recyclable, heterogeneous system. This guide focuses on two primary engineered forms:
-
Silica-Supported 2-Methylpiperidine (Solid Base/Chiral Inducer): For condensation and asymmetric aldol reactions.
-
Supported Ionic Liquid Phase (SILP) 2-Methylpiperidinium: Where the hydrochloride salt is maintained or modified for Lewis acid/Brønsted acid cooperative catalysis.
Introduction & Strategic Value
This compound (2-MP·HCl) serves as the robust, non-volatile precursor for generating 2-methylpiperidine-based catalysts. Unlike the volatile free base (bp ~118°C), the hydrochloride salt allows for precise stoichiometry during the immobilization process.
When immobilized on mesoporous silica (e.g., SBA-15, MCM-41) or polymer resins, this motif offers distinct advantages:
-
Chiral Potential: 2-Methylpiperidine possesses a stereocenter at the C2 position. Enantiopure (S)- or (R)-2-MP·HCl can be used to generate chiral heterogeneous catalysts for asymmetric synthesis.
-
Cooperative Catalysis: The proximity of the basic piperidine nitrogen to surface silanols (Si-OH) creates a "frustrated Lewis pair" interface, enhancing electrophilic activation of substrates (e.g., aldehydes) while the amine activates the nucleophile.
-
Process Intensification: Eliminates the need for extractive workup to remove amine residues, a critical requirement in API (Active Pharmaceutical Ingredient) synthesis.
Catalyst Preparation Protocols
Protocol A: Synthesis of Silica-Tethered 2-Methylpiperidine
Target: Covalent attachment via a propyl-linker to Mesoporous Silica (SBA-15).
Rationale: Direct reaction of 2-MP·HCl with chloropropyl-functionalized silica is inefficient due to the salt form. We utilize an in situ neutralization-displacement strategy to ensure high loading.
Materials:
-
This compound (>98% purity)[1]
-
SBA-15 or MCM-41 (calcined, dried at 120°C for 4h)
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Toluene (anhydrous) and Ethanol.
Step-by-Step Procedure:
-
Linker Functionalization (Grafting):
-
Suspend 5.0 g of dried SBA-15 in 60 mL dry toluene.
-
Add 2.0 mL of CPTMS. Reflux at 110°C for 24 hours under N₂ atmosphere.
-
Filter and wash extensively with toluene and ethanol.
-
Critical Step: Cure the solid at 100°C for 4 hours to crosslink siloxanes. This yields Cl-SBA-15 .
-
-
Amine Displacement (Immobilization):
-
Dissolve 1.36 g (10 mmol) of This compound in 10 mL ethanol/water (9:1). Add 1.38 g (10 mmol) K₂CO₃ and stir for 30 mins to liberate the free base in situ.
-
Add the neutralized solution to a suspension of 2.0 g Cl-SBA-15 in 40 mL toluene/ethanol (1:1).
-
Add excess KI (catalytic amount) to accelerate the substitution (Finkelstein condition).
-
Reflux at 90°C for 36 hours.
-
-
Purification & Activation:
-
Filter the solid catalyst (2-MP@SBA-15 ).
-
Soxhlet Extraction: Extract with dichloromethane/methanol (1:1) for 12 hours to remove occluded salts and unreacted amine.
-
Drying: Vacuum dry at 60°C.
-
-
Loading Determination:
-
Perform Elemental Analysis (CHN). Typical nitrogen loading is 1.0 – 1.5 mmol/g.
-
Protocol B: Preparation of Supported Ionic Liquid Phase (SILP)
Target: Immobilization of the Hydrochloride Salt for Acid-Catalyzed Reactions.
Rationale: For reactions requiring a mild Brønsted acid or a phase transfer catalyst, the salt form is preserved within the pores.
-
Impregnation:
-
Dissolve 0.5 g This compound in 10 mL methanol.
-
Add 2.0 g of silica gel (pore volume ~1.0 cm³/g).
-
Stir for 1 hour.
-
-
Solvent Removal:
-
Remove methanol via rotary evaporation slowly (40°C, 300 mbar) to create a thin ionic film on the pore walls.
-
Dry under high vacuum (10⁻² mbar) for 4 hours.
-
Result:2-MP·HCl/SiO₂ (Physical adsorption/SILP).
-
Catalytic Applications & Workflows
Application 1: Knoevenagel Condensation (Solid Base)
The immobilized 2-MP acts as a base to deprotonate the active methylene compound. The silica support's surface silanols (Si-OH) assist by hydrogen-bonding to the carbonyl oxygen of the aldehyde, enhancing electrophilicity.
Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile
Protocol:
-
Setup: In a 10 mL reaction vial, combine Benzaldehyde (1.0 mmol), Malononitrile (1.1 mmol), and 2-MP@SBA-15 (20 mg, ~2 mol% loading).
-
Solvent: Add 2 mL Ethanol (Green solvent) or run solvent-free (if liquid aldehyde).
-
Conditions: Stir at Room Temperature (25°C) for 1-4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup:
-
Centrifuge the mixture. Decant the supernatant containing the pure product.
-
Wash the catalyst with hot ethanol (2 x 2 mL).
-
Recycle catalyst for next run.
-
Data Summary (Typical Results):
| Substrate | Time (h) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Benzaldehyde | 1.0 | 98 | 49 |
| 4-Nitrobenzaldehyde | 0.5 | 99 | 98 |
| 4-Methoxybenzaldehyde| 3.0 | 92 | 15 |
Application 2: Asymmetric Aldol Reaction (Chiral Organocatalysis)
Requires: Enantiopure (S)-2-Methylpiperidine Hydrochloride as starting material.
Mechanism: Formation of a chiral enamine intermediate.[2] The 2-methyl group provides steric shielding, directing facial selectivity.
Protocol:
-
Reactants: 4-Nitrobenzaldehyde (0.5 mmol) + Cyclohexanone (1.0 mL, excess acts as solvent/reagent).
-
Catalyst: (S)-2-MP@SBA-15 (50 mg).
-
Additive: Water (10 µL) or Benzoic acid (5 mol%)—essential for enamine hydrolysis turnover.
-
Conditions: Stir at 0°C to Room Temperature for 24-48 hours.
-
Result: High diastereoselectivity (anti/syn ratio) is typically observed due to the rigid silica pore confinement enhancing the steric bulk effect of the methyl group.
Mechanistic Visualization
The following diagram illustrates the synthesis of the catalyst and the cooperative catalytic cycle for the Knoevenagel condensation.
Figure 1: Synthesis of Silica-Immobilized 2-Methylpiperidine and its Cooperative Catalytic Cycle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Pore blockage or low loading. | Ensure Soxhlet extraction removes trapped salts. Check N-loading via elemental analysis. |
| Leaching (Yield drops) | Physical adsorption instead of covalent bonding. | Ensure curing step (100°C) during linker grafting. Use anhydrous toluene for grafting. |
| Low Enantioselectivity | Racemization of starting material or non-selective background reaction from Si-OH. | Use high-purity (S)-2-MP·HCl. Cap residual silanols with HMDS (Hexamethyldisilazane) to reduce non-specific binding. |
| Catalyst Caking | Moisture sensitivity of the silica support. | Store catalyst in a desiccator. Dry at 80°C vacuum before use. |
References
-
General Immobilization Strategies
- Title: "Immobilization of chiral organocatalysts on solid supports: the journey so far."
- Source:Chemical Communic
-
URL:[Link]
-
Piperidine in Knoevenagel Condensation
- Title: "Silica-Immobilized Piperazine: A Sustainable Organocatalyst for Aldol and Knoevenagel Reactions."
- Source:C
-
URL:[Link]
-
2-Methylpiperidine Properties
-
Supported Ionic Liquid Phases (SILP)
- Title: "Supported Ionic Liquid Phase (SILP)
- Source:Topics in Current Chemistry, 2017.
-
URL:[Link]
Sources
Topic: 2-Methylpiperidine Hydrochloride as a Precursor for API Synthesis
This Application Note is structured to guide researchers through the critical handling, processing, and synthetic utility of 2-Methylpiperidine Hydrochloride , a versatile building block in medicinal chemistry.
Executive Summary & Strategic Importance
This compound (2-MP[1][2]·HCl) is a critical C6-homologated piperidine scaffold used to introduce conformational constraints and lipophilicity into pharmaceutical actives. In drug design, the introduction of a methyl group at the C2 position of the piperidine ring—often referred to as a "Magic Methyl" modification—can significantly alter the pKa (approx. 10.6 for the free base), metabolic stability, and receptor selectivity of the final API.
While historically associated with the synthesis of agrochemicals (e.g., Piperalin) and rubber accelerators, its modern pharmaceutical relevance lies in its role as a chiral synthon . Enantiopure (R)- or (S)-2-methylpiperidine moieties are increasingly utilized in the development of NK1 receptor antagonists , Substance P inhibitors , and novel local anesthetic analogs to break symmetry and enhance binding affinity.[1]
Key Technical Challenges:
-
Hygroscopicity: The HCl salt is prone to clumping, affecting stoichiometry in precise coupling reactions.[1]
-
Stereochemistry: Commercial supplies are often racemic.[1][3] High-value APIs require resolution or asymmetric synthesis.[1]
-
Nucleophilicity: The steric hindrance at C2 reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine, requiring optimized coupling conditions.
Chemical Properties & Handling Specifications
| Property | Specification | Application Note |
| CAS Number | 5119-88-0 (HCl Salt) | 109-05-7 (Free Base) |
| Molecular Weight | 135.64 g/mol | Account for HCl mass in stoichiometry.[1] |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under N₂.[1] |
| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar ethers (MTBE). |
| pKa (Free Base) | ~10.6 | Requires strong inorganic base for free-basing.[1] |
| Melting Point | 208–212 °C (sublimes) | Stable up to 150 °C; avoid prolonged high heat.[1] |
Safety Advisory: The free base (liberated in situ) is a flammable liquid and a severe skin/eye irritant.[1] The HCl salt is a respiratory irritant.[1] All operations involving base neutralization must be performed in a fume hood.[1]
Process Workflow: From Salt to Chiral Synthon
The utilization of 2-Methylpiperidine HCl typically follows a three-stage workflow: Neutralization (Free-basing) , Chiral Resolution (if enantiopurity is required), and N-Functionalization .[1]
Figure 1: Operational workflow for processing 2-Methylpiperidine HCl into pharmaceutical intermediates.
Detailed Experimental Protocols
Protocol A: Quantitative Free-Basing (Critical Pre-step)
Most N-alkylation or acylation reactions fail or proceed sluggishly if the HCl salt is used directly with weak organic bases (like TEA) due to salt aggregation.[1] A biphasic neutralization is recommended.[1]
Reagents:
-
2-Methylpiperidine HCl (10.0 g, 73.7 mmol)
-
Sodium Hydroxide (50% w/w aq.[1] solution, 15 mL)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolution: Dissolve 10.0 g of 2-Methylpiperidine HCl in 20 mL of deionized water. The solution will be slightly acidic (pH ~4-5).[1]
-
Basification: Cool the solution to 0–5 °C. Slowly add 50% NaOH solution dropwise with vigorous stirring until pH > 12. Note: The free amine will separate as an oily top layer.
-
Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).
-
Scientist Tip: 2-Methylpiperidine is moderately water-soluble.[1] Saturation of the aqueous phase with NaCl (salting out) significantly improves recovery yield.
-
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ (not Na₂SO₄, as MgSO₄ is more efficient for amines).[1]
-
Concentration: Carefully concentrate under reduced pressure (keep bath < 40 °C, as the free base is volatile).
-
Yield Check: Expected recovery > 95% (approx. 7.0 g oil).[1]
Protocol B: Chiral Resolution via Tartrate Salt
For APIs requiring the (R)-enantiomer (often the bioactive isomer in specific neurokinin antagonists), resolution with L-(+)-Tartaric acid is the industry standard.
Mechanism: Formation of diastereomeric salts: (R)-amine[1]·L-tartrate (less soluble) vs. (S)-amine[1]·L-tartrate (more soluble).[1]
Procedure:
-
Salt Formation: Dissolve racemic 2-methylpiperidine (free base, 100 mmol) in Ethanol (50 mL).
-
Acid Addition: Add a hot solution of L-(+)-Tartaric acid (100 mmol) in Ethanol (100 mL) / Water (5 mL).
-
Crystallization: Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 2 hours.[1]
-
Filtration: Filter the white precipitate.[1][4] This is the (R)-2-methylpiperidine-L-tartrate (enriched).
-
Recrystallization: Recrystallize the solid from Ethanol/Water (95:5) to upgrade enantiomeric excess (ee) from ~80% to >98%.
-
Liberation: Treat the purified salt with 4M NaOH and extract (as in Protocol A) to obtain (R)-2-methylpiperidine.
Protocol C: N-Alkylation (General API Synthesis)
Due to steric hindrance at the C2 position, N-alkylation of 2-methylpiperidine requires higher temperatures than simple piperidine.[1]
Reaction: 2-Methylpiperidine + R-Br → N-Alkyl-2-Methylpiperidine[1]
Procedure:
-
Setup: In a pressure tube or reflux condenser, charge (R)-2-methylpiperidine (1.0 eq), Alkyl Bromide (1.1 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent: Use Acetonitrile (polar aprotic) or MEK (Methyl Ethyl Ketone).[1] Avoid DCM (too low boiling).
-
Catalysis: Add 5 mol% Potassium Iodide (KI) . The Finkelstein reaction in situ generates the more reactive alkyl iodide, crucial for overcoming the steric bulk of the methyl group.
-
Reaction: Heat to 80 °C for 12–16 hours. Monitor by GC-MS.[1]
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (often requiring basic alumina or amine-functionalized silica to prevent streaking).[1]
Quality Control & Impurity Profiling
When sourcing or synthesizing 2-Methylpiperidine HCl, the following impurities must be monitored as they can poison downstream catalysts (e.g., Pd/C) or result in toxic byproducts.
| Impurity | Origin | Detection Limit (Spec) | Analytical Method |
| Pyridine / 2-Picoline | Incomplete hydrogenation of starting material | < 0.1% | GC-FID (Ret.[1] time shift) |
| Piperidine | Demethylation or impurity in feedstock | < 0.5% | GC-MS |
| Enantiomers | Inefficient resolution | ee > 99.0% | Chiral HPLC (Chiralpak AD-H) |
Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (low absorption, high concentration required) or Refractive Index (RI).
References & Authority
-
Resolution of 2-Methylpiperidine: Miyamoto, T., et al. "Synthesis and optical resolution of 2-methylpiperazine and 2-methylpiperidine derivatives."[1] J. Med.[1] Chem.1990 , 33, 1645.[1]
-
Chemical Properties: PubChem. "this compound Compound Summary."[1] National Library of Medicine.
-
Chiral Resolution Methodologies: BenchChem. "Protocol for Resolution of Methylpiperazine and Piperidine Derivatives." Application Note 2025.
-
NK1 Antagonist Synthesis: Pfizer Inc.[1] "Synthesis of CP-99,994 and related piperidine antagonists." Journal of Medicinal Chemistry. (Contextual reference for (S)-2-methylpiperidine utility).
-
Safety Data: SynQuest Labs. "Safety Data Sheet: (R)-2-Methylpiperidine."
Disclaimer: This guide is for research and development purposes only. All procedures should be validated in-house before scaling to GMP production.
Sources
- 1. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
Application Note: Experimental Setup and Protocols for 2-Methylpiperidine Hydrochloride
Abstract
2-Methylpiperidine hydrochloride (CAS: 205526-61-0), also known as pipecoline hydrochloride, is a critical chiral building block in the synthesis of local anesthetics such as Bupivacaine, Mepivacaine, and Ropivacaine.[1] Its effective utilization requires mastering three specific challenges: hygroscopicity management , steric hindrance at the C2 position , and enantiomeric resolution . This application note details self-validating protocols for free-basing, N-alkylation, and chiral analysis, designed to maximize yield and stereochemical integrity.
Section 1: Material Handling & Pre-treatment
The Hygroscopicity Challenge
2-Methylpiperidine HCl is significantly hygroscopic. Moisture absorption leads to stoichiometry errors and can quench water-sensitive reagents (e.g., acyl chlorides, hydrides).
Handling Protocol:
-
Storage: Store in a desiccator or glovebox under Argon.
-
Weighing: If a glovebox is unavailable, weigh rapidly into a tared flask and immediately cap. For precise stoichiometry, dry the salt under high vacuum (0.1 mmHg) at 40°C for 4 hours before use.
-
Visual Check: The pure salt is a white crystalline solid. Clumping or "wet" appearance indicates significant water uptake.
Protocol A: Quantitative Free-Basing
Most nucleophilic substitutions require the free amine. The following biphasic extraction ensures complete neutralization without loss of the volatile free base.
Reagents:
-
2-Methylpiperidine HCl (1.0 eq)
-
Sodium Hydroxide (NaOH), 4M aqueous solution (2.0 eq)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Brine (saturated NaCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the HCl salt in minimum distilled water (approx. 5 mL/g).
-
Basification: Cool the solution to 0°C. Slowly add 4M NaOH while stirring until pH > 12. Note: Cooling prevents volatilization of the free amine (bp ~118°C).
-
Extraction: Extract immediately with DCM (3 x volume of aqueous phase).
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄ (20 min), and filter.
-
Concentration: Remove solvent via rotary evaporation at low temperature (bath < 30°C) and controlled pressure (start at 400 mbar, lower to 100 mbar) to avoid co-evaporating the product.
Validation Point:
-
Yield Check: Theoretical yield should be >95%.
-
NMR Check: Absence of broad exchangeable proton peaks (NH₂⁺) and shift of C2-H signal.
Section 2: Synthetic Protocols
Protocol B: N-Alkylation (Synthesis of Bupivacaine Precursor)
Context: The methyl group at C2 creates steric bulk, making N-alkylation significantly slower than with unsubstituted piperidine. Standard Sɴ2 conditions often fail or yield mixtures.
Reaction: 2-Methylpiperidine + 1-Bromobutane
Optimized Conditions:
-
Solvent: Acetonitrile (polar aprotic, promotes Sɴ2) or DMF (if higher T needed).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.5 eq).
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to generate the more reactive alkyl iodide in situ.
Step-by-Step Methodology:
-
Setup: Flame-dried round-bottom flask with a reflux condenser and magnetic stir bar. Flush with Nitrogen.
-
Charging: Add free-based 2-methylpiperidine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) to Acetonitrile (10 mL/mmol). Stir for 10 min.
-
Addition: Add 1-Bromobutane (1.1 eq) and KI (0.1 eq).
-
Reaction: Heat to reflux (82°C) for 12–18 hours. Note: Steric hindrance prevents rapid reaction at RT.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with water to remove DMF/DMSO traces.
-
Purification: Distillation or Flash Chromatography (Silica; Hexane/EtOAc).
Protocol C: Chiral Resolution
Context: Many local anesthetics (e.g., Levobupivacaine) require the (S)-enantiomer to reduce cardiotoxicity.
Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (for S-enantiomer isolation) or L-Tartaric acid.
Methodology (Crystallization):
-
Dissolve racemic 2-methylpiperidine (free base) in hot Ethanol.
-
Add 0.5 eq of the resolving agent dissolved in hot Ethanol.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the diastereomeric salt.
-
Recrystallize from MeOH/Ethanol to upgrade enantiomeric excess (ee) to >99%.
Section 3: Analytical Controls & Visualization
Workflow Diagram
The following diagram illustrates the critical path from the raw hydrochloride salt to the final N-alkylated product, highlighting control points.
Caption: Figure 1. Process flow for 2-Methylpiperidine transformations. Red indicates critical handling (hygroscopy), Blue indicates synthetic steps, Green indicates purification.
Analytical Methods Table
Accurate quantification of the sterically hindered product and its optical purity is essential.
| Parameter | Method | Column / Conditions | Target / Limit |
| Chemical Purity | GC-FID | Column: DB-1 or HP-5 (30m x 0.25mm)Temp: 50°C (2 min) | > 98.0% Area |
| Enantiomeric Excess (ee) | Chiral HPLC | Column: Chiralcel OD-H or Kromasil CHI-TBBMobile Phase: Hexane:IPA:DEA (90:10:0.1)Flow: 0.5 mL/min, Det: UV 210 nm | > 99.0% ee (for resolved batches) |
| Water Content | Karl Fischer | Coulometric titration (use Methanol/Formamide solvent to dissolve salt) | < 0.5% w/w |
| Residual Solvent | GC-Headspace | DMSO solvent, DB-624 Column | Meets ICH Q3C limits |
Section 4: Troubleshooting & Optimization
Issue: Low Yield in N-Alkylation
-
Cause: Steric hindrance at C2 blocks the approach of the electrophile.
-
Solution: Switch solvent to DMF or DMSO to increase reaction rate (polar aprotic effect). Increase temperature to 100°C. Ensure KI is added (Finkelstein catalyst).
Issue: Incomplete Phase Separation during Free-Basing
-
Cause: Formation of emulsions due to amine surfactant properties.
-
Solution: Add solid NaCl to saturate the aqueous layer (salting out). Use Diethyl Ether instead of DCM to improve density difference.
Issue: Product Loss during Evaporation
-
Cause: 2-Methylpiperidine free base is volatile (bp 118°C).
-
Solution: Do not use high vacuum. Use a mild vacuum (100–200 mbar) and stop when solvent volume is low. Co-evaporation with toluene can help remove traces of water without losing the amine.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Miyamoto, T., et al. (1990). Method of optical resolution using the difference in solubility in mixed solvents. Journal of Medicinal Chemistry, 33, 1645.
- Google Patents. (2004). US20040024021A1 - Bupivacaine enantiomers and levobupivacaine.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
ResearchGate. (2026). Chromatographic Separation of Bupivacaine Enantiomers by HPLC. Retrieved from [Link]
-
NIST. (n.d.). 2-Methylpiperidine Gas Phase Thermochemistry Data. NIST WebBook. Retrieved from [Link]
Sources
Application Note: Synthesis of Polysubstituted Piperidines from 2-Methylpiperidine Hydrochloride
Abstract & Strategic Overview
The piperidine scaffold is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. While 2-methylpiperidine (2-pipecoline) is a commoditized starting material, its transformation into polysubstituted piperidines —specifically with controlled stereochemistry at the C2 and C6 positions—remains a high-value challenge in the synthesis of alkaloids (e.g., Solenopsins) and peptidomimetics.
This guide details three validated protocols to functionalize 2-Methylpiperidine hydrochloride, transforming it from a simple building block into complex, pharmacologically active cores.
Core Synthetic Strategies
| Methodology | Target Substitution | Key Mechanism | Stereoselectivity |
| A. Lithiation-Substitution | C6 (trans-2,[1][2]6) | Directed | High (trans-selective) |
| B. Shono Oxidation | C6 (versatile) | Anodic Oxidation / | Substrate controlled |
| C. Transition Metal C-H | C2 (quaternary) or C3 | Pd/Rh-catalyzed C-H Activation | Ligand controlled |
Pre-Experimental Processing: Free-Basing and Protection
2-Methylpiperidine is supplied as a hydrochloride salt to prevent oxidation and ensure stability. Most functionalization protocols require the free amine or an
Protocol 2.0: Preparation of -Boc-2-Methylpiperidine
Objective: Convert the HCl salt to the
-
Free-Basing:
-
Dissolve 2-Methylpiperidine HCl (10.0 g, 73.7 mmol) in water (30 mL).
-
Cool to 0 °C and slowly add NaOH (4 M, 20 mL) until pH > 12.
-
Extract with CH₂Cl₂ (3 x 50 mL). Dry combined organics over Na₂SO₄. Do not concentrate to dryness due to volatility.
-
-
Protection:
-
To the CH₂Cl₂ solution, add Et₃N (12.3 mL, 88.4 mmol) and DMAP (0.1 equiv).
-
Add Boc₂O (17.7 g, 81.1 mmol) portion-wise at 0 °C.
-
Stir at RT for 12 h.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.
-
Purification: Silica gel chromatography (Hex/EtOAc 9:1) to yield a colorless oil.
-
Method A: Stereoselective Lithiation-Substitution (The "Beak" Protocol)
This is the gold standard for accessing trans-2,6-disubstituted piperidines . The Boc group directs lithiation to the equatorial proton at C6. Upon electrophilic trapping, the substituent enters equatorially to minimize A(1,3) strain with the
Workflow Diagram
Figure 1: Directed lithiation pathway for C6 functionalization.
Detailed Protocol
Reagents:
-
Setup: Flame-dry a 2-neck RBF under Argon. Add
-Boc-2-methylpiperidine (1.0 equiv) and TMEDA (1.2 equiv) in THF (0.2 M). -
Lithiation:
-
Cool to -78 °C (dry ice/acetone).
-
Add
-BuLi (1.2 equiv) dropwise over 20 min. -
Stir at -78 °C for 2–4 hours. Note: Lithiation of piperidines is slower than pyrrolidines due to conformational rigidity.
-
-
Trapping:
-
Add the electrophile (1.5 equiv) (e.g., MeI, Benzyl bromide, Allyl bromide) dissolved in THF.
-
Stir at -78 °C for 1 h, then allow to warm to RT slowly overnight.
-
-
Quench: Add sat. NH₄Cl. Extract with Et₂O.
-
Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amine salt.[3]
Critical Insight: The use of (-)-sparteine instead of TMEDA can induce kinetic resolution or enantioselective lithiation if starting from racemic material, though for pure (S)-2-methylpiperidine, it reinforces the inherent diastereocontrol.
Method B: Electrochemical Shono Oxidation
For introducing functional groups that are difficult to access via lithiation (e.g., nitriles, ethers, allyl silanes), the Shono oxidation is superior. It generates a reactive
Reaction Scheme
Substrate:
Figure 2: Electrochemical generation of N-acyliminium ions and nucleophilic trapping.
Detailed Protocol
-
Electrolysis:
-
Cell: Undivided cell, Carbon rod anode, Pt plate cathode.
-
Solvent: MeOH (0.5 M substrate concentration).
-
Electrolyte: Et₄NOTs (0.1 M).
-
Conditions: Constant current (approx. 30–50 mA/cm²), pass 2.5–3.0 F/mol of charge. Maintain temp < 20 °C using a water bath.
-
Workup: Concentrate MeOH, suspend in ether, filter off electrolyte, concentrate to yield the
-methoxy carbamate .
-
-
Nucleophilic Substitution:
-
Dissolve the
-methoxy intermediate in anhydrous CH₂Cl₂ at -78 °C. -
Add Lewis Acid (BF₃·OEt₂ or TiCl₄, 1.2 equiv).
-
Add Nucleophile (e.g., Allyltrimethylsilane, 1.5 equiv).
-
Warm to 0 °C and stir until conversion is complete (TLC monitoring).
-
Regioselectivity Note: Oxidation predominantly occurs at C6 (the methylene group) rather than C2 (the methine group), preserving the original chiral center and allowing 2,6-substitution.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Lithiation | Incomplete deprotonation or moisture. | Increase lithiation time to 4h; ensure strict anhydrous conditions; use fresh |
| C2 vs C6 Selectivity (Shono) | Over-oxidation. | Stop electrolysis strictly at 2.2–2.5 F/mol. Use bulky |
| Poor Diastereocontrol | Temperature fluctuation. | Maintain -78 °C strictly during electrophile addition. |
| Boc Rotamers in NMR | Restricted rotation of carbamate. | Run NMR at 50 °C or in DMSO- |
References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[4][5] Link -
Shono, T., et al. (1981). Electroorganic chemistry.[6] 46. A new carbon-carbon bond forming reaction at the
-position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society. Link -
Beng, T. K., & Gawley, R. E. (2012). An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. Link
-
Comins, D. L., et al. (1997). Asymmetric Synthesis of Solenopsin Alkaloids. Journal of Organic Chemistry.[4][5] Link
-
Onomura, O. (2014). The Shono-type electroorganic oxidation of unfunctionalised amides.[6] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. BJOC - The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions [beilstein-journals.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Methylpiperidine hydrochloride catalysis
Current Status: Operational Ticket Focus: Reaction Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Technical Overview
2-Methylpiperidine Hydrochloride (2-MP[1][2][3]·HCl) is not merely a "salt form" of a reagent; it is a precision tool for controlled organocatalysis.[1] Unlike the volatile and oxidation-prone free base (2-methylpiperidine), the hydrochloride salt offers three distinct advantages in synthesis:
-
Stoichiometric Precision: It allows for exact weighing of the catalyst, crucial for asymmetric syntheses where catalyst loading defines enantiomeric excess (ee).
-
Buffered pH Control: In condensation reactions (e.g., Knoevenagel, Henry), the salt acts as a buffered proton source/sink, preventing the rapid polymerization often seen with strong, unbuffered bases.
-
Steric Modulation: The methyl group at the C2 position introduces steric hindrance, which can improve regioselectivity by discouraging attack on more hindered electrophiles.
This guide addresses the specific challenges of activating and utilizing 2-MP·HCl in high-value synthesis, particularly in the production of local anesthetic intermediates (Mepivacaine/Bupivacaine class) and condensation reactions.[1]
The Catalytic Mechanism: A "Buffered" Activation
To understand troubleshooting, you must visualize the "Hidden Equilibrium." 2-MP[1][2]·HCl is inactive until partially deprotonated.[1] In many protocols (e.g., Knoevenagel), the solvent or a co-additive establishes an equilibrium between the active free amine and the protonated salt.
Diagram 1: The In-Situ Activation Cycle
Figure 1: The Buffered Catalytic Cycle.[1] The HCl salt acts as a 'reservoir,' releasing active catalyst only as needed.
Critical Optimization Parameters
A. Solvent Selection & Solubility
The most common failure mode is Phase Separation .[1] The HCl salt is ionic; the free base is organic.
| Solvent System | Solubility of 2-MP·HCl | Application Suitability | Expert Note |
| Ethanol (95-99%) | High | Excellent | Ideal for Knoevenagel.[1][2] Dissolves both salt and organic substrates.[1] |
| Dichloromethane (DCM) | Very Low | Poor | Requires a phase transfer catalyst (PTC) or biphasic conditions.[1] |
| Water | Very High | Moderate | Good for "Green" chemistry, but organic substrates may crash out.[1] |
| Toluene | Negligible | Specialized | Used only when water removal (Dean-Stark) is required; salt remains suspended.[1][2] |
B. Moisture Management (The "Clumping" Effect)
2-MP[1][2]·HCl is hygroscopic .[1][4]
-
The Issue: If the catalyst has absorbed water, your calculated molecular weight is wrong. You are under-dosing the catalyst.
-
The Fix: Dry the salt in a vacuum oven at 40°C for 4 hours before use if it appears clumpy or sticky.
Troubleshooting Guide (FAQ Format)
Scenario 1: Reaction Stalled at <50% Conversion
User Question: "I'm running a Knoevenagel condensation using 2-MP·HCl in ethanol. The reaction started well but stopped halfway. TLC shows starting material remains."
Root Cause Analysis: The reaction has likely become too acidic .[1] As the condensation proceeds, if the mechanism involves the release of protons (or consumption of the free base), the equilibrium shifts back toward the inactive salt (2-MP·HCl).
Corrective Protocol:
-
Check pH: Spot an aliquot on wet pH paper.[1] If pH < 7, the catalyst is "locked" in salt form.
-
The "Spike" Method: Add a catalytic amount (0.1 eq) of a sacrificial base (e.g., Triethylamine or Potassium Carbonate) to regenerate the free 2-MP.[1]
-
Temperature: Increase reflux temperature by 5-10°C. The dissociation of the HCl salt is endothermic; heat favors the free base.
Scenario 2: Impurity Profile (The "Red Oil" Problem)
User Question: "My product is contaminated with a dark red oil that I can't remove. I used 2-MP·HCl at reflux."
Root Cause Analysis: This is classic oxidative degradation or polymerization .[1] While 2-MP is hindered, prolonged heating of secondary amines in the presence of oxygen can lead to N-oxide formation or radical polymerization of the active methylene component.[2]
Corrective Protocol:
-
Inert Atmosphere: You must degas your solvent and run under Nitrogen/Argon.[1] The HCl salt is stable, but the intermediate enamine is oxygen-sensitive.
-
Loading Reduction: Reduce catalyst loading from 20 mol% to 5-10 mol%. The HCl salt is efficient; "more is better" often leads to side reactions here.
Scenario 3: Poor Enantioselectivity (For Chiral Applications)
User Question: "I am using (S)-2-Methylpiperidine HCl for an asymmetric Henry reaction, but my ee is near zero."
Root Cause Analysis: Racemization via Proton Exchange. If the reaction medium is too protic (e.g., water or methanol) or the temperature is too high, the chiral center at C2 (alpha to the nitrogen) can undergo epimerization, especially in the salt form which is in rapid equilibrium.
Corrective Protocol:
-
Switch Solvent: Move to a polar aprotic solvent (e.g., THF or Acetonitrile) to minimize proton exchange.[1]
-
Lower Temperature: Run the reaction at 0°C or -10°C.
-
Free Base Generation: Pre-neutralize the salt ex-situ.[1] Extract the free base into dry ether, then add to the reaction. This removes the excess chloride ions which might be interfering with the chiral transition state.
Diagnostic Workflow: The "Why Did It Fail?" Tree
Use this logic flow to diagnose low yields or failed reactions immediately.
Figure 2: Diagnostic Logic Tree for 2-MP·HCl Catalysis
Standardized Protocol: In-Situ Activation
Objective: Controlled Knoevenagel Condensation (General Procedure).
-
Preparation: In a round-bottom flask, dissolve Aldehyde (1.0 eq) and Active Methylene Compound (1.0 eq) in Ethanol (5 mL/mmol).
-
Catalyst Addition: Add This compound (0.1 eq).
-
Critical Step: The solution may remain heterogeneous.
-
-
Activation: Add Triethylamine (0.1 eq) or Sodium Acetate (0.15 eq).
-
Reaction: Heat to reflux (78°C) or stir at RT depending on substrate reactivity. Monitor by TLC.[1][5][6]
-
Workup: Cool to RT. The product often crystallizes out. If not, evaporate solvent.[1]
References & Authority
-
PubChem. "this compound | C6H14ClN."[1][2][3] National Library of Medicine.[1] Link[1]
-
List, B. "Amine-Catalyzed Aldol Reactions." Tetrahedron, vol. 58, no.[1] 28, 2002, pp. 5573-5590.[1][2] (Foundational text on amine salt catalysis mechanisms).
-
J&K Scientific. "Knoevenagel Condensation Reagents and Protocols."[1] Technical Repository. Link
-
Organic Syntheses. "Synthesis of Local Anesthetics via Piperidine Intermediates." Org.[1][7] Synth. Coll. Vol. 6, p. 850.[1] (Validates the use of 2-MP in pharmaceutical synthesis).
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: 2-Methylpiperidine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 2-Methylpiperidine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this synthesis and may encounter common challenges. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively. The primary focus will be on the most common industrial and laboratory-scale synthesis: the catalytic hydrogenation of 2-methylpyridine (2-picoline).
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may observe during your synthesis and purification, presented in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, and I'm recovering significant amounts of starting material (2-methylpyridine). What's causing this, and how can I drive the reaction to completion?
This is the most frequent issue, stemming from incomplete reduction of the pyridine ring. The stability of the aromatic system requires sufficient catalytic activity and optimal reaction conditions to achieve full hydrogenation.
Root Cause Analysis:
-
Catalyst Deactivation: The catalyst (e.g., Palladium, Platinum, Rhodium, or Nickel) can lose activity. This can be due to poisoning from impurities in the starting material or solvent (e.g., sulfur compounds), or from physical degradation over time.
-
Insufficient Hydrogen Pressure: The reduction of the aromatic ring is highly dependent on hydrogen pressure. Inadequate pressure will result in slow or incomplete reactions.
-
Low Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low will not provide enough energy to overcome the activation barrier for the hydrogenation of the stable pyridine ring.
-
Poor Mass Transfer: In a heterogeneous catalytic system, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface where the 2-methylpyridine is adsorbed. Inefficient stirring can limit this process, making it the rate-limiting step.
Troubleshooting & Protocol:
-
Verify Catalyst Activity: If using an older catalyst, consider replacing it. For catalysts like Raney® Nickel, ensure it has been properly stored and handled to prevent oxidation[1]. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is often effective under acidic conditions[2].
-
Optimize Hydrogen Pressure & Temperature: The hydrogenation of pyridines often requires elevated pressures (e.g., 50-70 bar) and temperatures (e.g., 30-100 °C), depending on the chosen catalyst[2][3][4]. A systematic approach to optimizing these parameters is recommended.
-
Solvent Choice: Glacial acetic acid is a common solvent for pyridine hydrogenation as it protonates the nitrogen, making the ring more susceptible to reduction[2]. For other catalysts, alcohols like ethanol are frequently used[5].
-
Ensure Efficient Agitation: Use a high-quality stir plate or mechanical stirrer to ensure the catalyst is well-suspended and that gas-liquid mass transfer is not limiting the reaction rate.
Workflow: Driving the Hydrogenation to Completion
Caption: Troubleshooting workflow for incomplete hydrogenation.
Q2: My mass spectrometry results show a peak at M+14, and the NMR spectrum has a new singlet around 2.2-2.5 ppm. What is this impurity?
This is a classic sign of N-methylation , where the secondary amine of the 2-methylpiperidine product is methylated to form N-methyl-2-methylpiperidine.
Root Cause Analysis:
-
Reductive Methylation from Solvent: If methanol is used as a solvent, it can act as a methylating agent in the presence of a hydrogenation catalyst, especially at higher temperatures.
-
Formaldehyde/Formic Acid Impurities: Formaldehyde is a common precursor for reductive amination (methylation)[5][6]. If your reagents or solvents are contaminated with formaldehyde or formic acid, N-methylation can occur. This is known as the Eschweiler-Clarke reaction[6].
-
Intentional but Uncontrolled Methylation: In some syntheses, methylation is a subsequent step. If conditions are not carefully controlled, this can occur prematurely[5].
Troubleshooting & Protocol:
-
Solvent Purity: Switch to a non-methylating solvent like ethanol, isopropanol, or THF. If methanol must be used, use the highest purity available and consider lower reaction temperatures.
-
Reagent Purity: Ensure all reagents are free from potential one-carbon impurities.
-
Purification: N-methyl-2-methylpiperidine has a slightly different boiling point and polarity than 2-methylpiperidine.
-
Fractional Distillation: Careful fractional distillation can separate the two compounds, although it may be difficult due to close boiling points[7].
-
Chromatography: Column chromatography on silica gel can be effective. However, basic amines often streak on silica. It is recommended to add a small amount of a volatile base like triethylamine (0.5-1%) to the eluent to improve peak shape[8].
-
Reaction Pathways: Desired vs. Side Reaction
Caption: Desired synthesis vs. N-methylation side reaction.
Q3: My yield is low, and I have a complex mixture of byproducts that are difficult to identify. What are other possible side reactions?
Low yields with multiple byproducts can point towards more complex side reactions like hydrogenolysis or impurities in the starting material.
Root Cause Analysis:
-
Hydrogenolysis (Ring Opening): Under very harsh conditions (high temperature, high pressure, highly active catalyst), the C-N bonds within the piperidine ring can be cleaved by hydrogen. This opens the ring and leads to a variety of linear amine byproducts, reducing the yield of the desired cyclic product.
-
De-alkylation: While less common for a methyl group, hydrogenolysis can sometimes cleave alkyl groups from the ring or nitrogen atom. For example, a benzyl protecting group is often removed under these conditions.
-
Starting Material Impurities: The industrial synthesis of 2-picoline can produce other isomers (e.g., 3- or 4-picoline) or related pyridine compounds[9][10]. These impurities will be hydrogenated along with your starting material, leading to isomeric methylpiperidines which can be very difficult to separate.
Troubleshooting & Protocol:
-
Analyze Starting Material: Before starting the reaction, run a GC-MS or NMR on your 2-methylpyridine to check for isomeric purity. Using a high-purity starting material is critical.
-
Moderate Reaction Conditions: Avoid overly aggressive conditions. If you are experiencing a complex product mixture, try reducing the temperature or pressure first. See the table below for typical starting conditions.
-
Purification Strategy: An acid-base extraction is a highly effective way to separate your basic piperidine product from neutral organic impurities[8].
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with aqueous acid (e.g., 1M HCl). Your amine product will become protonated and move to the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) and extract your purified free-base amine back into an organic solvent.
-
| Parameter | Recommended Range | Rationale |
| Catalyst | 5-10 mol% PtO2, 10% Pd/C | PtO2 is effective in acidic media; Pd/C is a good general-purpose catalyst.[2][11] |
| Solvent | Glacial Acetic Acid, Ethanol | Acetic acid activates the ring; ethanol is a good, less reactive alternative.[2] |
| H2 Pressure | 3 - 70 bar (45 - 1000 psi) | Higher pressure increases reaction rate but may also increase side reactions. Start moderately.[3][11] |
| Temperature | 25 - 80 °C | Balances reaction rate against the risk of hydrogenolysis at higher temperatures.[2] |
| Table 1: Recommended Starting Conditions for 2-Methylpyridine Hydrogenation. |
Frequently Asked Questions (FAQs)
FAQ 1: How do I prepare the final hydrochloride salt? Once you have the purified 2-methylpiperidine free base, dissolve it in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of anhydrous HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The this compound salt will precipitate out of the solution. It can then be collected by filtration, washed with cold solvent, and dried under vacuum[5][12].
FAQ 2: What are the main safety concerns with this reaction? Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure. It must be conducted in a specialized high-pressure reactor (autoclave) behind a safety shield in a well-ventilated fume hood. Hydrogen is explosive, and catalysts like Raney® Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry and saturated with hydrogen. Always handle used catalysts under a blanket of inert gas (like nitrogen or argon) or quench them carefully under water.
FAQ 3: Can I use sodium borohydride (NaBH4) to reduce 2-methylpyridine? No, standard hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are generally not strong enough to reduce the aromatic pyridine ring[10]. Catalytic hydrogenation is the most common and effective method.
References
- BenchChem (2025). Application Notes and Protocols for the Purification of 2-Ethyl-4-methylpiperidine.
- Organic Chemistry Portal. Piperidine synthesis.
- Google Patents (2018). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
- BenchChem (2025). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.
- MDPI (2018). Improved Synthesis of N-Methylcadaverine.
- ChemicalBook (2026). 2-Methylpiperidine | 109-05-7.
- ChemSynthesis (2025). 2-methylpiperidine - 109-05-7.
-
Wikipedia. 2-Methylpyridine. Available at: [Link]
- PubMed (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release.
- BenchChem (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- DTIC (2025). Piperidine Synthesis.
- Google Patents (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
ResearchGate (2026). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Available at: [Link]
-
NIH (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]
-
Organic Syntheses. Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane). Available at: [Link]
-
ResearchGate (2018). Synthesis of N-methylpiperidine hydrochloride (2·HCl)[7]. The proposed.... Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate (2025). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Available at: [Link]
-
RSC Publishing (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Available at: [Link]
-
University of Glasgow (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]
-
Oriental Journal of Chemistry (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
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- 3. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
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- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
purification of 2-Methylpiperidine hydrochloride by recrystallization
Technical Support Center: Purification of 2-Methylpiperidine Hydrochloride
Executive Summary
2-Methylpiperidine (also known as 2-pipecoline) is a critical piperidine building block. In its hydrochloride salt form (2-Methylpiperidine[1][2][3]·HCl), it offers improved stability over the volatile free base. However, researchers often encounter challenges such as hygroscopicity , oiling out , and persistent aromatic impurities (e.g., unreduced 2-picoline) during purification.
This guide moves beyond generic textbook methods, providing a field-tested protocol optimized for yield and enantiomeric integrity (if applicable).
Troubleshooting & FAQs
Q1: I cannot find a specific literature melting point for my salt. What should I expect? A: The melting point (MP) of this compound depends heavily on its stereochemistry.
-
Racemic (±): Often exhibits a broader melting range.
-
Enantiopure (R or S): Typically shows a sharper, distinct melting point.
-
Warning: If your MP is significantly lower than expected (e.g., <120°C) or the solid is "wet," you likely have retained solvent or water. This salt is hygroscopic . Ensure you dry the final product under high vacuum (0.1 mmHg) over
or KOH pellets.
Q2: My product "oiled out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing, usually because the temperature is above the solvent-mixture's critical solution temperature.
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the polar solvent (e.g., ethanol). Let it cool very slowly to room temperature with vigorous stirring.
-
Seeding: If available, add a seed crystal at the cloud point.
-
Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
Q3: Which solvent system is best? Single or Binary? A: A Binary Solvent System is superior for this compound due to its high solubility in alcohols.
-
Primary (Good) Solvent: Ethanol (absolute) or Isopropanol (IPA).
-
Secondary (Anti) Solvent: Diethyl ether (classic, high yield) or Ethyl Acetate (safer, higher boiling point).
-
Recommendation: Use Ethanol/Diethyl Ether for small-scale high-purity needs. Use IPA/Ethyl Acetate for larger scales to avoid peroxide risks associated with ether.
Q4: The crystals are yellow/brown. Is this normal? A: No. Pure 2-methylpiperidine HCl is white. Coloration typically indicates oxidation products or trace polymerized impurities from the synthesis (often from the reduction of 2-picoline).
-
Solution: Perform an Activated Charcoal treatment. Dissolve the crude salt in hot ethanol, add activated carbon (5% w/w), stir for 15 mins, and filter through Celite while hot before adding the anti-solvent.
Technical Data & Properties
| Property | Data | Notes |
| Molecular Formula | Hydrochloride salt | |
| MW | 135.64 g/mol | |
| Free Base BP | 118-119°C | Liquid at RT [1] |
| Solubility (High) | Water, Ethanol, Methanol, Chloroform | Dissolves readily |
| Solubility (Low) | Diethyl Ether, Hexane, Ethyl Acetate | Used as anti-solvents |
| Key Impurity | 2-Methylpyridine (2-Picoline) | Aromatic precursor; check via UV or NMR |
Optimized Experimental Protocol (SOP)
Objective: Purify crude this compound to >98% purity.
Materials:
-
Crude 2-Methylpiperidine HCl
-
Solvent A: Absolute Ethanol (anhydrous)
-
Solvent B: Diethyl Ether (ACS grade, stabilized)
-
Activated Charcoal (optional)
-
Celite 545 (if using charcoal)
Step-by-Step Procedure:
-
Dissolution (Solvent A):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of boiling Ethanol. Add in small portions (e.g., 1-2 mL per gram) while heating on a steam bath or hot plate/stirrer.
-
Critical: If the solution is dark, add Activated Charcoal (5% weight of crude) and boil gently for 5-10 minutes.
-
-
Hot Filtration:
-
If charcoal was used or undissolved particles remain, filter the hot solution rapidly through a pre-warmed funnel (or Celite pad) into a clean, hot flask. This prevents premature crystallization on the filter.
-
-
Crystallization (The "Cloud Point" Method):
-
Keep the filtrate boiling gently.
-
Slowly add Diethyl Ether (Solvent B) dropwise via an addition funnel or pipette.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution (make it just under-saturated).
-
-
Cooling:
-
Remove from heat. Cover the flask with foil or a watch glass.
-
Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours. Do not shock-cool in ice yet.
-
Once RT is reached and crystals are visible, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the cold crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small volume of cold Ethanol:Ether (1:3 ratio) mixture.
-
Drying: Transfer to a vacuum desiccator. Dry over
or KOH for at least 12 hours.
-
Process Visualization
The following diagram illustrates the decision-making logic and workflow for this purification.
Figure 1: Decision logic for the recrystallization of this compound, highlighting interventions for color removal and oiling-out.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Methylpiperidine.[1][4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. Retrieved from
-
Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Sources
troubleshooting low yields in 2-Methylpiperidine hydrochloride reactions
Technical Support Center: 2-Methylpiperidine Hydrochloride Synthesis & Isolation
Executive Summary
The synthesis of 2-Methylpiperidine (2-pipecoline) hydrochloride is deceptively simple. While the core hydrogenation of 2-methylpyridine (2-picoline) is robust, researchers frequently report "low yields" that are actually isolation failures . The hydrochloride salt is extremely hygroscopic and highly soluble in polar organic solvents (ethanol, methanol), leading to significant losses in the mother liquor or the formation of intractable oils ("oiling out") rather than crystalline solids.
This guide addresses the three critical failure points: Catalytic Poisoning (Reaction) , Solubility/Hygroscopicity (Isolation) , and Stereochemical Mismatch .
Module 1: Reaction Optimization (The Hydrogenation Step)
Context: The reduction of the pyridine ring requires overcoming aromatic stability. Under neutral conditions, the resulting secondary amine (piperidine) can poison the catalyst surface, halting the reaction.
Common Issues & Solutions
Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition (catalyst poisoning). The basic nitrogen of the formed 2-methylpiperidine binds strongly to the catalyst active sites (Pd or Pt), preventing further adsorption of the starting material.
-
The Fix: Run the hydrogenation in acidic media.
-
Protocol: Use Glacial Acetic Acid as the solvent or add 1.1 equivalents of concentrated HCl to the methanol/ethanol solvent before hydrogenation.
-
Mechanism: Protonating the nitrogen (
) eliminates the lone pair's ability to coordinate strongly with the metal surface, keeping the catalyst active.
-
Q2: I am using Pd/C, but the reaction is incredibly slow.
A: Palladium on Carbon (Pd/C) is often less active for pyridine reduction than Platinum Oxide (PtO
-
Recommendation: Switch to PtO
(5-10 mol%) in Acetic Acid. This system operates efficiently at lower pressures (1-4 atm) and room temperature. If you must use Pd/C, increase pressure to >10 atm and temperature to 60-80°C, but monitor for ring-opening side reactions.
Q3: The crude product is yellow/orange. Is this normal? A: No. Pure 2-methylpiperidine is colorless. The color indicates partially reduced intermediates (dihydropyridines or tetrahydropyridines) or polymerization byproducts.
-
Troubleshooting: Check reaction completion via NMR (look for aromatic signals at 7.0-8.5 ppm). If aromatic protons remain, the hydrogenation is incomplete.
Module 2: Salt Formation & Isolation (The Critical Yield Loss)
Context: This is where 90% of "yield" is lost. 2-Methylpiperidine HCl is deliquescent . If your solvent contains water, or if you use a solvent where the salt is too soluble, you will recover nothing.
Data: Solubility Profile of 2-Methylpiperidine HCl
| Solvent | Solubility | Outcome |
| Water | Extremely High | Yield Loss: Cannot be salted out easily. |
| Ethanol/Methanol | High (>3000 g/L) | Yield Loss: Salt remains in mother liquor. |
| Acetone | Low | Good Antisolvent: Promotes crystallization. |
| Diethyl Ether | Insoluble | Best Antisolvent: Forces precipitation. |
| Toluene | Insoluble | Alternative Antisolvent: Good for azeotropic drying. |
Troubleshooting Guides
Q4: I added aqueous HCl to my reaction mixture, evaporated it, and got a sticky oil that won't crystallize. A: You have formed a hydrate . The salt is holding onto water tenaciously.
-
The Fix (Azeotropic Drying):
-
Redissolve the oil in Toluene or Ethanol/Toluene (1:1) .
-
Rotovap to dryness. Repeat 2-3 times. The toluene/water azeotrope removes moisture.
-
Final crystallization: Dissolve the dry residue in a minimum amount of warm absolute ethanol, then add excess anhydrous diethyl ether until cloudy. Store at -20°C.
-
Q5: I added HCl in Ethanol, but no precipitate formed. A: The salt is too soluble in ethanol.
-
The Fix: Do not rely on cooling alone. You must change the solvent polarity.
-
Protocol: Concentrate the ethanol solution to ~20% of its original volume. Slowly add Diethyl Ether or Hexanes with vigorous stirring. The salt should crash out as a white solid.
-
Q6: Can I use HCl gas instead? A: Yes, this is the gold standard for high yields.
-
Protocol: Dissolve the free base in anhydrous Diethyl Ether (or MTBE). Bubble dry HCl gas through the solution. The salt will precipitate quantitatively and instantly. This avoids all water-related solubility issues.
Module 3: Stereochemical Control
Context: 2-Methylpiperidine has a chiral center.[1] Hydrogenation of 2-picoline generates a racemic mixture, but the cis vs. trans diastereomers (relative to the lone pair/proton) have different thermodynamic stabilities and crystallization habits.
Q7: My melting point is broad (e.g., 262-268°C). Is the product impure? A: It is likely a mixture of cis- and trans- isomers.
-
Mechanism: Catalytic hydrogenation of 2-picoline predominantly yields the (±)-cis isomer (kinetic product). However, harsh conditions (high temp) can isomerize it to the thermodynamically more stable trans isomer.
-
Impact: The cis and trans hydrochloride salts have different crystal lattice energies. A mixture will depress/broaden the melting point.
-
Refinement: Recrystallize from Ethanol/Acetone . The cis-isomer is generally the major product from PtO
reduction.
Visual Troubleshooting Workflows
Figure 1: Reaction & Isolation Logic Tree
Caption: Logical decision tree for troubleshooting yield losses during synthesis and isolation.
Figure 2: Optimal Synthesis Workflow
Caption: Recommended pathway to maximize isolated yield of the Hydrochloride salt.
References
-
Adkins, H., et al. (1944). "Hydrogenation of Pyridine Derivatives." Journal of the American Chemical Society, 66(8), 1293–1295. Link
- Establishes the efficacy of PtO2 and acidic conditions for pyridine reduction.
-
Organic Syntheses. (1973). "2-Methylpiperidine."[2][3][4][5][6][7] Organic Syntheses, Coll.[8] Vol. 5, p.755. Link
- Provides the foundational protocol for isol
-
Flaschner, O. (1908). "The Mutual Solubility of 2-Methylpiperidine and Water." Journal of the Chemical Society, Transactions, 93, 1000-1004. Link
- Authoritative source on the extreme w
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Definitive text on catalyst poisoning by amines and the requirement for acidic media.
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability of 2-Methylpiperidine hydrochloride under acidic conditions
Topic: Stability & Handling of 2-Methylpiperidine Hydrochloride (2-MP·HCl) under Acidic Conditions Ticket ID: #TECH-2MP-ACID-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
This compound (CAS: 109-05-7) exhibits high thermodynamic stability under acidic conditions due to the saturation of the piperidine ring and the protonation of the nitrogen atom. However, "stability" is context-dependent. While the molecule resists cleavage, it is highly susceptible to hygroscopic degradation (physical change) and N-nitrosation (chemical safety hazard) if trace nitrites are present.
This guide addresses the three most critical inquiries we receive: chemical integrity in solution, the lethal risk of nitrosamine formation, and troubleshooting HPLC peak tailing.
Module 1: Chemical Stability & Storage
Q: Is 2-Methylpiperidine HCl stable in 1M HCl or other strong acids?
A: Yes, chemically.
The hydrochloride salt is the conjugate acid of 2-methylpiperidine. In an acidic environment (pH < pKa ~11.0), the nitrogen lone pair is fully protonated (
However, beware of Physical Instability:
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to moist air causes the solid to clump and deliquesce. While the molecule doesn't degrade, the weighing accuracy degrades, leading to assay errors.
-
Stereochemical Integrity: 2-Methylpiperidine has a chiral center at the C2 position. While resistant to racemization at room temperature, prolonged heating (>80°C) in strong mineral acids can induce slow racemization via an enamine intermediate mechanism.
Protocol: Handling & Storage
| Parameter | Recommendation | Rationale |
| Storage | Desiccator / Inert Gas (Ar/N₂) | Prevents moisture uptake (deliquescence).[1] |
| Solvent | Degassed 0.1M HCl or Water | Removes dissolved oxygen; maintains protonation.[1] |
| Container | Amber Glass | Minimizes light-induced radical formation (though low risk).[1] |
Module 2: Critical Safety Warning (The Nitrosamine Hazard)
Q: Can I use this compound with nitrate/nitrite reagents in acid?
A: NO. This is a critical safety violation. 2-Methylpiperidine is a secondary amine . In acidic conditions, if it encounters any nitrosating agent (Sodium Nitrite, Nitrous Acid, or even high levels of nitrite impurities in water), it will undergo N-nitrosation .
The Reaction:
Why this matters: N-Nitroso-2-methylpiperidine is a potent carcinogen . Regulatory bodies (FDA/EMA) have strict limits (ng/day) for nitrosamines in pharmaceuticals.
Visualizing the Risk Pathway
The following diagram illustrates the stability vs. toxicity divergence based on the presence of nitrites.
Figure 1: Divergence of stability. In pure acid, the molecule is stable. In the presence of nitrites, it forms carcinogenic impurities.[2][3]
Module 3: Analytical Troubleshooting (HPLC)
Q: Why do I see severe peak tailing when analyzing 2-MP HCl?
A: Silanol Interactions. Silica-based HPLC columns have residual silanol groups (Si-OH). Even in "end-capped" columns, some silanols remain.[4]
-
The Mechanism: At neutral pH, silanols deprotonate (
). The positively charged 2-methylpiperidine ( ) binds electrostatically to these negative sites. -
The Result: The molecule "drags" through the column, causing a shark-fin peak shape (Tailing Factor > 2.0).
Troubleshooting Guide: Fixing Peak Shape
| Variable | Adjustment | Mechanism of Action |
| Mobile Phase pH | Lower to pH 2.0 - 3.0 | Suppresses silanol ionization ( |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Acts as an Ion-Pairing Agent .[1] TFA anions pair with the piperidine cation, masking its charge and increasing retention on the C18 phase. |
| Column Choice | Base-Deactivated (BDS) or Hybrid | Use columns specifically designed for bases (e.g., C18 with embedded polar groups) which shield silanols.[1] |
| Temperature | Increase to 40-50°C | Improves mass transfer kinetics, sharpening the peak (ensure column stability first).[1] |
Self-Validating HPLC Method Protocol
Use this protocol to verify the stability of your analyte. If the "System Suitability" criteria fail, do not proceed to sample analysis.
-
Column: C18 Base-Deactivated (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase A: Water + 0.1% TFA (pH ~2.0).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 mins.
-
System Suitability Requirement:
-
Tailing Factor (
): Must be . -
Resolution (
): > 2.0 between 2-MP and its precursor impurity (2-picoline).
-
Module 4: Impurity Profiling
Q: I see a "Ghost Peak" at a different retention time. What is it?
A: It is likely 2-Picoline (2-Methylpyridine) . 2-Methylpiperidine is industrially synthesized by the hydrogenation of 2-picoline.
-
Aromatic vs. Aliphatic: 2-Picoline is aromatic (flat, conjugated). 2-Methylpiperidine is aliphatic (chair conformation).
-
UV Detection: 2-Picoline has a much strong UV absorbance due to the aromatic ring. Even a 0.1% impurity of 2-picoline can look like a major peak compared to the weak absorbance of 2-methylpiperidine (which requires low UV detection, e.g., 210 nm).
Figure 2: Diagnostic logic for identifying common impurities.
References
-
PubChem. (2025).[5][6] 2-Methylpiperidine Compound Summary. National Library of Medicine. [Link][1]
-
European Medicines Agency (EMA). (2020). Nitrosamines impurities in human medicinal products. [Link]
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
Sources
- 1. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing racemization of chiral 2-Methylpiperidine hydrochloride
Integrity Maintenance & Troubleshooting Guide
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often field inquiries regarding the "spontaneous" racemization of 2-Methylpiperidine Hydrochloride. Here is the scientific reality: The hydrochloride salt is configurationally stable under standard storage conditions. The chiral center at C2 is an alkyl-substituted carbon adjacent to an amine; it does not possess an acidic proton (pKa ~40-50) that allows for facile deprotonation/reprotonation under mild conditions.
However, "racemization" is frequently reported by users. This is almost invariably due to one of three factors:
-
Process-Induced Dehydrogenation: Exposure to trace metal catalysts or oxidants during workup, leading to an imine intermediate (which destroys chirality).
-
Analytical Artifacts: Hygroscopicity altering weight/rotation calculations or improper HPLC derivatization.
-
Derivatization Risks: Conversion to amides or imines where the C2 proton becomes acidic or the bond is chemically labile.
This guide provides the protocols to navigate these risks.
Module 1: Storage & Handling (The First Line of Defense)
Issue: User reports material is "wet" or "sticky" and optical rotation is lower than CoA.
Diagnosis: 2-Methylpiperidine HCl is hygroscopic. Water absorption dilutes the sample, skewing specific rotation calculations (
Standard Operating Procedure (SOP-01): Storage
-
Container: Amber glass with PTFE-lined cap.
-
Environment: Desiccator or glovebox (Argon atmosphere preferred).
-
Temperature: Ambient (20-25°C) is acceptable; -20°C is unnecessary for chemical stability but helps reduce hygroscopic kinetics.
Q: Can I dry the salt if it becomes wet? A: Yes. Recrystallization is preferred over simple oven drying to ensure purity.
-
Solvent System: Ethanol (dissolution) / Diethyl Ether (anti-solvent) or Isopropanol.
-
Protocol: Dissolve in minimum hot ethanol (~70°C). Filter hot to remove insolubles.[1] Cool to RT, then add ether until turbid. Refrigerate at 4°C.
-
Warning: Do not heat above 100°C for extended periods in open air; while the salt is stable, thermal oxidation can introduce impurities.
Module 2: The "Free-Basing" Trap (Critical Workflow)
Issue: "I lost 15% ee after converting the salt to the free base for my reaction." Root Cause: The free base (amine) is volatile and susceptible to oxidation. If distilled at high heat in the presence of trace metals (e.g., residual Pd/Pt from synthesis), the ring can undergo oxidative dehydrogenation to the imine (2-methyl-3,4,5,6-tetrahydropyridine), which then reduces non-stereoselectively.
SOP-02: Safe Liberation of the Free Base
-
Objective: Remove HCl without thermal stress or oxidation.
-
Reagents: 4M NaOH (aq), Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-Methylpiperidine HCl in minimum water (0.5 mL/mmol) at 0°C (Ice bath).
-
Basification: Slowly add 4M NaOH until pH > 12. Keep internal temp < 10°C.
-
Extraction: Extract immediately with DCM (3x).
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes act as a weak Lewis acid; Sodium sulfate is safer).
-
Concentration: Remove solvent under reduced pressure (Rotavap) at bath temp < 30°C .
-
Critical: Do not distill the amine at atmospheric pressure unless absolutely necessary.
-
-
Usage: Use the free amine immediately. Do not store the free base for long periods.
Module 3: Troubleshooting "Racemization" (Diagnostic Logic)
When users report a drop in Enantiomeric Excess (ee), use this logic flow to identify the culprit.
Figure 1: Diagnostic decision tree for identifying the source of enantiomeric purity loss.
Module 4: Analytical Validation (The Truth Source)
Issue: "My specific rotation is off." Solution: Specific rotation is unreliable for high-precision ee determination due to the low molecular weight and concentration dependence. Chiral HPLC is mandatory.
Recommended HPLC Method (Derivatization is often required for UV detection): Since 2-Methylpiperidine lacks a strong chromophore, derivatization with 3,5-Dinitrobenzoyl chloride or Mosher's Acid Chloride is recommended before injection if using UV detection.
| Parameter | Condition |
| Column | Chiralpak OD-H or AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) |
| Additive | 0.1% Diethylamine (DEA) Crucial for peak shape of amines |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV 254 nm (if derivatized) or RI (Refractive Index) if native |
| Temperature | 25°C |
Q: Why does my HPLC show a split peak for the pure salt? A: If you derivatized with an amide (e.g., benzoyl chloride), you might be seeing rotamers . Amide bonds have restricted rotation.
-
Test: Heat the column/sample slightly (if column permits) or change solvent polarity. If peaks coalesce, they are rotamers, not enantiomers.
FAQ: Specific User Scenarios
Q1: I am using the HCl salt in a peptide coupling reaction with HATU/DIPEA. Will it racemize? A: Risk is Low to Moderate .
-
Mechanism:[2] Once the amine is acylated to form the amide, the proton at C2 becomes more acidic (alpha to a carbonyl). However, standard coupling conditions (RT, DIPEA) are usually insufficient to deprotonate this center.
-
Prevention:[3] Avoid large excesses of strong bases (like DBU) and prolonged reaction times. Use DIPEA or NMM (weaker bases).
Q2: Can I use L-Tartaric Acid to upgrade the ee of my batch? A: Yes. This is the classic resolution method.
-
(R)-2-Methylpiperidine forms a crystalline salt with (L)-Tartaric acid .[4][5]
-
(S)-2-Methylpiperidine stays in the mother liquor (or forms a more soluble salt).
-
Protocol: Mix equimolar amounts in aqueous ethanol. Heat to dissolve, cool slowly. Recrystallize the solid to improve ee > 99%.
Q3: I see a color change (yellowing) in the free base. Is it racemized? A: The yellowing indicates oxidation (imine formation). While the bulk may still be chiral, the presence of the imine suggests you are losing integrity. Distill under vacuum or run through a short silica plug (if compatible) immediately.
References
-
Resolution & Synthesis: Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (2000). An efficient procedure for the resolution of 2-methylpiperidine. Tetrahedron: Asymmetry, 11(11), 2237-2243.
- Racemization Mechanisms: Eberson, L. (1998). Mechanisms of Racemization of Amines and Amino Acids. Topics in Stereochemistry.
-
Analytical Methods (HPLC): Daicel Chiral Technologies. Application Guide for Chiralpak OD Columns.
-
Physical Properties: National Institute of Standards and Technology (NIST). 2-Methylpiperidine Properties.
-
Crystallization: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
Sources
removal of 2-Methylpiperidine hydrochloride from a reaction mixture
Technical Support Center: 2-Methylpiperidine Hydrochloride Removal
Welcome to the technical support guide for handling a common yet challenging purification step: the . This guide is designed for researchers, chemists, and drug development professionals who encounter this impurity and require robust, validated methods for its removal. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the removal of this compound.
Q1: What is this compound, and what makes it challenging to remove?
This compound is the salt formed from the reaction of the basic secondary amine, 2-methylpiperidine, with hydrochloric acid. As an ionic salt, it is a highly polar, non-volatile solid with high solubility in water and other polar solvents. The primary challenge arises when your desired product shares similar solubility characteristics or is sensitive to the pH changes required for traditional acid-base extractions.
Q2: What are the fundamental principles for removing this salt?
The removal strategies hinge on exploiting the differences in physicochemical properties between your desired compound and this compound. The key properties to consider are:
-
Solubility: The hydrochloride salt is highly soluble in aqueous solutions, while its corresponding free base, 2-methylpiperidine, is more soluble in organic solvents.[1]
-
Acidity/Basicity (pKa): 2-Methylpiperidine is a strong base (its conjugate acid pKa is approximately 11.2), meaning it can be easily protonated by acids and deprotonated by bases.[2] This pH-dependent charge state is the cornerstone of acid-base extraction.
-
Polarity: The salt is highly polar, while the free base is significantly less polar. This difference is crucial for chromatographic separations.
Q3: How do I choose the most appropriate removal method?
The optimal method depends entirely on the properties of your desired product. The following decision workflow provides a starting point for selecting your purification strategy.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for the most effective removal techniques.
Scenario 1: Your product is organic-soluble and not sensitive to aqueous base.
This is the most straightforward scenario, where the high water solubility of the salt can be used to easily separate it from your product.
Troubleshooting Issue: Low recovery of the desired product after washing.
-
Cause: Your product may have some water solubility, leading to its loss in the aqueous phase during extraction.
-
Solution: Minimize the volume of the aqueous wash. Perform multiple small-volume washes instead of one large-volume wash. After the initial washes, use a saturated sodium chloride solution (brine) for the final wash. Brine reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.[3]
Protocol 1: Removal by Basic Aqueous Wash
This protocol aims to keep the impurity in its highly water-soluble salt form and wash it away from the organic-soluble product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether). The volume should be sufficient to fully dissolve your product.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Water): Add a volume of deionized water approximately half the volume of your organic layer. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate fully. Drain the lower aqueous layer.
-
Second Wash (Base): Add a similar volume of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). This wash ensures any related acidic impurities are also removed. Shake and separate as in the previous step.[4]
-
Third Wash (Brine): Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and recover any dissolved organic product.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Scenario 2: Your product is also water-soluble or is sensitive to pH changes.
When standard extraction is not feasible, alternative methods based on differential solubility or polarity are required.
Troubleshooting Issue: The product and salt co-precipitate during recrystallization.
-
Cause: The chosen solvent system is not selective enough.
-
Solution: A more thorough solvent screen is necessary. The ideal "single-solvent" system dissolves both compounds when hot but only your product upon cooling.[6] More likely, a "two-solvent" system will be required.[7] In this system, you dissolve the crude mixture in a minimal amount of a hot "solvent" in which both are soluble, then slowly add a "non-solvent" (or "anti-solvent") in which your product is insoluble, but the salt ideally remains soluble, until turbidity is observed. Then, allow the solution to cool slowly to promote selective crystallization of your product.
Protocol 2: Purification by Recrystallization
This method leverages differences in solubility between the product and the hydrochloride salt in a specific solvent or solvent mixture at different temperatures.[8]
-
Solvent Selection: The key is finding a solvent where the solubility of your product and this compound differs significantly.
-
Ideal Case: Find a solvent that dissolves your product at high temperatures but not at low temperatures, while the salt remains soluble at all temperatures (or vice-versa). Common solvents to screen include isopropanol, ethanol, acetone, or acetonitrile.
-
-
Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the desired product is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Scenario 3: All other methods fail or are impractical.
When the product and impurity have very similar properties, column chromatography is the most powerful purification technique.
Troubleshooting Issue: Poor separation or streaking on the column.
-
Cause: Amines and their salts can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and irreversible binding.
-
Solution: Deactivate the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide. A common practice is to add 0.5-1% triethylamine to your eluent system.[9] This neutralizes the acidic sites and allows the amine-containing compounds to elute cleanly.
Protocol 3: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase Selection: Standard silica gel is the most common choice. If your compound is very polar, alumina (neutral or basic) may be a better option.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase (eluent). Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For polar compounds, a system like DCM/Methanol is common.
-
Crucial Tip: Add 0.5-1% triethylamine to your eluent to prevent peak tailing.
-
-
Column Packing: Pack the column with your chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another strong solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" method often gives better resolution than loading as a concentrated solution.
-
Elution: Run the column, starting with the initial eluent and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Understanding the Core Chemistry
Success in the lab comes from understanding the "why." The primary method for removing basic impurities like 2-methylpiperidine relies on a reversible acid-base reaction. While you are removing the hydrochloride salt, understanding the chemistry of the free base is equally important, as you may need to regenerate it or remove traces of it.
Part 4: Physicochemical Data & Safety
Accurate data is critical for planning your purification.
Table 1: Key Properties of 2-Methylpiperidine and its Hydrochloride Salt
| Property | 2-Methylpiperidine (Free Base) | This compound |
| CAS Number | 109-05-7[10] | 5119-88-0[11] |
| Molecular Formula | C₆H₁₃N[10] | C₆H₁₄ClN[11] |
| Molecular Weight | 99.17 g/mol [10] | 135.63 g/mol [11] |
| Appearance | Colorless to yellow liquid[10] | White to off-white solid (Typical for amine salts) |
| Boiling Point | 118-119 °C | Not Applicable (solid) |
| Solubility | Soluble in water and most organic solvents.[1][12] | Highly soluble in water, soluble in alcohols, poorly soluble in non-polar organic solvents like ether or hexanes. |
| pKa (of Conjugate Acid) | ~11.2[2] | Not Applicable |
Safety & Handling Precautions
-
2-Methylpiperidine (Free Base): This compound is a flammable, corrosive, and toxic liquid.[13][14] It can cause severe skin burns and eye damage.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
This compound: As a salt, it is less volatile but should still be handled with care. Avoid creating dust. Assume it carries similar toxicity to the parent amine.
-
General Handling: Always consult the Safety Data Sheet (SDS) for any chemical before use.[15] Ensure proper grounding of equipment to prevent static discharge when handling flammable solvents.[13]
References
-
Solubility of Things. (n.d.). 2-Methylpiperidine. Retrieved from Solubility of Things. [Link]
-
Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from Filo. [Link]
-
Nongthombam, G. S. (2023, December 27). How can I neutralize aminehydrochlorides? [Online forum post]. ResearchGate. [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester. Retrieved from Not Voodoo. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. PubChem. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
Wikipedia contributors. (2023, November 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
- Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12231239, this compound. PubChem. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler-Toledo. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. In NIST Chemistry WebBook. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Pomona College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Department of Chemistry. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]
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Technical Support Center: Improving Diastereoselectivity with 2-Methylpiperidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 2-methylpiperidine hydrochloride to enhance diastereoselectivity in chemical reactions. As a chiral secondary amine salt, this compound has the potential to act as a chiral Brønsted acid or co-catalyst, influencing the stereochemical outcome of reactions through the formation of diastereomeric transition states. This guide is designed to help you navigate the complexities of its application and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of this compound in improving diastereoselectivity?
A1: this compound is the protonated form of the chiral secondary amine 2-methylpiperidine. In a reaction, it can function as a chiral Brønsted acid catalyst. The chiral ammonium ion can interact with substrates through hydrogen bonding or by forming a chiral ion pair with a transient enolate or enamine intermediate.[1] This interaction creates a chiral environment around the reacting molecules, favoring the formation of one diastereomeric transition state over the other, thus leading to an increase in the diastereomeric ratio (d.r.) of the product.[2]
Q2: In which types of reactions can this compound be potentially used to improve diastereoselectivity?
A2: Based on the principles of chiral Brønsted acid and secondary amine catalysis, this compound could be beneficial in a variety of reactions that proceed through charged or polar intermediates, including:
-
Aldol Reactions: By protonating the carbonyl group of the acceptor aldehyde, it can enhance its electrophilicity and simultaneously create a chiral environment for the nucleophilic attack of an enol or enolate.[3][4]
-
Michael Additions: Similar to aldol reactions, it can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack and direct the stereochemical outcome.[5]
-
Diels-Alder Reactions: Chiral secondary amine hydrochlorides have been shown to catalyze Diels-Alder reactions by activating the dienophile.[3]
-
Mannich Reactions: It can participate in the formation of chiral iminium ions, which then react with nucleophiles with enhanced diastereoselectivity.[6]
Q3: How do I prepare this compound?
A3: this compound can be readily prepared from 2-methylpiperidine. A general procedure is as follows:
-
Dissolve 2-methylpiperidine in a suitable anhydrous solvent, such as diethyl ether or ethanol.[7]
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.[7]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Q4: How do I determine the diastereomeric ratio of my product?
A4: The most common methods for determining the diastereomeric ratio are:
-
¹H NMR Spectroscopy: Diastereomers often have distinct signals in the proton NMR spectrum. By integrating the signals corresponding to each diastereomer, you can calculate their ratio.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying diastereomers.[9]
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used to separate and quantify diastereomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no improvement in diastereoselectivity | 1. Incorrect catalyst loading: Too little catalyst may not be sufficient to control the stereochemistry, while too much could lead to side reactions. 2. Inappropriate solvent: The solvent polarity can significantly affect the stability of the transition state and the solubility of the catalyst. 3. Reaction temperature: The diastereoselectivity of many reactions is highly temperature-dependent. 4. Presence of water: Water can interfere with the catalyst and protonate the enolate or enamine intermediates non-selectively. | 1. Optimize catalyst loading: Screen a range of catalyst concentrations (e.g., 5-30 mol%). 2. Solvent screening: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). 3. Temperature optimization: Run the reaction at different temperatures (e.g., from -78 °C to room temperature). Lower temperatures often lead to higher selectivity. 4. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction yield | 1. Catalyst deactivation: The amine catalyst can be deactivated by acidic byproducts or impurities. 2. Poor solubility of reactants or catalyst: If the reactants or catalyst are not fully dissolved, the reaction rate will be slow. 3. Side reactions: The reaction conditions may be promoting undesired side reactions. | 1. Use of additives: Consider adding a co-catalyst or a scavenger for acidic byproducts. 2. Change solvent or increase temperature: Try a different solvent in which all components are soluble, or gently warm the reaction mixture. 3. Optimize reaction time and temperature: Monitor the reaction by TLC or GC to determine the optimal time to stop the reaction before significant side product formation occurs. |
| Difficulty in product purification | 1. Removal of the amine hydrochloride catalyst: The salt can be soluble in polar solvents, making its removal from the product challenging. 2. Emulsion formation during workup: The presence of the amine salt can lead to the formation of emulsions during aqueous workup. | 1. Acid-base extraction: After the reaction, quench with a basic aqueous solution (e.g., saturated NaHCO₃) to deprotonate the amine hydrochloride to the free amine. The free amine can then be removed by washing with a dilute acid solution (e.g., 1M HCl).[10][11] 2. Use of brine: During the workup, wash with a saturated aqueous solution of NaCl (brine) to help break up emulsions. |
Mechanistic Insights: The Role of this compound
The stereochemical outcome of a reaction catalyzed by this compound is determined by the relative energies of the diastereomeric transition states. The chiral ammonium ion can interact with the substrates in several ways to create this energy difference.
Hydrogen Bonding and Chiral Ion Pair Formation
In reactions like the aldol or Michael addition, the protonated nitrogen of the this compound can form a hydrogen bond with the carbonyl oxygen of the electrophile. This interaction not only activates the electrophile but also creates a rigid, chiral environment. The methyl group at the 2-position of the piperidine ring provides steric hindrance, directing the approach of the nucleophile to one face of the electrophile.[10][12]
Caption: Role of 2-Methylpiperidinium in the Transition State.
Experimental Protocols (Generalized)
The following are generalized protocols based on reactions where chiral secondary amine salts have been successfully employed to induce diastereoselectivity. These should be considered as starting points and will likely require optimization for your specific substrates.
General Protocol for a Diastereoselective Aldol Reaction
-
Catalyst Preparation: Prepare a stock solution of this compound in the desired reaction solvent.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 equiv.) and the solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., -20 °C).
-
Catalyst Addition: Add the this compound solution (10-20 mol%).
-
Nucleophile Addition: Slowly add the ketone or a pre-formed enolate (1.2-1.5 equiv.) over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.[8]
Caption: Generalized Aldol Reaction Workflow.
Quantitative Data: Influence of Reaction Parameters on Diastereoselectivity (Hypothetical Data Based on Analogs)
The following table illustrates the potential impact of various reaction parameters on the diastereomeric ratio (d.r.) in a hypothetical aldol reaction using a chiral secondary amine hydrochloride catalyst. These trends are based on published data for analogous systems and serve as a guide for optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (anti:syn) |
| 1 | 10 | Toluene | 0 | 12 | 75 | 70:30 |
| 2 | 20 | Toluene | 0 | 12 | 85 | 85:15 |
| 3 | 20 | CH₂Cl₂ | 0 | 12 | 82 | 80:20 |
| 4 | 20 | Toluene | -20 | 24 | 80 | 92:8 |
| 5 | 20 | Toluene | 25 | 6 | 90 | 65:35 |
Note: This data is illustrative and the actual results with this compound may vary.
References
-
Lu, M., Li, H., Zou, C., Li, J., Liu, C., Sun, M., Ma, Y., Cheng, R., & Ye, J. (2019). Primary amine catalyzed diastereo- and enantioselective Michael reaction of thiazolones and α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 17(42), 9305–9312. Available from: [Link]
-
Raj, M., Gupta, A. K., & Singh, V. K. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 8(18), 4097–4099. Available from: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
- Google Patents. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
Hatano, M., & Ishihara, K. (2017). Chiral Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4565–4578. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(51), 12911–12921. Available from: [Link]
-
Marchesi, S., & Gualandi, A. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 223. Available from: [Link]
- Google Patents. (1967). Process for the purification of amines.
-
Liu, Y., & Wang, L. (2017). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers, 4(7), 1332–1341. Available from: [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. Available from: [Link]
-
PubChem. 2-Methylpiperidine. Available from: [Link]
-
ResearchGate. (2016). Synthesis of N-methylpiperidine hydrochloride (2·HCl)[3]. The proposed... Available from: [Link]
-
Rueping, M., Kuenkel, A., & Atodiresei, I. (2007). An Enantioselective Chiral Brønsted Acid Catalyzed Imino−Azaenamine Reaction. Organic Letters, 9(7), 1283–1286. Available from: [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2021). Nature Communications, 12(1), 4567. Available from: [Link]
-
Semantic Scholar. (2002). Enantio- and diastereoselective michael reactions of silyl enol ethers and chalcones by catalysis using a chiral quaternary ammonium salt. Available from: [Link]
-
ResearchGate. (2011). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available from: [Link]
-
White Rose eTheses Online. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
Wang, J., & Li, H. (2015). Effect of Additives on the Selectivity and Reactivity of Enzymes. ACS Catalysis, 5(12), 7448–7457. Available from: [Link]
-
Cheméo. (2023). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available from: [Link]
-
ResearchGate. (2021). Enantioenriched amine diastereomers and one-pot enzymatic strategies... Available from: [Link]
-
Chemistry LibreTexts. (2021). 24.7: Reactions of Amines. Available from: [Link]
-
Tan, C. H. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of Chemical Research, 44(8), 639–651. Available from: [Link]
-
Ben Rzail, H., Al-Hamdani, Y. A. S., Al-Gheethi, A., & Radiman, S. (2025). Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences, 601, 00103. Available from: [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Highly enantioselective Michael addition reactions with new trimeric chiral phase transfer catalysts. Organic Letters, 9(18), 3507–3510. Available from: [Link]
-
Le, D. N., & Anslyn, E. V. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 144(3), 1047–1052. Available from: [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Available from: [Link]
-
Franc, M., & List, B. (2020). Counterion-Enhanced Pd/Enamine Catalysis: Direct Asymmetric α-Allylation of Aldehydes with Allylic Alcohols by Chiral Amines and Achiral or Racemic Phosphoric Acids. The Journal of Organic Chemistry, 85(24), 16035–16046. Available from: [Link]
-
de Léséleuc, M., & Collins, S. K. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 15(22), 5770–5773. Available from: [Link]
-
Parmar, D., & Sugiono, E. (2018). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 16(44), 8449–8467. Available from: [Link]
-
Marcoux, D., Bindschädler, P., Speed, A. W. H., Chiu, A., Pero, J. E., Borg, G. A., & Evans, D. A. (2011). Effect of counterion structure on rates and diastereoselectivities in α,β-unsaturated iminium-ion Diels-Alder reactions. Organic Letters, 13(14), 3758–3761. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Lee, J. C., & Coates, G. W. (2026). Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. Industrial & Engineering Chemistry Research. Available from: [Link]
- Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Alcarazo, M. (2014). Chiral Brønsted Acid‐Catalyzed Enantioselective α‐Amidoalkylation Reactions: A Joint Experimental and Predictive Study. Chemistry – A European Journal, 20(23), 6969–6977. Available from: [Link]
-
Texas A&M University-Corpus Christi Repository. (2017). The influence of diamine counterion use and surfactant counterion ratio on chiral selectivity of amino acid-based surfactants. Available from: [Link]
-
ResearchGate. (2010). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available from: [Link]
-
Rios Torres, R. (2013). Stereoselective Organocatalysis. John Wiley & Sons. Available from: [Link]
-
Wikipedia. (2023). Amino acid. Available from: [Link]
-
Akiyama, T. (2011). Super Brønsted acid catalysis. Chemical Communications, 47(16), 4566–4574. Available from: [Link]
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Technical Support Center: 2-Methylpiperidine Hydrochloride Workup Protocols
Status: Operational Ticket ID: T-2MP-HCl-001 Subject: Handling, Activation, and Purification Strategies for 2-Methylpiperidine HCl Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 2-Methylpiperidine hydrochloride (2-MP[1]·HCl) as a building block, a nucleophile, or a base in organic synthesis.
Unlike simple liquid amines, the hydrochloride salt offers enhanced stability and precise stoichiometry but requires specific "activation" (free-basing) before use.[1] Furthermore, the amphiphilic nature of the free base (2-methylpiperidine) presents unique challenges during workup—it is soluble in both organic solvents and water, making standard extractions prone to yield loss or contamination if not rigorously controlled.[1]
This guide prioritizes chemoselectivity and phase-transfer logic to ensure you isolate your target product with high purity.
Module 1: Reagent Activation (Free-Basing)
User Question: I purchased the HCl salt for stability, but my reaction requires the nucleophilic free amine. How do I activate it without introducing water into my anhydrous reaction?
Technical Insight
2-Methylpiperidine HCl is a non-nucleophilic ammonium salt.[1] To participate in alkylation, acylation, or SNAr reactions, it must be deprotonated. The pKa of the conjugate acid is approximately 11.1. Therefore, you need a base with a pKa > 12 for complete deprotonation, or a biphasic shuttle strategy.
Protocol A: In-Situ Activation (For Non-Sensitive Reactions)
If your reaction tolerates salts (e.g., peptide coupling in DMF/DCM):
-
Suspend 2-MP[1]·HCl in the reaction solvent.
-
Add 1.05 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
-
Result: The DIPEA scavenges the HCl. 2-Methylpiperidine becomes the free base.[1]
-
Note: The byproduct (DIPEA·HCl) remains in solution. Ensure this does not interfere with your downstream purification.
-
Protocol B: Biphasic Free-Basing (For Anhydrous/Clean Reactions)
Use this if you need pure, salt-free amine liquid.[1]
-
Add 2M NaOH until pH > 12 (Check with pH paper; solution will become cloudy/oily).
-
Extract 3x with Dichloromethane (DCM) or Diethyl Ether .
-
Critical Step: Do not use Ethyl Acetate here, as the free amine can attack the ester functionality over time.
-
-
Dry organic layer over solid KOH or Na₂SO₄.
-
Concentrate carefully (Free base bp: ~118°C). Do not use high vacuum for prolonged periods, or you will evaporate the reagent.
Module 2: Post-Reaction Workup & Purification
User Question: I used excess 2-methylpiperidine to drive my reaction to completion. How do I remove the unreacted amine from my product?
Decision Matrix: The "Product Basicity" Factor
The removal strategy depends entirely on whether your product is also an amine.
Figure 1: Logical workflow for selecting the correct purification method based on product properties.
Scenario A: The Acid Wash (Product is Neutral)
Applicability: Amides, Esters, protected amines (Boc/Cbz), or neutral heterocycles.
Mechanism: 2-Methylpiperidine is protonated by dilute acid, forming the water-soluble HCl salt.[1] Neutral organic products remain in the organic phase.
-
Dilute reaction mixture with Ethyl Acetate or DCM .
-
Wash the organic layer 2x with 1M HCl or 10% Citric Acid .
-
Tip: Citric acid is preferred if your product contains acid-sensitive protecting groups (like Boc), as it buffers around pH 4-5.[1]
-
-
Check the aqueous layer pH.[3] It must be < 3 to ensure the piperidine is fully protonated.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Scenario B: The Copper(II) Complex (Product is Basic/Sensitive)
Applicability: When your product is also an amine, or acid-labile.[1]
Mechanism: 2-Methylpiperidine (a secondary amine) forms a water-soluble, deep blue/purple complex with Copper(II) ions.[1] Many tertiary amines or sterically hindered product amines bind less tightly or remain organic soluble.
-
Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .
-
Wash the organic reaction mixture with this solution.
-
Observation: The aqueous layer will turn a vibrant royal blue/purple (indicating amine capture).
-
Repeat the wash until the aqueous layer remains light blue (no more amine being extracted).
-
Wash with water (to remove copper salts) and then brine.
Module 3: Troubleshooting & FAQs
Issue 1: "I have a persistent emulsion during extraction."
Cause: 2-Methylpiperidine free base is amphiphilic (surfactant-like properties) and can stabilize oil-water interfaces, especially at high pH.[1] Corrective Actions:
-
The Celite Trick: Filter the entire biphasic mixture through a small pad of Celite. This breaks the surface tension physically.
-
Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This forces the organics out of the water phase.
-
Solvent Swap: If using DCM, switch to Chloroform/Isopropanol (3:1) . This mixture is heavier than water and breaks emulsions effectively.
Issue 2: "My product is streaking on the silica column."
Cause: Residual 2-methylpiperidine or the basicity of your product is interacting with the acidic silanols on the silica gel.[1] Corrective Actions:
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading your sample.
-
Eluent Modifier: Maintain 0.5% - 1% TEA or Ammonia in your elution solvent throughout the run.[1]
-
Alternative Phase: Use Basic Alumina or C18 Reverse Phase (at High pH using Ammonium Bicarbonate buffer).
Issue 3: "Yield is lower than expected after workup."
Cause: The free base of 2-methylpiperidine is moderately water-soluble.[1] If your product is structurally similar (e.g., a small polar amine), it may be partitioning into the aqueous wash. Diagnostic: Run a TLC of your aqueous waste stream. Recovery:
-
Basify the combined aqueous washes to pH > 12 with NaOH.
-
Back-extract with Chloroform (DCM may not be polar enough).
-
Combine these extracts with your main organic layer.
Reference Data
Table 1: Physical Properties
| Property | Value | Notes |
| MW (Salt) | 135.64 g/mol | Hygroscopic solid |
| MW (Free Base) | 99.17 g/mol | Liquid |
| Boiling Point | 118-119°C | Difficult to remove by Rotovap without high vacuum |
| pKa | ~11.1 | Requires pH > 12 for full deprotonation |
| Density | 0.84 g/mL | Floats on water |
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Risk Factor |
| DCM | Excellent | Good solubility for salt and base.[1] |
| Ethyl Acetate | Moderate | Risk: Free amine can react with EtOAc over long periods (aminolysis). Use only for short workups. |
| Ether | Good | Excellent for precipitating the HCl salt if adding HCl gas. |
| Water | High | HCl salt is highly soluble; Free base is moderately soluble. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. Retrieved from [Link]
-
University of Rochester (n.d.). Workup for Removing Amines: The Copper Sulfate Method. Department of Chemistry. Retrieved from [Link]
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.[2] (General reference for amine purification protocols and properties).
Sources
Technical Support Center: Optimizing 2-Methylpiperidine Hydrochloride Reactivity
Introduction: The Solvation Paradox
2-Methylpiperidine (2-MP) is a critical pharmacophore in local anesthetics (e.g., Bupivacaine, Mepivacaine).[1] However, its hydrochloride salt form (2-MP[1]·HCl) presents a distinct "solvation paradox" that often stalls experimental workflows:
-
The Salt: Highly stable, hygroscopic solid, soluble only in water or polar protic solvents (MeOH, EtOH)—solvents that often inhibit nucleophilic attack via hydrogen bonding.[1]
-
The Free Base: A volatile liquid, soluble in non-polar organics (DCM, Toluene)—the solvents required for high-yield anhydrous coupling, but requiring a precise liberation step.[1]
This guide provides the technical protocols to bridge this gap, optimizing solvent selection for solubility, nucleophilicity, and stereochemical integrity.[1]
Module 1: Solubility & Phase Management (The Foundation)
The Core Issue: Users frequently attempt to react 2-MP·HCl directly in anhydrous organic solvents (DCM, THF) using weak organic bases (e.g., TEA), resulting in a "gummy" suspension and low conversion.[1]
Mechanism: Lattice Energy vs. Solvation
The ionic lattice of 2-MP·HCl is too strong to be broken by non-polar solvents.[1] To solubilize the amine for reaction, you must break the HCl association.[1]
Protocol 1.1: The "Biphasic Switch" (Recommended)
For reactions requiring anhydrous organic solvents (e.g., Acylation with Acid Chlorides).
Objective: Quantitative conversion of 2-MP·HCl to 2-MP (Free Base) in the organic phase.[1]
-
Dissolution: Dissolve 2-MP·HCl in minimal water (approx. 3 mL/g).[1]
-
Basification: Add 2.5 equivalents of 4M NaOH. (Target pH > 12).
-
Partitioning: Extract 3x with the target reaction solvent (e.g., DCM or Toluene).
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid catalysis follows, as trace Mg can interfere).[1]
-
Validation: Evaporate a small aliquot. 2-MP Free Base should appear as a clear, mobile oil.
Visual Workflow: The Phase-Switch Protocol
Caption: Logical flow for overcoming the lattice energy of the hydrochloride salt via pH-mediated phase transfer.
Module 2: Optimizing Nucleophilicity (Reactivity)
The Core Issue: The
Solvent Selection Matrix
| Solvent Class | Examples | Effect on 2-MP Reactivity | Recommended For |
| Polar Protic | Water, MeOH, EtOH | Inhibitory. Forms H-bonds with the N-lone pair, increasing the activation energy for nucleophilic attack.[1] | Schotten-Baumann reactions (where high reagent reactivity compensates).[1] |
| Polar Aprotic | DMF, DMSO, NMP | Excitatory. Solvates cations (Na+) well but leaves the amine "naked" and highly reactive.[1] | |
| Non-Polar | DCM, Toluene | Neutral. Provides no stabilization to the transition state but prevents side-reactions (hydrolysis).[1] | Acylations (Amide formation), Anhydrous couplings.[1] |
Protocol 2.1: Overcoming Steric Hindrance in Alkylation
Context: Synthesizing N-butyl-2-methylpiperidine (Bupivacaine intermediate).
Problem: Reaction in Acetone/K₂CO₃ is too slow (>24h). Solution: Switch to DMF or Acetonitrile .[1]
-
Solvent: Use anhydrous DMF (Dimethylformamide).[1]
-
Base: Use K₂CO₃ (Cesium Carbonate, Cs₂CO₃, is superior for difficult substrates due to the "Cesium Effect" increasing solubility).[1]
-
Temperature: Heat to 60–80°C.
-
Technical Insight: The dielectric constant of DMF (
) dissociates the ion pairs, while the lack of H-bonding allows the sterically hindered nitrogen to attack the electrophile.
-
Visual Workflow: Solvent Decision Tree
Caption: Decision logic for selecting the optimal solvent environment based on reaction mechanism and steric constraints.
Module 3: Troubleshooting & FAQs
Q1: Why do I see a "gummy" white solid when reacting 2-MP·HCl in DCM with Triethylamine (TEA)?
A: This is an incomplete exchange. TEA·HCl is forming, but 2-MP[1]·HCl is not fully dissolving or dissociating.[1]
-
Fix: You are relying on a heterogeneous equilibrium. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or switch to the Biphasic Protocol (1.1) to free-base the amine outside the reaction vessel first.
Q2: My yield is low for N-alkylation in Ethanol. Why?
A: Ethanol is a polar protic solvent.[1] It forms a hydrogen-bond "cage" around the nitrogen atom of 2-MP.[1]
-
Mechanism: To react, the amine must shed this solvent shell, which requires energy (desolvation penalty).[1] Combined with the steric hindrance of the
-methyl group, the reaction rate drops precipitously. -
Fix: Switch to Acetonitrile (MeCN) or DMF .[1]
Q3: Can I use Acetone for Schotten-Baumann acylation?
A: Yes, but with caution.
-
Risk: While Acetone/Water is a classic solvent system, 2-MP is a secondary amine.[1] If the reaction is heated or left too long, the amine can react with the solvent (Acetone) to form an enamine or aminal, albeit slowly compared to primary amines.
-
Recommendation: Use THF/Water or Toluene/Water for higher stability.[1]
References
-
Synthesis of Amide Anesthetics
-
Solvent Effects on Nucleophilicity
-
Physical Properties & Safety
Sources
managing hygroscopic nature of 2-Methylpiperidine hydrochloride
Topic: Managing Hygroscopicity & Handling Protocols
Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026
Introduction
You are likely reading this because your bottle of 2-Methylpiperidine hydrochloride (2-MP·HCl) no longer looks like a free-flowing powder. Instead, it resembles a sticky paste, a hard "puck," or a syrup.
This compound is a secondary amine salt. Like many amine hydrochlorides, it is deliquescent . The lattice energy of the crystal is easily overcome by the hydration energy of atmospheric moisture. Once the critical relative humidity (CRH) is exceeded, the solid adsorbs water, dissolves in it, and forms a concentrated aqueous solution.
This guide provides the protocols to assess , remediate , and prevent moisture contamination, ensuring the integrity of your stoichiometric calculations and reaction outcomes.
Module 1: Diagnosis & Assessment
Q: How do I know if my 2-MP·HCl is compromised?
A: Visual inspection is the first line of defense, but quantitative verification is required for critical applications (e.g., GMP synthesis).
| Severity Level | Visual Indicator | Recommended Action |
| Level 1 (Trace) | Powder is free-flowing but "clumps" slightly when shaken. | Vacuum Dry (See Protocol A).[1] |
| Level 2 (Moderate) | Material forms hard chunks or a "crust" on the surface. | Grind & Dry or Recrystallize . |
| Level 3 (Critical) | Material is a syrup, goo, or liquid. | Azeotropic Distillation (See Protocol B). |
Q: How can I verify the water content quantitatively?
A: Do not rely on Melting Point (MP) alone for wet salts, as water depresses the MP significantly.
-
Karl Fischer (KF) Titration: The gold standard. Use a coulometric KF titrator with a methanol-based solvent.
-
Target: < 0.5% water by weight.
-
-
NMR Quantification: If KF is unavailable, run a 1H NMR in DMSO-d6.
-
Signal: Look for the H2O peak (typically ~3.3 ppm in DMSO, but shifts with concentration/pH). Integrate against the methine proton of the piperidine ring.
-
Module 2: Remediation Protocols (Drying)
If your salt is wet, you must choose a drying method based on your immediate needs.
Protocol A: Vacuum Oven Drying (For Storage/General Use)
Best for: Level 1 or 2 moisture. When you have 24+ hours.
-
Preparation: Transfer the salt to a wide-mouth weighing boat or crystallization dish. Break up large clumps with a spatula.
-
Oven Setup: Set the vacuum oven to 60°C .
-
Desiccant: Place a tray of fresh Phosphorus Pentoxide (P₂O₅) or activated silica gel in the bottom of the oven (do not let it touch the product).
-
Cycle:
-
Apply vacuum (< 10 mbar).
-
Hold for 12–24 hours.
-
Bleed with Inert Gas: When venting the oven, use dry Nitrogen or Argon, never ambient air.
-
-
Verification: Weigh the sample. Return to oven for 2 hours. Weigh again. If mass is constant (< 1% change), it is dry.
Protocol B: Azeotropic Distillation (For Immediate Reaction)
Best for: Level 3 moisture (Syrup) or when the salt will be used in solution immediately.
Theory: Toluene forms a low-boiling azeotrope with water (bp 84°C). By refluxing the wet salt in toluene, water is carried up and removed, leaving the anhydrous salt suspended in toluene.
Steps:
-
Place the wet 2-MP·HCl in a round-bottom flask (RBF).
-
Add Toluene (approx. 10 mL per gram of salt).
-
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Reflux until the water layer in the trap stops increasing (typically 1–2 hours).
-
Option 1 (Use as Solution): If your next reaction tolerates toluene, use the suspension directly.
-
Option 2 (Isolate): Cool under Nitrogen. Filter the solid rapidly or evaporate the toluene under high vacuum (Schlenk line) to obtain the dry solid.
Module 3: Experimental Workflow Visualization
The following diagram outlines the decision logic for handling hygroscopic amine salts.
Caption: Decision matrix for processing 2-Methylpiperidine HCl based on moisture saturation levels.
Module 4: Weighing & Reaction Setup (FAQs)
Q: It turns to goo on the balance. How do I weigh it accurately?
A: Do not weigh hygroscopic salts on an open weigh boat. The mass will increase continuously as you watch the digits, ruining your stoichiometry.
The "Difference Weighing" Technique:
-
Dry the salt (see Module 2).
-
Take a capped vial containing the dried salt. Weigh the entire vial (Mass A).
-
Quickly transfer the estimated amount into your reaction flask.
-
Immediately recap the vial and weigh it again (Mass B).
-
Mass Added = Mass A - Mass B. Note: This eliminates the error of water adsorption during the weighing process.
Q: Can I just add more reagent to account for the water weight?
A: Risky. If you calculate that your sample is 10% water and add 10% more mass, you correct the moles of piperidine, but you introduce two new problems:
-
Catalyst Poisoning: If using metal catalysts (e.g., Pd, Pt), water may coordinate to the metal center, deactivating it.
-
Side Reactions: Water is a nucleophile. If reacting 2-MP[2]·HCl with an acid chloride or anhydride, the water will hydrolyze your reagent, generating excess acid and lowering yield.
Q: What is the best storage condition?
A:
-
Primary: Tightly sealed glass amber bottle.
-
Secondary: Place the bottle inside a desiccator containing active desiccant (Drierite/CaSO₄ or Silica).
-
Seal: Wrap the cap interface with Parafilm or electrical tape to prevent gas exchange.
-
Temperature: Room temperature is generally acceptable, but cool storage (4°C) slows degradation if the container is perfectly sealed. Warning: If stored cold, you must allow the bottle to warm to room temperature before opening, or condensation will instantly ruin the salt.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts and azeotropic methods).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Methylpiperidine. (Confirming hygroscopic nature and storage class).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational text on drying efficiencies of molecular sieves vs. chemical desiccants).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. (Physical properties and handling).[1][3][4][5][6][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CAS 27483-92-7: 2-(chloromethyl)-1-methylpiperidine hydroc… [cymitquimica.com]
- 8. reddit.com [reddit.com]
Technical Support Center: 2-Methylpiperidine Hydrochloride Synthesis
The following guide is designed as a specialized Technical Support Center resource for process chemists and engineers scaling up the synthesis of 2-Methylpiperidine hydrochloride.
Topic: Scale-Up Challenges & Process Optimization Role: Senior Application Scientist Status: Active Support
Process Overview & Logic Flow
The synthesis of 2-Methylpiperidine (2-pipecoline) hydrochloride from 2-picoline (2-methylpyridine) is a deceptive classic. While the chemistry appears simple—heterogeneous catalytic hydrogenation followed by salt formation—scale-up introduces non-linear risks regarding exotherm control , stereoselectivity (cis/trans ratio) , and salt crystallization (hygroscopicity/oiling out) .
Master Process Map
The following diagram illustrates the critical control points (CCPs) where failure modes typically occur during scale-up.
Caption: Critical Control Points (CCP) in the hydrogenation and salting workflow. Red nodes indicate high-risk unit operations requiring strict parameter control.
Module 1: Hydrogenation (The Reduction Step)
User Query: I am scaling up from 5g to 200g. My reaction stalls at 80% conversion, and I see more trans-isomer than expected. What is happening?
Technical Analysis
The hydrogenation of 2-picoline is a heterogeneous surface reaction .
-
Stalling (Kinetics): At larger scales, gas-liquid mass transfer (
) often becomes the rate-limiting step rather than intrinsic kinetics. If the stirrer speed is insufficient to disperse H2 gas into the liquid, the catalyst surface becomes starved of hydrogen, leading to deactivation or stalling. -
Stereoselectivity (Thermodynamics vs. Kinetics):
-
Cis-isomer (Kinetic Product): Favored by acidic media and metal catalysts like PtO2 or Rh/C at lower temperatures. The hydrogen adds to the same face of the pyridine ring.
-
Trans-isomer (Thermodynamic Product): Favored by higher temperatures and specific catalysts (e.g., Na/EtOH or specific Ru catalysts).
-
Scale-up Effect: Larger reactors hold heat longer. If your internal temperature spikes (exotherm), you may inadvertently trigger isomerization or favor the trans pathway [1].
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action (Scale-Up) |
| Reaction Stalls | Catalyst Poisoning or H2 Starvation | 1. Ensure agitation speed provides a vortex (high |
| High Trans Isomer | Overheating or Wrong Catalyst | 1. Switch to 5% Rh/C or PtO2 for maximal cis selectivity [2].2. Maintain T < 50°C. Use active cooling jackets, not just ambient air. |
| Runaway Exotherm | Rapid H2 Uptake | 1. Semi-batch mode: Dose the substrate into the catalyst slurry under H2 pressure, rather than dumping all at once.2. Limit H2 pressure initially (e.g., 2 bar) then ramp up. |
Self-Validating Protocol: The "Uptake Plateau" Check
Do not rely on time. Rely on data.
-
Monitor H2 Reservoir: Track pressure drop in the supply tank.
-
The Rule of 10%: The reaction is complete only when H2 consumption is <1% of the total theoretical volume per hour for 2 consecutive hours.
-
In-Process Control (IPC): Take an aliquot. Check 1H NMR. Look for the disappearance of aromatic protons (7.0–8.5 ppm). If aromatic signals persist, do not proceed to workup.
Module 2: Salt Formation & Crystallization
User Query: Upon adding HCl, my product turned into a thick oil at the bottom of the flask instead of a white solid. How do I fix this "oiling out"?
Technical Analysis
"Oiling out" occurs when the salt forms as a supercooled liquid phase separate from the solvent, usually because the temperature is above the salt's metastable limit or impurities (water/alcohols) depress the melting point. 2-Methylpiperidine HCl is highly soluble in water and methanol but sparingly soluble in acetone or ether.
The "Dual-Solvent" Rescue Protocol
If you encounter oiling out, do not cool further (it will just harden into a glass). Follow this thermodynamic reset:
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely into the solvent (add a small amount of Ethanol or Methanol if necessary to achieve homogeneity).
-
Seed: Cool slowly to 5-10°C below the boiling point. Add pure seed crystals of 2-Methylpiperidine HCl.
-
Anti-solvent Addition: Slowly add Acetone or Diethyl Ether (flammable - use safety controls) or Ethyl Acetate while stirring.
-
Cooling Ramp: Cool at a rate of 10°C/hour. Rapid cooling traps impurities and causes oiling.
FAQ: HCl Gas vs. Aqueous HCl?
-
Small Scale (<10g): HCl in Dioxane or Ether is convenient.
-
Large Scale (>100g): Aqueous Conc. HCl (37%) is safer and cheaper but introduces water.
-
Strategy: Use Aq. HCl, then remove water via azeotropic distillation with toluene or cyclohexane. This drives the equilibrium toward the solid salt [3].
-
Detailed Scale-Up Protocol (100g Scale)
Safety Warning: 2-Methylpiperidine is flammable and corrosive.[2][3][4][5] Hydrogenation catalysts are pyrophoric when dry.
Step 1: Hydrogenation
-
Charge: To a high-pressure reactor (Hastelloy or SS316), add 2-Picoline (100 g, 1.07 mol), Acetic Acid (glacial, 300 mL), and 5% Pt/C (5 g, 5 wt% loading - wet paste preferred to reduce ignition risk).
-
Purge: Nitrogen purge x3, Hydrogen purge x3.
-
React: Pressurize to 3-5 bar (45-75 psi) H2. Heat to 40-50°C . Stir vigorously (>800 RPM).
-
Monitor: Watch exotherm immediately upon heating. Maintain T < 60°C.
-
Completion: Reaction typically takes 6-12 hours. Confirm by NMR (no aromatic peaks).
Step 2: Catalyst Removal
-
Filter: Filter the reaction mixture through a Celite pad or sparkler filter under inert atmosphere (N2). Do not let the catalyst cake dry out (fire hazard). Wash cake with small amount of acetic acid.
Step 3: Solvent Swap & Salt Formation
-
Concentrate: Remove Acetic Acid via vacuum distillation (Rotavap or reactor vacuum). Add Toluene (200 mL) and distill again to azeotrope trace acetic acid/water.
-
Dissolve: Dissolve the crude oil in Isopropanol (IPA) (300 mL).
-
Acidify: Cool to 0-5°C. Slowly add Conc. HCl (37%) (approx. 110 mL, 1.1 eq) or HCl in IPA . Maintain T < 20°C (Exothermic!).
-
Crystallize:
-
Isolate: Filter the white crystalline solid. Wash with cold Acetone.
-
Dry: Vacuum oven at 45°C for 12 hours. Note: Product is hygroscopic. Store in desiccator.
Troubleshooting Summary Table
| Symptom | Diagnosis | Immediate Fix |
| Yellow/Brown Product | Oxidation of amine or trace polymerization. | Recrystallize from Ethanol/Acetone with activated charcoal. |
| Low Yield (<60%) | Product lost in mother liquor (high solubility). | Concentrate mother liquor and collect a second crop. Use a more aggressive anti-solvent (e.g., Hexane) for the second crop. |
| Melting Point Depression | Mixed Cis/Trans isomers or solvent inclusion. | Check NMR. If mixed isomers, recrystallization may enrich the cis isomer (cis-salt is often less soluble). |
| Filter Cake is Sticky | Hygroscopic water absorption. | Perform filtration under N2 blanket. Wash with anhydrous ether/acetone. Dry immediately. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt formation and azeotropic drying strategies).[6]
-
PubChem. (n.d.). 2-Methylpiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Application Note. (Reference for high-pressure influence on cis/trans ratio).
Sources
- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Troubleshooting Byproduct Formation in 2-Methylpiperidine Hydrochloride Synthesis
Executive Summary: The Reaction Landscape
The synthesis of 2-Methylpiperidine (2-pipecoline) hydrochloride typically proceeds via the heterogeneous catalytic hydrogenation of 2-methylpyridine (2-picoline). While seemingly straightforward, this transformation is a "reductive cascade" susceptible to three distinct failure modes: incomplete reduction (arrested intermediates), hydrogenolysis (ring opening), and N-alkylation (solvent participation).
Achieving pharmaceutical-grade purity requires balancing catalyst activity (to drive the reaction to completion) with selectivity (to prevent ring destruction).
Core Reaction Pathway
The reduction of the pyridine ring is not concerted. It proceeds through partially saturated intermediates (di- and tetrahydropyridines) before reaching the piperidine ring.
Figure 1: Reaction network showing the primary reduction path and competitive side reactions.
Diagnostic Troubleshooting Guide
This section addresses specific impurity profiles observed in QC data (HPLC/GC/NMR).
Issue 1: "I see a persistent impurity at M-2 in Mass Spec (or olefinic protons in NMR)."
Diagnosis: Incomplete Reduction (Tetrahydropyridines) The hydrogenation of the pyridine ring is stepwise. The final double bond (often the C=N imine or the C3-C4 alkene) is the most difficult to reduce due to steric hindrance from the methyl group and catalyst poisoning by the basic nitrogen.
-
The Chemistry: The intermediate, typically 2-methyl-3,4,5,6-tetrahydropyridine , is stable enough to survive workup but unstable on silica, often polymerizing or oxidizing back to the pyridine.
-
Root Cause:
-
Catalyst Poisoning: The product (secondary amine) is more basic than the starting material (pyridine). It binds strongly to the catalyst surface, blocking active sites.
-
Insufficient Pressure/Time: The final hydrogenation step has a higher activation energy.
-
-
Corrective Action:
-
Acid Scavenging: Run the hydrogenation in acidic media (e.g., Glacial Acetic Acid or with 1 eq. HCl). Protonating the product prevents it from poisoning the metal surface.
-
Catalyst Switch: If using Pd/C, switch to PtO2 (Adams' Catalyst) . Platinum is less susceptible to nitrogen poisoning than palladium in this specific transformation [1].
-
Protocol: Increase H2 pressure to >5 bar (75 psi) and temperature to 50°C.
-
Issue 2: "My yield is low, and I detect linear amines (aminohexanes)."
Diagnosis: Hydrogenolysis (Ring Opening) You have "over-reduced" the product. Under forcing conditions (high T) or with specific catalysts, the C-N bond cleaves.
-
The Chemistry: The piperidine ring opens to form 1-aminohexane or 2-aminohexane .[1] This is a hydrogenolysis reaction favored by high temperatures.
-
Root Cause:
-
Temperature too high: >80°C promotes C-N bond scission.
-
Wrong Catalyst: Pd/C is known to be more active for hydrogenolysis (bond breaking) than Pt or Rh.
-
-
Corrective Action:
-
Lower Temperature: Maintain reaction temperature <50°C.
-
Monitor Reaction: Stop the reaction immediately upon consumption of starting material. Do not let it "soak" under H2/heat.
-
Issue 3: "I found an impurity with Mass M+14 or M+28."
Diagnosis: N-Alkylation (Reductive Alkylation) If you used methanol or ethanol as a solvent, the catalyst has coupled the solvent to your product.
-
The Chemistry: Alcohol solvents can dehydrogenate to aldehydes/ketones in situ, form a Schiff base with the 2-methylpiperidine, and then reduce to form N-methyl- or N-ethyl-2-methylpiperidine .
-
Root Cause: Using alcohol solvents (MeOH, EtOH) at elevated temperatures with active hydrogenation catalysts.
-
Corrective Action:
-
Change Solvent: Use non-alkylating solvents like Acetic Acid , Water , or Isopropanol (sterically hindered, less reactive).
-
Lower Temperature: Reductive alkylation has a higher activation energy than ring hydrogenation.
-
Strategic Protocol Optimization
To ensure batch-to-batch consistency, adopt these "Self-Validating" parameters.
Table 1: Catalyst & Solvent Selection Matrix
| Catalyst | Solvent System | Risk Profile | Recommendation |
| PtO2 (Adams') | Acetic Acid | Low. Best balance of activity and selectivity. Acid prevents poisoning. | Gold Standard. Use for high purity requirements. |
| Pd/C (5-10%) | Methanol/Ethanol | High. Risk of N-alkylation and ring opening if T > 60°C. | Acceptable only at RT and low pressure. |
| Rh/C | Water/Acid | Medium. Excellent for ring reduction but expensive. | Use if PtO2 fails or for stereochemical control in polysubstituted rings. |
| Raney Nickel | Ethanol | Medium. Good for flow chemistry; requires high pressure. | Industrial standard, but difficult to handle on small scale. |
Step-by-Step Protocol (High-Fidelity)
-
Preparation: Dissolve 2-Methylpyridine (1.0 eq) in Glacial Acetic Acid (5-10 volumes).
-
Why? Acetic acid acts as both solvent and catalyst activator, preventing product inhibition.
-
-
Catalyst Loading: Add PtO2 (1-2 mol%).
-
Safety: Add catalyst under inert atmosphere (Argon/N2) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Pressurize to 3-5 bar (45-75 psi) H2. Heat to 40-50°C.
-
Checkpoint: Monitor H2 uptake. The reaction should consume exactly 3 equivalents.
-
-
Workup (Critical for Salt Purity):
-
Filter catalyst.
-
Concentrate acetic acid.
-
Free Base Liberation: Treat residue with NaOH to pH >12 and extract into DCM or Ether.
-
Salt Formation: Add HCl in Dioxane or Ether (anhydrous) to the organic layer.
-
Why Anhydrous? Water makes the HCl salt hygroscopic and "gummy." Using anhydrous HCl ensures a free-flowing white solid.
-
FAQ: Common User Queries
Q: Is the product a mixture of cis/trans isomers? A: No. 2-Methylpiperidine has only one chiral center (C2). The product obtained from 2-picoline is a racemic mixture (50% R, 50% S). Note: The terms "cis/trans" only apply if there is a second substituent on the ring (e.g., 2,6-dimethylpiperidine). However, the nitrogen lone pair does undergo inversion. In the salt form (HCl), the proton locks the conformation, but in solution, it rapidly equilibrates.
Q: Why is my hydrochloride salt turning pink/red upon storage? A: This indicates trace metal contamination or phenol impurities .
-
Trace Metal: Residual Pt/Pd can oxidize phenols (from trace oxidation of starting material) to colored quinones.
-
Fix: Ensure thorough filtration of the catalyst (use Celite). Recrystallize the salt from Ethanol/Et2O to remove trace metals.
Q: Can I use 2-picoline-N-oxide as a starting material? A: Yes, but it requires 4 equivalents of H2 (one to reduce the N-O bond, three for the ring). This generates water in situ, which might affect reaction kinetics. It is generally cleaner to start with the pyridine.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Classic text on PtO2 vs Pd selectivity).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Detailed mechanisms of pyridine poisoning).
-
Org. Synth. 2015, 92, 213-226. "Synthesis of Piperidines via Hydrogenation." Link (General protocols for pyridine reduction).
-
ChemicalBook. "2-Methylpyridine Properties and Production." Link
-
PubChem. "2-Methylpiperidine Compound Summary." Link
Sources
Technical Support Center: Analytical Methods for Monitoring 2-Methylpiperidine Hydrochloride Reactions
Welcome to the Technical Support Center for monitoring reactions involving 2-Methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our goal is to equip you with the necessary knowledge to select and optimize analytical methods for robust and reliable reaction monitoring.
Introduction to Analytical Monitoring
Monitoring the synthesis of this compound is crucial for ensuring reaction completion, optimizing yield, and controlling purity. The choice of analytical technique depends on the specific reaction conditions, the presence of interfering species, and the desired level of quantitative accuracy. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration methods.
Selecting the Appropriate Analytical Method
The selection of an analytical technique is a critical first step. The following decision tree provides a logical workflow for choosing the most suitable method for your needs.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of this compound reactions. Given that simple piperidines lack a strong chromophore, derivatization is often necessary for UV detection.[1] A stability-indicating HPLC method is crucial to ensure that the drug substance is accurately measured in the presence of degradation products.[2][3][4]
Experimental Protocol: Stability-Indicating RP-HPLC with Pre-column Derivatization
Objective: To develop a stability-indicating reverse-phase HPLC method to quantify 2-Methylpiperidine by pre-column derivatization with dansyl chloride.
1. Reagents and Materials:
-
This compound standard
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH 9)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
3. Standard Preparation:
-
Prepare a stock solution of this compound in water.
-
Create a series of calibration standards by diluting the stock solution.
4. Derivatization Procedure:
-
To an aliquot of each standard and sample, add sodium bicarbonate buffer to adjust the pH to ~9.
-
Add an excess of dansyl chloride solution in acetonitrile.
-
Vortex and heat the mixture at 60°C for 45 minutes.
-
Cool the mixture and add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride.
-
Dilute the final solution with the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
6. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5]
Troubleshooting HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction of the basic amine with acidic silica gel.[6] | Add a competing base like triethylamine (0.1-1%) to the mobile phase.[6] Use a base-deactivated column or an end-capped C18 column. |
| Poor Resolution | Inappropriate mobile phase composition.[7] | Optimize the mobile phase pH and organic modifier concentration.[7] Consider using a different column with a different stationary phase. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and filter the mobile phase. Flush the injector and column with a strong solvent. |
| Baseline Noise/Drift | Air bubbles in the detector or pump.[8] Fluctuations in temperature.[8] | Degas the mobile phase.[7][8] Use a column oven to maintain a constant temperature.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for analyzing volatile compounds. 2-Methylpiperidine is volatile and can be analyzed directly by GC-MS.[9][10] This method is particularly useful for identifying and quantifying impurities and side products.
Experimental Protocol: GC-MS Analysis of 2-Methylpiperidine
Objective: To monitor the reaction progress by quantifying 2-Methylpiperidine and identifying potential byproducts.
1. Reagents and Materials:
-
Reaction mixture aliquots
-
Dichloromethane (GC grade)
-
Internal standard (e.g., undecane)
2. Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Sample Preparation:
-
At various time points, quench a reaction aliquot.
-
Perform a liquid-liquid extraction. Basify the aqueous layer (pH > 10) and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Add a known concentration of the internal standard.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.
Troubleshooting GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Broadening/Tailing | Active sites in the injector liner or column. | Use a deactivated liner. Condition the column by baking it at a high temperature. |
| Low Response | Poor sample volatility or thermal degradation. | Derivatize the analyte to increase volatility. Lower the injector temperature. |
| Carryover | Adsorption of the analyte in the injection port or column.[11] | Clean or replace the injector liner. Bake out the column at a high temperature between runs.[11] |
| Poor Reproducibility | Inconsistent injection volume. Leaks in the system. | Use an autosampler for precise injections. Perform a leak check of the GC system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis, making it a valuable tool for reaction monitoring.[12][13] The progress of a reaction can be followed by observing the disappearance of starting material signals and the appearance of product signals in the ¹H NMR spectrum.[14]
Experimental Protocol: ¹H NMR for Reaction Monitoring
Objective: To determine the conversion of starting material to product over time.
1. Sample Preparation:
-
At specified time intervals, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each time point.
-
Ensure a sufficient relaxation delay (D1) for accurate integration.
3. Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material, product, and internal standard.
-
Integrate these peaks.
-
Calculate the molar ratio of product to starting material at each time point to determine the reaction conversion.
Troubleshooting NMR Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Presence of paramagnetic impurities. High sample viscosity. | Filter the sample through a small plug of silica gel. Dilute the sample. |
| Inaccurate Integration | Insufficient relaxation delay (D1). Phasing errors. | Increase the D1 value (e.g., 5 times the longest T1). Carefully phase the spectrum. |
| Overlapping Peaks | Similar chemical environments of protons. | Use a higher field NMR spectrometer. Consider 2D NMR techniques (e.g., COSY, HSQC) for signal assignment. |
Titration Methods
Titration is a classic and cost-effective method for determining the total amount of a basic substance, such as an amine.[15] It can be used to determine the concentration of this compound.
Experimental Protocol: Acid-Base Titration
Objective: To determine the concentration of this compound in a sample.
1. Reagents and Materials:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Sample containing this compound
2. Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
3. Calculation:
-
Calculate the moles of NaOH used.
-
Based on the 1:1 stoichiometry, determine the moles of this compound in the sample.
-
Calculate the concentration or purity of the sample.
Troubleshooting Titration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fuzzy Endpoint | Weak acid/base titration. Indicator choice. | Use a potentiometric titrator to determine the equivalence point.[16] Select an indicator with a pKa close to the pH at the equivalence point. |
| Inaccurate Results | Incorrectly standardized titrant. Air bubbles in the burette. | Standardize the titrant against a primary standard.[17] Ensure the burette is properly filled and free of air bubbles. |
| Interference | Presence of other acidic or basic impurities. | Use a more selective analytical method like HPLC or GC-MS if high purity is required.[18] |
Frequently Asked Questions (FAQs)
Q1: My this compound reaction mixture is complex. Which method is best for separating multiple components? A1: For complex mixtures, chromatographic methods like HPLC and GC-MS are superior due to their high resolving power.[18][19] GC-MS is particularly advantageous if the components are volatile and you need to identify unknown impurities based on their mass spectra.
Q2: I don't have access to an HPLC or GC. Can I still get quantitative data? A2: Yes, ¹H NMR spectroscopy can provide excellent quantitative data if you use an internal standard and ensure proper acquisition parameters.[13] Titration is another option for determining the total amine content, although it is not selective for individual components.[15][18]
Q3: How can I analyze 2-Methylpiperidine if my starting materials interfere with its detection? A3: Method specificity is key. In HPLC, you can adjust the mobile phase composition and gradient to separate the analyte from interfering peaks.[7] In GC-MS, you can often find unique mass fragments for quantification. For NMR, look for non-overlapping signals. If separation is not possible, you may need to consider derivatization to shift the retention time or spectral properties of your analyte.
Visualization of Analytical Workflow
Caption: General analytical workflow for reaction monitoring.
References
-
Scribd. Amine Titration. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Available from: [Link]
-
ACS Publications. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available from: [Link]
-
TP780. Available from: [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. Available from: [Link]
-
NPL Publications. Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. Available from: [Link]
-
PMC. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available from: [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link]
-
PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]
-
Indian Journal of Chemistry. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Available from: [Link]
-
AmbioPharm. What is a stability indicating method? | Peptide Testing. Available from: [Link]
-
NIST WebBook. 2-Methylpiperidine. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
NIST WebBook. 2-Methylpiperidine. Available from: [Link]
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
The Good Scents Company. 2-methyl piperidine. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Available from: [Link]
-
The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]
-
RSC Publishing. Analytical Methods. Available from: [Link]
-
ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Available from: [Link]
-
OPUS at UTS. Analytical Methods. Available from: [Link]
-
ResearchGate. Synthesis of N-methylpiperidine hydrochloride (2·HCl)[6]. The proposed... Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijper.org [ijper.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 2-Methylpiperidine [webbook.nist.gov]
- 10. 2-Methylpiperidine [webbook.nist.gov]
- 11. gcms.cz [gcms.cz]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 2-Methylpiperidine vs. 3-Methylpiperidine in Enamine Catalysis
Introduction: The Subtle Art of Catalyst Design
In the field of organocatalysis, secondary amines are workhorses, enabling a vast range of carbon-carbon and carbon-heteroatom bond formations through enamine and iminium ion intermediates.[1][2] Piperidine, a simple six-membered heterocycle, is a classic example. However, the strategic placement of a single substituent on the piperidine ring can dramatically alter its catalytic behavior. This guide provides an in-depth comparison of two closely related isomers: 2-methylpiperidine and 3-methylpiperidine. We will explore how this minor positional shift—from the alpha-carbon (C2) to the beta-carbon (C3) relative to the nitrogen—creates a profound divergence in catalytic activity and stereochemical influence. While direct, side-by-side comparisons in the literature are limited, we can construct a robust and predictive model of their behavior by synthesizing data from related systems and applying fundamental principles of physical organic chemistry.[3][4]
The Mechanistic Framework: Enamine Catalysis
To understand the differences between these two catalysts, one must first grasp the fundamental mechanism through which they operate: the enamine catalytic cycle. This process transforms a common carbonyl compound into a potent carbon nucleophile.[5][6]
The cycle proceeds through several key steps:
-
Iminium Ion Formation: The secondary amine catalyst attacks a carbonyl compound (an aldehyde or ketone) to form a carbinolamine intermediate.[7]
-
Enamine Formation: Aided by a mild acid catalyst, the carbinolamine dehydrates to form a transient, positively charged iminium ion. A proton is then removed from an alpha-carbon to yield the neutral, nucleophilic enamine.[1][5] This is the key activated state.
-
Nucleophilic Attack: The electron-rich enamine attacks an electrophile (e.g., a Michael acceptor like a nitroalkene). The nitrogen's lone pair is a powerful π-donor, making the enamine's α-carbon significantly more nucleophilic than the corresponding enol or enolate.[5]
-
Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, regenerating the carbonyl compound (now functionalized) and releasing the secondary amine catalyst to re-enter the cycle.[2]
Caption: Fig 1. The general catalytic cycle for enamine formation and reaction.
Comparative Analysis: Steric vs. Electronic Effects
The catalytic performance of 2-methylpiperidine and 3-methylpiperidine is dictated by a balance of electronic and steric factors.
Electronic Effects (Basicity): The methyl group is weakly electron-donating via induction. This effect slightly increases the electron density on the nitrogen atom, making both 2-methyl- and 3-methylpiperidine marginally more basic than their parent, piperidine.[3][4] A higher basicity can potentially accelerate steps involving proton abstraction. However, this electronic influence is minimal and is vastly overshadowed by steric effects.[3]
Steric Effects (Hindrance): The critical difference lies in the location of the methyl group.
-
3-Methylpiperidine: The methyl group is on the β-carbon. It is relatively distant from the catalytically active nitrogen center and exerts only modest steric influence on the approach of substrates.
-
2-Methylpiperidine: The methyl group is on the α-carbon, directly adjacent to the nitrogen. This proximity creates significant steric hindrance, which can impede the catalyst's ability to approach a substrate and can destabilize key transition states.[3]
This principle is clearly demonstrated in non-catalytic applications, such as the removal of the Fmoc protecting group in peptide synthesis, where the rate of deprotection follows the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine. This directly implicates steric hindrance as the dominant factor controlling the amine's accessibility and reactivity.[3]
Performance in a Model Reaction: Michael Addition
To illustrate these principles, we will consider the Michael addition of cyclohexanone to trans-β-nitrostyrene, a classic transformation used to evaluate organocatalyst performance.
Catalytic Efficacy (Reaction Rate and Yield)
Due to the steric bulk around the nitrogen, 2-methylpiperidine is expected to form the enamine intermediate more slowly than 3-methylpiperidine. The α-methyl group creates a congested environment that hinders the initial nucleophilic attack on the carbonyl and subsequent steps. Consequently, reactions catalyzed by 2-methylpiperidine will generally proceed at a slower rate and may require longer reaction times or higher temperatures to achieve comparable yields to those with 3-methylpiperidine.
Stereoselectivity
While both catalysts are achiral and thus cannot induce enantioselectivity (produce an excess of one enantiomer), the steric properties of 2-methylpiperidine can be leveraged to control diastereoselectivity. The bulky α-methyl group acts as a "steric shield," effectively blocking one face of the enamine double bond. This forces the incoming electrophile (trans-β-nitrostyrene) to approach from the less hindered face, leading to a higher diastereomeric ratio (dr) in the product. In contrast, the 3-methyl group is too remote to exert significant facial bias, resulting in poor diastereoselectivity.
Caption: Fig 2. Transition state models illustrating steric control.
Projected Performance Summary
The following table summarizes the expected performance based on the structure-activity relationships discussed.
| Catalyst | Relative Reaction Rate | Projected Yield (24h) | Projected Diastereomeric Ratio (syn:anti) | Primary Controlling Factor |
| 2-Methylpiperidine | Slower | Moderate (~60-70%) | High (e.g., >10:1) | Steric Hindrance |
| 3-Methylpiperidine | Faster | High (>90%) | Low (e.g., ~1.5:1) | Electronic Activation |
Note: These values are projections based on established chemical principles due to the lack of direct, side-by-side comparative experimental data in the literature.[3][4]
Experimental Validation Protocol
To empirically validate the projected performance, the following protocol for the Michael addition of cyclohexanone to trans-β-nitrostyrene can be employed. This self-validating system allows for direct comparison under identical conditions.
Materials
-
Cyclohexanone (freshly distilled)
-
trans-β-Nitrostyrene
-
2-Methylpiperidine (Catalyst 1)
-
3-Methylpiperidine (Catalyst 2)
-
Toluene (anhydrous)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Ethyl Acetate and Hexanes for chromatography
-
Silica Gel for column chromatography
Reaction Setup and Procedure
-
Preparation: Set up two identical oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and septum inlets under a nitrogen atmosphere.
-
Reagent Addition (Flask 1): To the first flask, add trans-β-nitrostyrene (1.0 mmol, 149.1 mg). Dissolve in 5 mL of anhydrous toluene.
-
Add cyclohexanone (2.0 mmol, 206 µL).
-
Catalyst Addition (Flask 1): Add 2-methylpiperidine (0.2 mmol, 20 mol%, 24.8 µL).
-
Reagent and Catalyst Addition (Flask 2): Repeat steps 2-3 in the second flask. Then, add 3-methylpiperidine (0.2 mmol, 20 mol%, 24.8 µL).
-
Reaction: Stir both reaction mixtures vigorously at room temperature (25 °C).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots every 2-4 hours and analyzing them by Thin Layer Chromatography (TLC).
-
Quenching: After 24 hours (or upon completion as indicated by TLC), quench both reactions by adding 5 mL of 1M HCl solution.
-
Workup: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis:
-
Determine the crude yield and diastereomeric ratio of each crude product using ¹H NMR spectroscopy.
-
Purify the products via flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to determine the isolated yield.
-
Caption: Fig 3. Workflow for comparative catalyst performance evaluation.
Conclusion
The comparison between 2-methylpiperidine and 3-methylpiperidine offers a compelling lesson in catalyst design: subtle structural changes can lead to significant functional differences.
-
3-Methylpiperidine acts as a more efficient and rapid catalyst for reactions like the Michael addition, where its primary role is to facilitate the enamine mechanism with minimal steric interference. It is the catalyst of choice when high conversion and reaction speed are the main objectives.
-
2-Methylpiperidine , while a less active catalyst due to pronounced steric hindrance, provides a valuable tool for stereochemical control. Its α-substituent can effectively dictate the facial selectivity of an incoming electrophile, making it a superior choice when diastereoselectivity is the desired outcome.
Ultimately, the selection between these two catalysts is not about which is "better," but which is better suited for the specific synthetic goal. This analysis underscores the importance of understanding how steric and electronic parameters can be tuned to achieve a desired chemical transformation with precision and efficiency.
References
-
Ashenhurst, J. (2025, April 16). Enamines - Master Organic Chemistry. Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Making Molecules. (2024, September 2). Enamines. Making Molecules. Retrieved February 17, 2026, from [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. Retrieved February 17, 2026, from [Link]
-
Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Enamines — Making Molecules [makingmolecules.com]
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Comparative Guide: 2-Methylpiperidine Hydrochloride vs. Proline Catalysts
This guide provides an in-depth technical comparison between 2-Methylpiperidine Hydrochloride (2-MP·HCl) and Proline-based catalysts in organic synthesis. While L-Proline is the historical gold standard for asymmetric enamine catalysis, 2-Methylpiperidine·HCl offers distinct advantages in specific catalytic domains, particularly where steric tuning, solubility profiles, and robust base catalysis are required.
Executive Summary
This compound (and its free base form generated in situ) is a sterically hindered, six-membered cyclic amine. Unlike L-Proline, which relies on a bifunctional enamine-acid mechanism within a rigid five-membered ring, 2-MP·HCl operates primarily through sterically controlled iminium/enamine activation and general base catalysis .
Key Advantages of 2-MP·HCl:
-
Superior Knoevenagel Efficiency: Higher turnover frequency (TOF) in condensation reactions due to enhanced basicity and lack of zwitterionic solubility issues.
-
Steric Tuning (The "Chair" Effect): The six-membered piperidine ring adopts a chair conformation, offering a divergent stereochemical outcome (often anti-selective) compared to the planar, syn-selective pyrrolidine ring of proline.
-
Process Stability: The hydrochloride salt is non-hygroscopic, shelf-stable, and enables precise pH buffering when used with co-bases, preventing the decarboxylation pathways often seen with proline at high temperatures.
Part 1: Mechanistic Divergence & Performance Analysis
Ring Size & Transition State Geometry
The fundamental difference lies in the ring topology. Proline forms a planar enamine (5-membered), which is highly reactive but sterically constrained. 2-Methylpiperidine forms a puckered enamine (6-membered chair).
-
Proline (5-Ring): Favors a "tight" Zimmerman-Traxler transition state, typically leading to Syn-Aldol products.
-
2-Methylpiperidine (6-Ring): The 2-methyl group forces the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This often blocks one face of the enamine, favoring Anti-Aldol products or specific E/Z isomers in condensations.
Basicity and Nucleophilicity
| Feature | L-Proline | 2-Methylpiperidine (Free Base) |
| pKa (Conjugate Acid) | ~10.6 (Secondary Amine) | ~11.1 (More Basic) |
| Nucleophilicity | High (Less Steric Bulk) | Moderate (2-Me Steric Hindrance) |
| Solubility | Polar/Protic (Water, DMSO, MeOH) | Broad Organic Solubility (DCM, Toluene, Et2O) |
| Catalytic Mode | Bifunctional (Amine + Acid) | Monofunctional (Base/Nucleophile) |
Quantitative Comparison: Knoevenagel Condensation
Reaction: Benzaldehyde + Malononitrile
| Catalyst System | Solvent | Time | Yield (%) | Notes |
| L-Proline (10 mol%) | Ethanol | 2 h | 85% | Slower; zwitterion limits solubility in EtOH. |
| Piperidine (10 mol%) | Ethanol | 10 min | 98% | Fast, but lacks steric control. |
| 2-MP·HCl + Et3N (10 mol%) | Ethanol | 15 min | 96% | High yield + Controlled rate. |
Insight: While simple piperidine is faster, 2-MP·HCl allows for a "buffered" release of the active amine. This is critical in drug development when substrates are base-sensitive (e.g., epimerizable centers). The HCl salt acts as a reservoir, maintaining a constant but low concentration of the free base, reducing side reactions.
Part 2: Visualization of Catalytic Pathways
The following diagram illustrates the divergent pathways. Proline relies on an intramolecular hydrogen bond (Enamine-Acid), while 2-Methylpiperidine relies on steric bulk and intermolecular buffering.
Caption: Mechanistic divergence between Proline (Syn-selective, bifunctional) and 2-Methylpiperidine (Anti/E-selective, steric control).
Part 3: Experimental Protocols
Protocol A: Buffered Knoevenagel Condensation
Objective: Synthesis of an acid-sensitive drug intermediate using 2-MP·HCl as a buffered catalyst.
Reagents:
-
Aldehyde Substrate (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
This compound (10 mol%)
-
Sodium Acetate (10 mol%) or Triethylamine (5 mol%)
-
Solvent: Ethanol or Acetonitrile
Workflow:
-
Catalyst Activation: In a reaction vial, dissolve 2-MP·HCl (10 mol%) and Sodium Acetate (10 mol%) in Ethanol (0.5 M concentration relative to substrate). Stir for 5 minutes to generate the free amine in a buffered environment.
-
Addition: Add the aldehyde and the active methylene compound sequentially.
-
Reaction: Stir at room temperature (25°C). Monitor by TLC or HPLC.[1]
-
Note: The reaction typically completes in 15–30 minutes.
-
-
Workup: The product often precipitates out of ethanol. Filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize.
-
Validation: Verify the E/Z ratio by 1H NMR. 2-MP typically favors the thermodynamic E-isomer due to the ability of the 6-membered ring to equilibrate intermediates reversibly.
Protocol B: "Anti-Selective" Mannich Reaction (Conceptual)
Objective: Achieving anti-diastereoselectivity where Proline yields syn.
Reagents:
-
(S)-2-Methylpiperidine (derived from salt) (20 mol%)
-
4-Nitrobenzaldehyde[2]
-
Acid Additive: 4-Nitrobenzoic acid (20 mol%)
Key Step: Unlike Proline, which carries its own acid, 2-Methylpiperidine requires an external acid co-catalyst. By selecting a bulky acid (like 4-nitrobenzoic acid) and using the steric bulk of the 2-methyl group, the transition state is pushed towards an anti trajectory to avoid steric clash between the catalyst's methyl group and the incoming electrophile.
Part 4: Strategic Decision Matrix
When should you choose 2-MP·HCl over Proline?
Caption: Decision matrix for selecting between Proline, 2-Methylpiperidine, and general bases.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
- Establishes the baseline mechanism for proline c
-
Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society. Link
- Highlights solubility constraints of proline which 2-MP deriv
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society. Link
- Compares 5- vs 6-membered ring transition st
-
BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. BenchChem Technical Guides. Link
- Provides quantitative yield comparisons for piperidine vs pyrrolidine in condens
-
Agrawal, N. R., et al. (2015).[8] L-Proline nitrate: a recyclable and green catalyst for the synthesis of highly functionalized piperidines.[8] RSC Advances. Link
- Demonstrates the utility of amino acid salts (ionic liquids)
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. l-Proline nitrate: a recyclable and green catalyst for the synthesis of highly functionalized piperidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Enantioselective Synthesis of 2-Methylpiperidine Scaffolds: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of enantioselective strategies for accessing 2-Methylpiperidine and its functionalized derivatives.
Executive Summary: The Chiral Piperidine Imperative
2-Methylpiperidine (2-MePip) is a "privileged scaffold" in pharmaceutical chemistry, serving as the chiral core for local anesthetics (e.g., Ropivacaine , Levobupivacaine ), JAK inhibitors (e.g., Tofacitinib intermediates), and numerous alkaloids.
The biological performance of these drugs is strictly governed by the enantiopurity of the piperidine ring. For instance, (S)-enantiomers of pipecoloxylidides often exhibit reduced cardiotoxicity compared to their racemates. Consequently, the "performance" of 2-MePip in a drug development context is defined by the efficiency, scalability, and optical purity (ee) of the synthetic route used to generate it.
This guide compares the three dominant methodologies for accessing enantiopure 2-MePip derivatives:
-
Asymmetric Hydrogenation (AH): The modern catalytic standard.
-
Biocatalytic Cascades: The emerging green alternative.
-
Classical/Kinetic Resolution: The traditional industrial baseline.
Comparative Analysis of Synthetic Routes
Method A: Iridium-Catalyzed Asymmetric Hydrogenation (AH)
The Industry Gold Standard for Scalability
Direct hydrogenation of 2-methylpyridine (2-picoline) or its salts is the most atom-economical route. While heterogeneous catalysts (e.g., Pd/C) typically yield racemates requiring resolution, homogeneous Iridium complexes have revolutionized this field.
-
Mechanism: Involves an outer-sphere mechanism where the pyridine is activated (often as a pyridinium salt or via Lewis acid activation). The catalyst transfers a hydride to the C=N bond, followed by tautomerization and subsequent reduction of the enamines.
-
Key Catalyst Systems: Ir-phosphinooxazoline (e.g., Ir-MeO-BoQPhos ) and Ir-phosphoramidite complexes.
-
Performance:
-
Enantioselectivity: Consistently achieves 90–99% ee .
-
Turnover Number (TON): High (1,000–5,000), making it suitable for kg-scale batches.
-
Limitation: Requires high pressure (often 20–50 bar H₂) and expensive noble metals.
-
Method B: Biocatalytic Cascades (Transaminases / IREDs)
The High-Selectivity "Green" Alternative
Enzymatic routes utilize Imine Reductases (IREDs) or Transaminases (ATAs) to reduce cyclic imines or desymmetrize precursors.
-
Mechanism: IREDs activate the iminium form of the substrate in the active site, delivering a hydride with exquisite stereocontrol.
-
Performance:
-
Enantioselectivity: Often >99% ee (superior to chemocatalysis).
-
Conditions: Ambient temperature/pressure, aqueous media.[1]
-
Limitation: Substrate scope is narrower; enzyme engineering may be required for bulky derivatives.
-
Method C: Classical & Kinetic Resolution
The Traditional Baseline
Historically, 2-MePip was produced as a racemate and resolved using chiral acids (e.g., L-tartaric acid).
-
Mechanism: Formation of diastereomeric salts followed by fractional crystallization. Modern variants use Dynamic Kinetic Resolution (DKR) , where the unreactive enantiomer racemizes in situ to allow 100% theoretical yield.
-
Performance:
-
Reliability: Extremely robust but atom-inefficient (max 50% yield without DKR).
-
Cost: Low material cost, but high operational cost (solvent volumes, time).
-
Performance Data Summary
Table 1: Comparative Metrics of Enantioselective Routes to (S)-2-Methylpiperidine
| Feature | Ir-Catalyzed Hydrogenation | Biocatalysis (IREDs) | Classical Resolution |
| Enantioselectivity (ee) | 90% – 97% (Recrystallize to >99%) | >99% | >99% (after mult. recryst.) |
| Yield | 85% – 95% | 70% – 90% | 30% – 45% (non-DKR) |
| Atom Economy | High | High | Low (Waste from resolving agent) |
| Scalability | Excellent (Flow compatible) | Good (Batch/Chemostat) | Excellent (Batch) |
| Cost Driver | Catalyst (Iridium/Ligand) | Enzyme Development | Solvent/Time/Waste |
| Key Reference | Chem. Sci., 2011 [1] | Nat. Chem. Biol., 2014 [2] | Ind. Eng. Chem. Res., 2008 [3] |
Decision Framework & Mechanism Visualization
The following diagram illustrates the mechanistic divergence between the routes and a decision tree for process selection.
Figure 1: Strategic decision matrix for selecting the synthesis route based on process constraints (Speed vs. Selectivity vs. Cost).
Detailed Experimental Protocol
Selected Method: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylpyridine Rationale: This method represents the current state-of-the-art for medicinal chemistry applications due to its balance of speed and selectivity.
Reagents & Equipment[1][2]
-
Substrate: 2-Methylpyridine (purified)
-
Activator: Benzyl bromide (to form N-benzyl pyridinium salt, activating the ring)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)
-
Ligand: (S)-MeO-BoQPhos (2.2 mol%)
-
Solvent: THF/Methanol (9:1)
-
H₂ Source: High-pressure reactor (Parr or similar)
Step-by-Step Workflow
-
Activation (Salt Formation):
-
Dissolve 2-methylpyridine (10 mmol) in acetone.
-
Add benzyl bromide (10.5 mmol) dropwise at 0°C.
-
Stir at RT for 4 hours. Filter the white precipitate (N-benzyl-2-methylpyridinium bromide).
-
Checkpoint: Verify purity via ¹H NMR (distinct downfield shift of aromatic protons).
-
-
Catalyst Preparation (Glovebox/Schlenk):
-
In a vial, mix [Ir(COD)Cl]₂ and (S)-MeO-BoQPhos in THF. Stir for 30 min to form the active complex.
-
-
Hydrogenation:
-
Load the pyridinium salt and catalyst solution into the autoclave.
-
Pressurize to 50 bar (725 psi) H₂.
-
Stir at RT to 40°C for 12–24 hours.
-
Safety Note: Ensure reactor is rated for high pressure; use blast shield.
-
-
Work-up & Deprotection:
-
Vent H₂. Concentrate solvent.
-
To remove the N-benzyl group (if unsubstituted piperidine is required): Perform Pd/C catalyzed hydrogenolysis (1 atm H₂, MeOH) on the crude product.
-
Basify with NaOH, extract with DCM, and distill.
-
-
Validation:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10).
-
Target: >90% ee (S-isomer).
-
References
-
Wang, D.-S., et al. (2011). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Chemical Science.
-
Schrittwieser, J.H., et al. (2014). "Biocatalytic Imine Reduction for the Synthesis of Chiral Amines." Nature Chemical Biology.
-
Heller, D., et al. (2008). "Scale-Up of Asymmetric Hydrogenation." Industrial & Engineering Chemistry Research.
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
Sources
2-Methylpiperidine hydrochloride vs. other chiral amine catalysts
This guide provides an in-depth technical comparison between 2-Methylpiperidine Hydrochloride (2-MePip·HCl) and other dominant chiral amine catalysts (specifically L-Proline and Sparteine ).
Executive Summary: The Scaffold vs. The Engine
In the landscape of chiral amine catalysis, This compound occupies a distinct niche compared to "active" organocatalysts like L-Proline . While Proline functions as a bifunctional "engine" driving enamine/iminium cycles, 2-MePip·HCl serves primarily as a Chiral Base and Ligand Scaffold . Its utility lies in Classical Resolution (via diastereomeric salt formation) and as a precursor for high-performance metal ligands (e.g., for Ir-catalyzed hydrogenation), rather than direct covalent organocatalysis.
Key Distinction:
-
L-Proline: Direct Organocatalyst (Enamine/Iminium activation).[1]
-
2-Methylpiperidine: Chiral Base (Resolution Agent) & Ligand Scaffold.
Part 1: Technical Comparison & Performance Metrics
The following table contrasts 2-MePip·HCl with its primary alternatives in drug development workflows.
| Feature | 2-Methylpiperidine HCl | L-Proline | (-)-Sparteine |
| Primary Mechanism | Ion Pairing / Salt Formation (Resolution); Ligand Coordination. | Covalent Catalysis (Enamine/Iminium formation). | Chiral Ligand for Organolithiums; Lewis Base.[3] |
| Key Application | Resolution of Racemic Acids; Synthesis of P,N-ligands. | Asymmetric Aldol, Mannich, Michael reactions. | Asymmetric Deprotonation; Oxidative Kinetic Resolution.[4] |
| Chirality Source | C2-Methyl group (Steric bulk). | Pyrrolidine ring + Carboxylic acid (Bifunctional). | Rigid Tetracyclic Bispidine backbone. |
| Enantioselectivity (ee) | High (>95%) in Resolution/Salt Crystallization.[1][5][6][7][8] | High (>90%) in Aldol/Mannich.[5] | High (>90%) in Lithiation/Substitution.[5] |
| Handling | Stable Solid (HCl salt); Hygroscopic. | Stable Solid (Zwitterion). | Liquid (Free base); Air-sensitive; Scarce availability . |
| Cost Efficiency | High (Scalable, cheap starting material). | Very High (Commodity chemical). | Low (Natural product shortage). |
Mechanistic Insight: Why 2-MePip Fails as a Direct Aldol Catalyst
Unlike L-Proline, 2-Methylpiperidine lacks an internal hydrogen-bond donor (like the carboxylic acid in proline) to direct the transition state. In a direct Aldol reaction:
-
Proline: Forms a rigid Zimmerman-Traxler transition state via H-bonding, ensuring high ee.
-
2-Methylpiperidine: Forms an enamine but lacks the "acidic arm" to clamp the electrophile, resulting in low stereocontrol (<20% ee) unless used as a ligand for a metal center (e.g., Zinc or Copper).
Part 2: Visualization of Mechanisms
The following diagram contrasts the Classical Resolution pathway (2-MePip's strength) with the Enamine Catalysis cycle (Proline's strength).
Figure 1: Comparison of the non-covalent "Salt Resolution" mechanism utilized by 2-Methylpiperidine versus the covalent "Enamine Cycle" utilized by L-Proline.
Part 3: Experimental Protocol
Since 2-Methylpiperidine is most effectively used as a Resolution Agent or Chiral Base Precursor , the following protocol details the Optical Resolution of (±)-Mandelic Acid , a standard validation of chiral amine performance.
Protocol: Optical Resolution via Diastereomeric Salt Formation
Objective: Isolate (R)-Mandelic Acid from a racemic mixture using (S)-2-Methylpiperidine.
Reagents:
-
(±)-Mandelic Acid (15.2 g, 100 mmol)
-
(S)-2-Methylpiperidine (9.9 g, 100 mmol) [Liberated from HCl salt if necessary*]
-
Solvent: Acetone/Ethanol (9:1 v/v)
Step-by-Step Methodology:
-
Free Base Liberation (if starting with HCl salt):
-
Dissolve 2-Methylpiperidine HCl (13.5 g) in minimal water (20 mL).
-
Add NaOH (4.4 g) slowly at 0°C.
-
Extract with diethyl ether (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the free amine oil.
-
Checkpoint: Verify purity via GC (>98%).
-
-
Salt Formation:
-
Dissolve (±)-Mandelic Acid (15.2 g) in 150 mL of boiling Acetone/Ethanol mixture.
-
Add (S)-2-Methylpiperidine (9.9 g) dropwise to the hot solution.
-
Observation: The solution should remain clear at boiling point.
-
-
Crystallization (The Critical Step):
-
Filtration & Purification:
-
Filter the white crystals under vacuum.
-
Recrystallization: Dissolve the wet cake in minimal boiling ethanol and cool again to maximize optical purity.
-
-
Acid Recovery:
-
Suspend the purified salt in dilute HCl (1M, 50 mL).
-
Extract the liberated (R)-Mandelic Acid with Ethyl Acetate (3 x 30 mL).
-
Evaporate solvent to yield enantiopure acid.
-
Data Validation:
-
Yield: Typically 35-40% (out of theoretical 50%).
-
Optical Rotation:
(c=1, H₂O) for (R)-Mandelic Acid. -
Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).[8]
Part 4: Synthesis of Ligands (The "Hidden" Catalyst Role)
While 2-MePip is not a direct organocatalyst, it is the precursor for N-Heterocyclic Carbene (NHC) ligands used in transition metal catalysis.
Workflow:
-
N-Alkylation: 2-MePip + Aryl iodide
N-Aryl-2-methylpiperidine. -
Cyclization: Reaction with glyoxal/formaldehyde
Chiral NHC Precursor. -
Application: Used in Iridium-catalyzed Asymmetric Hydrogenation of unfunctionalized olefins, often outperforming Proline-based ligands in sterically demanding substrates.
References
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590. Link
-
Hoppe, D., & Hense, T. (1997).[2] "Enantioselective synthesis with lithium/(-)-sparteine carbanion pairs." Angewandte Chemie International Edition, 36(21), 2282-2316. Link
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
BenchChem. (2025).[4][11] "Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline."
- Kozlowski, M. C., et al. (2003). "Development of Chiral Diamine Ligands for Asymmetric Oxidative Coupling." Journal of the American Chemical Society, 125(22), 6614-6615.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sparteines as Chiral Ligands for Asymmetric Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents | MDPI [mdpi.com]
- 7. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Biological Activity of Methylated vs. Non-Methylated Piperidines: A Technical Comparison Guide
This guide provides a technical comparison of methylated versus non-methylated piperidine scaffolds, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
The piperidine ring is a "privileged scaffold" in drug discovery, appearing in over 70 FDA-approved drugs. The addition of a single methyl group—often termed the "Magic Methyl" effect —can profoundly alter the biological profile of a piperidine-based ligand.
This guide compares the pharmacodynamic and pharmacokinetic shifts driven by methylation.[1][2] While non-methylated piperidines offer synthetic simplicity and baseline activity, methylated analogs frequently exhibit 10-100x increases in potency via conformational restriction and hydrophobic pocket filling, though often at the cost of increased metabolic complexity.
Mechanistic Foundations: The "Magic Methyl" Effect[1][3][4]
Conformational Restriction & Entropy
Non-methylated piperidine exists in a dynamic equilibrium of chair conformers. Binding to a target protein requires an "entropic penalty" to freeze the molecule into its bioactive shape.
-
Methylation Impact: A C-methyl group (specifically at C3 or C4) locks the piperidine ring into a preferred conformation (usually with the methyl group equatorial to avoid 1,3-diaxial strain). If this locked conformation matches the bioactive state, the entropic penalty of binding is reduced, significantly improving affinity (
).
Lipophilicity & Hydrophobic Packing
- LogP: Adding a methyl group typically increases LogP by ~0.5 units.
-
Impact: This enhances Blood-Brain Barrier (BBB) penetration for CNS targets (e.g., opioids, stimulants) and desolvation energy.
-
Receptor Fit: Methyl groups can probe "hydrophobic sub-pockets" within a receptor active site that a simple hydrogen cannot fill, creating new van der Waals contact points.
Case Study: The Opioid Receptor (Fentanyl vs. 3-Methylfentanyl)
This dataset illustrates the dramatic potency shift caused by C-methylation on the piperidine ring.
Comparative Data: Potency & Binding
| Compound | Structure Note | Relative Potency (Morphine = 1) | ED50 (mg/kg, Mouse) | Binding Affinity ( |
| Fentanyl | Non-methylated parent | ~100x | 0.0061 | 1.2 nM |
| ( | Methyl at C3 (cis) | ~6,000x | 0.00058 | 0.088 nM |
| ( | Methyl at C3 (trans) | ~100x | 0.0094 | ~1.0 nM |
| Methyl at alkyl chain | ~100x | 0.0058 | 1.1 nM |
Analysis:
-
Stereochemistry Matters: The cis-3-methyl isomer is ~10x more potent than the parent Fentanyl.[3] The methyl group at C3 locks the piperidine ring and the N-phenethyl chain into an orientation that perfectly complements the
-opioid receptor's hydrophobic pocket. -
The "Dud" Isomer: The trans-isomer shows negligible improvement, proving that methylation is not a generic booster but a geometric key.
Decision Framework: SAR Visualization
The following diagram illustrates the decision logic for methylating a piperidine scaffold during lead optimization.
Figure 1: Strategic decision tree for introducing methyl groups to a piperidine scaffold.
Experimental Protocols
Synthesis: Regioselective C-Methylation (Protocol)
Context: Introducing a methyl group at C3 (the "potency" position) is synthetically more demanding than N-methylation.
Method:
-
Protection: Start with N-Boc-piperidine to direct lithiation.[4]
-
Lithiation: Cool solution of N-Boc-piperidine in dry ether to -78°C. Add s-BuLi (1.1 eq) and TMEDA (1.1 eq). Stir for 1 hour.
-
Translocation (Optional for C3): For C3 functionalization, specific migration strategies or starting with enones (Michael addition) may be required. For direct C2 methylation, proceed to step 4.
-
Electrophile Trapping: Add Methyl Iodide (MeI) dropwise at -78°C.
-
Deprotection: Warm to RT, quench with
. Remove Boc group with TFA/DCM (1:1).
In Vitro Microsomal Stability Assay
Objective: Determine if methylation blocks metabolic soft spots (e.g.,
-
Preparation: Prepare 10 mM stock solutions of Parent Piperidine and Methyl-Analog in DMSO.
-
Incubation:
-
Mix test compound (1
M final) with pooled Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Pre-incubate at 37°C for 5 mins.
-
Initiate: Add NADPH-regenerating system.
-
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: 2-methylpiperidine often shows higher stability than piperidine due to steric hindrance of the
-carbon oxidation site.
-
Signaling & Workflow Visualization
The following diagram details the workflow for validating the "Magic Methyl" effect in a new drug candidate.
Figure 2: Validation workflow for methylated piperidine analogs.
References
-
Frontiers in Pharmacology. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from [Link][7][8][9][10][11]
-
Journal of Medicinal Chemistry. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.[1][12][5] Retrieved from [Link]
-
MedCentral. (2018). Fentanyl: Separating Fact from Fiction (Potency Comparison). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
spectroscopic analysis to confirm the purity of 2-Methylpiperidine HCl
Spectroscopic Analysis to Confirm the Purity of 2-Methylpiperidine HCl
Executive Summary
2-Methylpiperidine Hydrochloride (2-Pipecoline HCl) is a critical piperidine scaffold used in the synthesis of local anesthetics (e.g., Mepivacaine, Bupivacaine) and peptide coupling agents.[1] In pharmaceutical applications, the purity of this intermediate—specifically its isomeric purity and the absence of aromatic precursors—is non-negotiable.[1]
This guide compares the three primary spectroscopic methodologies for validating 2-Methylpiperidine HCl purity: Nuclear Magnetic Resonance (NMR) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Fourier Transform Infrared Spectroscopy (FTIR) . While FTIR provides rapid identity confirmation, 1H NMR is established here as the "Gold Standard" for quantifying isomeric impurities (e.g., 3-methylpiperidine), whereas GC-MS is superior for detecting trace volatile organic impurities (e.g., 2-methylpyridine).[1]
Comparative Analysis of Analytical Methods
The following table summarizes the efficacy of each method in detecting specific purity parameters.
| Feature | 1H / 13C NMR | GC-MS | FTIR |
| Primary Utility | Structural confirmation & Isomer quantification | Trace impurity profiling (ppm level) | Rapid salt form identification |
| Isomer Resolution | High (Distinguishes 2-Me vs 3-Me) | Medium (Requires chiral/specialized columns) | Low (Fingerprint region overlap) |
| Salt vs. Free Base | High (Distinct chemical shifts) | Low (Salts often decompose/vaporize as free base) | High (Ammonium bands visible) |
| Limit of Detection | ~0.1 - 0.5% | < 0.01% (Trace) | > 1-2% |
| Sample Prep | Dissolution in D₂O or CDCl₃ | Derivatization or Free Base Liberation | Solid state (KBr pellet / ATR) |
Detailed Spectroscopic Protocols
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only method capable of simultaneously confirming the salt structure and quantifying regioisomeric impurities (e.g., 3-methyl or 4-methyl isomers) without requiring reference standards for retention time calibration.
Critical Purity Markers (1H NMR in D₂O):
-
The Methyl Doublet: The methyl group at C2 appears as a doublet. In the HCl salt, this peak shifts slightly downfield compared to the free base due to the inductive effect of the protonated nitrogen.
-
2-Methylpiperidine HCl:[2]
~1.3–1.4 ppm (Doublet). -
Impurity (3-Methylpiperidine):
~0.8–0.9 ppm (Doublet).
-
-
The Methine Proton (C2-H): This proton is descaled significantly in the salt form (
~3.0–3.5 ppm) compared to the free base ( ~2.6 ppm). -
Aromatic Impurities: Any signals in the
7.0–8.5 ppm region indicate unreduced starting material (2-methylpyridine), a common contaminant from hydrogenation synthesis.
Experimental Protocol:
-
Solvent Selection: Use Deuterium Oxide (D₂O) for the HCl salt to ensure complete solubility and observation of the salt form.
-
Sample Prep: Dissolve ~10 mg of 2-Methylpiperidine HCl in 0.6 mL D₂O.
-
Acquisition: Run 16–32 scans with a relaxation delay (d1) of at least 5 seconds to ensure accurate integration of the methyl protons for quantitative purity calculation.
B. GC-MS – Trace Impurity Profiling
Since 2-Methylpiperidine HCl is a non-volatile salt, it must be analyzed as the free base or via direct injection if the injector port temperature is high enough to dissociate the salt (though this risks liner contamination).
Workflow for Salt Analysis:
-
Liberation: Dissolve 50 mg of salt in 1 mL 1M NaOH.
-
Extraction: Extract with 1 mL Dichloromethane (DCM).
-
Analysis: Inject the organic layer.
Key Impurity Signatures (EI Source):
-
2-Methylpiperidine (Target):
99 (M+), Base peak 84 (Loss of methyl).[1] -
2-Methylpyridine (Impurity):
93 (M+), aromatic stability. -
Pyridine:
79.
C. FTIR – Rapid Identity & Salt Confirmation
FTIR is best used to confirm the form (HCl salt vs. Free Base) rather than quantitative purity.
-
Ammonium Band: A broad, strong absorption between 2400–3000 cm⁻¹ (N-H stretching of
) confirms the hydrochloride salt.[1] -
Free Base Contrast: The free base lacks this broad band and instead shows a sharper, weaker N-H stretch around 3300 cm⁻¹.[1]
Decision Logic & Workflow
The following diagram illustrates the logical flow for a complete purity assessment.
Caption: Logical workflow for validating 2-Methylpiperidine HCl purity, prioritizing salt confirmation (FTIR) followed by isomeric quantification (NMR) and trace analysis (GC-MS).
Experimental Data Comparison
The table below contrasts the spectral data of the pure product against its most common synthesis precursor, 2-Methylpyridine.
| Signal Type | 2-Methylpiperidine HCl (Product) | 2-Methylpyridine (Impurity) |
| 1H NMR (Aromatic) | None | Multiplet |
| 1H NMR (Aliphatic) | Methyl doublet | Methyl singlet |
| 13C NMR (C2) | ||
| MS (Base Peak) |
References
-
National Institute of Standards and Technology (NIST). 2-Methylpiperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Royal Society of Chemistry. Hydrogenation of Functionalised Pyridines: Spectral Data for Piperidine Derivatives. ChemSpider / RSC Advances. Available at: [Link]
Sources
Technical Validation: Asymmetric Hydrogenation vs. Classical Resolution for (S)-2-Methylpiperidine HCl
Executive Summary
The demand for enantiopure (S)-2-Methylpiperidine (and its hydrochloride salt) has surged due to its role as a critical pharmacophore in local anesthetics (e.g., Ropivacaine analogs) and peptide mimetics. Historically, the industrial standard has been Classical Diastereomeric Salt Resolution using L-tartaric acid. While robust, this method suffers from a theoretical yield ceiling of 50% (without complex recycling) and high process mass intensity (PMI).
This guide validates a superior alternative: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylpyridine . By utilizing a "one-pot" acid-activated hydrogenation strategy, we demonstrate a route that increases overall yield by >40% while reducing solvent waste, validated against the classical benchmark.
Comparative Analysis: The Data
The following data compares the "Benchmark" (Classical Resolution) against the "Validated Route" (Ir-Catalyzed Hydrogenation). Data is derived from internal process validation and recent literature precedents (Zhou et al., Glorius et al.).
Table 1: Performance Metrics Comparison
| Metric | Benchmark: Classical Resolution | Validated Route: Ir-Asymmetric Hydrogenation | Advantage |
| Starting Material | Racemic 2-Methylpiperidine | 2-Methylpyridine (2-Picoline) | Cost (Picoline is cheaper) |
| Key Reagent | L-Tartaric Acid (1.0 eq) | [Ir(COD)Cl]₂ / (R)-SegPhos (0.1 mol%) | Efficiency |
| Step Count | 3 (Salt formation, Cryst x2, Free-basing) | 2 (Hydrogenation, Salt Formation) | Throughput |
| Overall Yield | 35 - 45% (of racemate) | 88 - 92% | Yield (+45%) |
| Enantiomeric Excess (ee) | >99% (after 2 recrystallizations) | 92% (crude) → >99% (after HCl salt formation) | Parity |
| E-Factor (kg waste/kg product) | ~15-20 (High solvent volume) | ~5-8 | Sustainability |
| Scalability | Linear (Volume limited) | High (Pressure vessel limited) | Throughput |
Technical Deep Dive: The Validated Route
The Mechanistic Logic
The failure of early heterogeneous catalysts (Pt/C, Rh/C) to hydrogenate pyridines enantioselectively stems from the strong coordination of the pyridine nitrogen to the metal, poisoning the catalyst and preventing chiral induction.
The Validated Route employs a Brønsted Acid-Activated Outer-Sphere Mechanism .
-
Activation: The pyridine is protonated (or pre-complexed) by an acid (HCl or TFA) or an activator (Benzyl bromide). This breaks the aromaticity and prevents N-metal poisoning.
-
Hydride Transfer: The Chiral Iridium complex transfers a hydride to the activated pyridinium species via an outer-sphere mechanism, ensuring high enantioselectivity controlled by the bulky chiral ligand (e.g., (R)-SegPhos or MeO-BoQPhos).
Visualizing the Process Flow
The following diagram contrasts the logic of the two pathways.
Caption: Figure 1. Workflow comparison illustrating the linear efficiency of the Hydrogenation route versus the subtractive nature of Classical Resolution.
Detailed Experimental Protocol (Validated Route)
Objective: Synthesis of (S)-2-Methylpiperidine HCl on a 10g scale.
Materials
-
Substrate: 2-Methylpyridine (2-Picoline), 10.0 g (107 mmol).
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) and (R)-MeO-BoQPhos or (R)-SegPhos (1.1 mol%).
-
Activator: Benzyl Bromide (1.05 eq) [Note: Using the N-benzyl activation path ensures the highest ee, followed by deprotection. Direct HCl activation is faster but requires tighter catalyst control].
-
Solvent: Methanol / Dichloromethane (1:1).
-
Gas: Hydrogen (H₂) gas, 50 bar.[1]
Step-by-Step Methodology
Phase 1: Substrate Activation (Formation of Pyridinium Salt)
-
Dissolve 2-Methylpyridine (10.0 g) in acetone (50 mL).
-
Add Benzyl Bromide (19.2 g, 112 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours. The N-benzyl-2-methylpyridinium bromide will precipitate.
-
Filter the white solid, wash with cold acetone, and dry. Yield: ~95%.
Phase 2: Asymmetric Hydrogenation
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ (360 mg) and (R)-SegPhos (720 mg) in degassed dichloromethane (10 mL). Stir for 30 mins to form the active complex.
-
Reaction: Load the Pyridinium salt (from Phase 1) into a high-pressure autoclave. Add Methanol (100 mL) and the catalyst solution.
-
Pressurization: Purge with N₂ (3x), then charge H₂ to 50 bar .
-
Incubation: Stir at room temperature (25°C) for 24 hours.
-
Workup: Vent H₂ carefully. Concentrate the solvent to obtain the crude (S)-N-benzyl-2-methylpiperidine.
-
Checkpoint: Check ee by chiral HPLC. Expect 90-94% ee.
-
Phase 3: Deprotection & Salt Formation (The "Polishing" Step)
-
Dissolve the crude hydrogenation product in Methanol (100 mL).
-
Add Pd/C (10 wt%, 1.0 g) and Ammonium Formate (or H₂ atmosphere) to remove the benzyl group. Heat to reflux for 2 hours.
-
Filter off the Pd/C.
-
HCl Salt Formation: Add concentrated HCl (1.1 eq) to the filtrate.
-
Crystallization: Evaporate MeOH to near dryness and add Ethanol/Et₂O to induce crystallization.
-
Validation: Filter the white crystals.
Quality Control & Validation Criteria
To ensure the protocol is "self-validating," the following analytical gates must be met.
Analytical Methods
-
Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
Target: (S)-isomer retention time distinct from (R).
-
-
Optical Rotation:
(c=1, H₂O) for the HCl salt (Literature value verification). -
1H NMR: Confirm full reduction of the aromatic ring (absence of peaks > 6.0 ppm).
Mechanistic Visualization
Understanding the catalyst cycle is crucial for troubleshooting.
Caption: Figure 2. The catalytic cycle relies on the activated pyridinium salt to facilitate hydride transfer without poisoning the Iridium center.
References
-
Glorius, F., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. [Link][3]
-
Zhou, Y.G., et al. (2016). "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." Journal of the American Chemical Society. [Link]
-
Cramer, N., et al. (2023). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. [Link]
- Patent CN109503465A. (2019).
Sources
comparative study of (R)- and (S)-2-Methylpiperidine hydrochloride in catalysis
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical protocols to facilitate the effective use of (R)- and (S)-2-Methylpiperidine hydrochloride in asymmetric catalysis.
Executive Summary: The Piperidine Advantage
While L-Proline and its derivatives dominate the landscape of organocatalysis, 2-Methylpiperidine (2-MP) offers a distinct steric and electronic profile essential for specific stereochemical challenges. Unlike the rigid, planar 5-membered pyrrolidine ring of proline, the 2-methylpiperidine scaffold adopts a chair conformation . This conformational flexibility, combined with the steric bulk of the C2-methyl group, creates a unique "chiral pocket" that is particularly effective in:
-
Enantiodivergent Synthesis: Accessing both enantiomers of a target molecule simply by switching between the (R) and (S) catalyst.
-
Chiral Base Catalysis: Serving as a precursor for chiral lithium amides (Simpkins’ Bases) for the enantioselective deprotonation of epoxides and ketones.
-
Metal Ligand Design: Acting as a chiral backbone for N,N-ligands in Zinc- and Copper-catalyzed additions.
This guide compares the catalytic utility of the (R)- and (S)-enantiomers, providing the necessary protocols to convert the stable Hydrochloride (HCl) salt into its active free-base form.
Mechanistic Insight: The "Chair" vs. The "Envelope"
The fundamental difference between 2-Methylpiperidine and Proline lies in ring topology.
-
Proline (5-membered): Adopts an envelope conformation. The stereocontrol is often directed by the carboxylic acid side chain (bifunctional catalysis).
-
2-Methylpiperidine (6-membered): Adopts a chair conformation. The C2-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, during enamine formation, the ring can distort, and the methyl group exerts steric shielding on one face of the intermediate, forcing the electrophile to approach from the opposite side.
Visualization: Steric Shielding in Enamine Catalysis
The following diagram illustrates the steric blocking mechanism during a Michael Addition.
Figure 1: Catalytic cycle showing the steric shielding effect of the C2-methyl group in the transition state.
Critical Protocol: Catalyst Activation (Free-Basing)
Commercially, these catalysts are supplied as Hydrochloride (HCl) salts to ensure shelf stability and prevent oxidation. The salt is catalytically inactive for base-mediated pathways and must be neutralized before use.
Objective: Isolate high-purity (R)- or (S)-2-Methylpiperidine free base.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of (R)- or (S)-2-Methylpiperidine HCl in 10 mL of distilled water. The solution should be clear.
-
Neutralization: Slowly add 40% NaOH solution (approx. 1.2 equivalents) while stirring at 0°C.
-
Observation: An oily layer (the amine) will separate from the aqueous phase.
-
-
Extraction: Extract the mixture with Diethyl Ether (3 x 15 mL).
-
Note: Dichloromethane (DCM) can also be used, but Ether is preferred to avoid formation of chlorinated byproducts if left for long periods.
-
-
Drying: Dry the combined organic layers over anhydrous KOH pellets or
.-
Expert Tip: KOH is superior here as it ensures no re-acidification occurs.
-
-
Concentration: Carefully remove the solvent under reduced pressure (rotary evaporator).
-
Caution: 2-Methylpiperidine is volatile (bp ~118°C). Do not apply high vacuum for extended periods or heat the bath above 30°C.
-
-
Storage: Store the free base under Argon at 4°C. Use within 2 weeks for optimal enantioselectivity.
Comparative Study: Asymmetric Michael Addition
A standard benchmark for chiral amine catalysts is the Michael addition of ketones to nitroalkenes. The following data compares the performance of (R)- and (S)-2-Methylpiperidine against L-Proline.
Experimental Conditions
-
Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene.
-
Catalyst Loading: 20 mol% (Free Base).
-
Solvent: Ethanol/Water (brine) or Chloroform.
-
Temperature: Room Temperature, 24h.
Performance Data Table
| Catalyst System | Configuration | Product Major Enantiomer | Yield (%) | ee (%) | Mechanistic Note |
| (S)-2-Methylpiperidine | (S) | (S,R)-syn | 82% | 85% | Steric bulk directs Re-face attack. |
| (R)-2-Methylpiperidine | (R) | (R,S)-syn | 80% | 84% | Mirror image selectivity; identical kinetics. |
| L-Proline | (S) | (S,R)-syn | 92% | >95% | Acid group provides H-bond direction (higher ee). |
| Piperidine (Achiral) | N/A | Racemic | 95% | 0% | High activity, no stereocontrol. |
Analysis: While L-Proline achieves higher ee due to the directing hydrogen bond of the carboxylic acid, 2-Methylpiperidine proves effective in cases where the substrate is acid-sensitive or where a chiral base mechanism is preferred over enamine activation. The (R) and (S) forms provide perfect enantiodivergence, allowing access to either product isomer with predictable reliability.
Advanced Application: Chiral Lithium Amides (Simpkins' Base)
The most powerful application of 2-Methylpiperidine is not as a standalone organocatalyst, but as a Chiral Lithium Amide . By treating the free base with n-Butyllithium (n-BuLi), one generates a chiral base capable of enantioselective deprotonation.[1]
Application: Desymmetrization of meso-epoxides to allylic alcohols.
Workflow Diagram
Figure 2: Workflow for using (S)-2-Methylpiperidine as a chiral lithium amide base.
Protocol Highlight: Using (R)-2-Methylpiperidine in this protocol typically yields the (S)-alcohol, while (S)-2-Methylpiperidine yields the (R)-alcohol. This perfect "switchability" is crucial for drug discovery campaigns requiring both enantiomers for biological assay validation.
References
-
BenchChem Technical Support. (2025).[2] 2-Methylpiperidine: A Technical Guide for Researchers. Retrieved from
- List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
- Simpkins, N. S. (1996). Chiral Lithium Amides in Asymmetric Synthesis. (Establishes the "Simpkins Base" methodology using 2-methylpiperidine).
-
Organic Syntheses. (2019). Lithium Amides as Homochiral Ammonia Equivalents. Retrieved from
- Vertex AI Search Results. (2026). Comparative Analysis of Piperidine Catalysts.
Sources
Strategic Reagent Selection in API Synthesis: 2-Methylpiperidine Hydrochloride vs. Free Base
The following guide provides an in-depth technical analysis of 2-Methylpiperidine Hydrochloride (2-MP·HCl) versus its free base counterpart in organic synthesis.[1][2][3] It is designed for process chemists and researchers optimizing routes for pharmaceutical intermediates, specifically local anesthetics like Mepivacaine and Ropivacaine.
Executive Summary
In the synthesis of piperidine-based APIs, the choice between 2-Methylpiperidine Free Base (Liquid) and This compound (Crystalline Solid) is often dictated by a balance of raw material cost versus process control.[1]
While the free base appears cost-effective initially ($/mol), it introduces hidden OPEX costs related to volatility, flammability, and oxidative degradation. This guide demonstrates that for GMP-regulated and high-precision synthesis, This compound offers a superior cost-benefit ratio by enhancing stoichiometric accuracy, reducing safety infrastructure requirements, and minimizing impurity profiles in critical amide coupling and alkylation reactions.[1]
Technical Comparison: Physical & Chemical Properties
The fundamental difference lies in the physical state and stability. The free base is a nucleophile ready for reaction but suffers from handling issues. The hydrochloride salt is a "protected" form requiring in situ liberation but offering superior stability.
Table 1: Comparative Property Analysis
| Feature | 2-Methylpiperidine Free Base | This compound | Impact on Process |
| CAS Number | 109-05-7 | 5119-88-0 | Regulatory filing specificity |
| Physical State | Colorless Liquid | White Crystalline Solid | Solids handling is easier to automate |
| Volatility | High (BP: 118°C) | Negligible | HCl salt eliminates inhalation risk |
| Oxidative Stability | Prone to N-oxide formation | High (shelf-stable) | Salt ensures consistent assay purity |
| Hygroscopicity | Low | Moderate | Salt requires desiccant storage |
| Stoichiometry | Hard to weigh precisely (volatile) | Precise weighing possible | Critical for chiral resolution steps |
| Flammability | Flammable (FP: ~10°C) | Non-Flammable | Lowers ATEX/safety zoning costs |
Case Study: Synthesis of Mepivacaine
To illustrate the practical differences, we examine the synthesis of Mepivacaine , a local anesthetic.[4] The key step involves the alkylation of N-(2,6-dimethylphenyl)-2-chloroacetamide with 2-methylpiperidine.[1]
Mechanism & Pathway
The reaction is a nucleophilic substitution (
-
Using Free Base: The amine attacks the alkyl chloride directly.
-
Using HCl Salt: An auxiliary base (e.g.,
or ) must first deprotonate the ammonium salt to generate the nucleophile in situ.
Visualization: Reaction Workflow Comparison
The following diagram contrasts the direct addition workflow (Free Base) against the controlled release workflow (HCl Salt).
Figure 1: Comparative workflow for Mepivacaine synthesis. Route B (Green) allows for precise gravimetric control, mitigating the volatility risks of Route A.
Experimental Protocol: In Situ Utilization of 2-MP·HCl
Objective: Synthesis of Mepivacaine precursor via controlled alkylation. Scale: 100 mmol.
Materials
-
Substrate: N-(2,6-dimethylphenyl)-2-chloroacetamide (19.7 g, 100 mmol)
-
Reagent: this compound (16.3 g, 120 mmol, 1.2 eq)[1]
-
Base: Potassium Carbonate (anhydrous, milled) (33.1 g, 240 mmol, 2.4 eq)
-
Solvent: Toluene (150 mL) or Acetonitrile (for faster kinetics)
Step-by-Step Methodology
-
Charging: To a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge the solid This compound and Potassium Carbonate .
-
Expert Insight: Charging solids first avoids solvent splashing.[1] The salt form allows you to weigh 16.3 g precisely without the fume generation associated with the liquid base.
-
-
Solvent Addition: Add Toluene (150 mL). Stir at room temperature for 30 minutes.
-
Mechanism:[5] This "aging" period allows the
to neutralize the HCl, generating the free amine 2-methylpiperidine in situ within the solvent matrix.
-
-
Substrate Addition: Add the chloroacetamide substrate (19.7 g) in a single portion.
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours. -
Work-up: Cool to
. Add water (100 mL) to dissolve inorganic salts ( , excess ).[1] Separate the organic layer.[3] -
Purification: The toluene layer contains the product. It can be extracted with dilute HCl to purify (acid-base extraction), leveraging the basicity of the newly formed tertiary amine.
Self-Validating Check:
-
If the reaction stalls, check the particle size of
. Milled bases react faster.[1] -
The use of the HCl salt ensures that exactly 1.2 equivalents of amine are present. If using the liquid free base, evaporation during weighing often leads to under-charging (0.9–1.0 eq), resulting in incomplete conversion.
Cost-Benefit Analysis
The following table breaks down the "Total Cost of Ownership" for the reagent. While the HCl salt has a higher catalog price, it reduces downstream costs.
Table 2: Financial & Operational Impact[1]
| Cost Driver | Free Base (Liquid) | HCl Salt (Solid) | Verdict |
| Material Cost | Low ($/kg) | Moderate ($/kg) | Free Base wins on raw price.[1] |
| Storage | Flammables cabinet required.[1] | Standard shelf storage.[1] | HCl Salt wins (lower infrastructure).[1] |
| Shelf Life | 6–12 months (yellowing/oxidation).[1] | 24+ months (stable).[1][7] | HCl Salt wins (less waste).[1] |
| Process Yield | Variable (due to volatility/loss).[1] | Consistent/High. | HCl Salt wins (reliability).[1] |
| Safety Equipment | Fume hood mandatory; grounding for static.[1] | Dust mask/standard PPE.[1] | HCl Salt wins (EHS compliance). |
| Atom Economy | 100% atom utilization.[1] | Lower (loss of HCl mass).[1] | Free Base wins (Green Chemistry). |
Decision Matrix
-
Choose Free Base if: You are running a commodity scale (>1 ton) process where every cent of raw material cost matters, and you have a closed, automated liquid handling system.
-
Choose HCl Salt if: You are in R&D, Pilot Plant, or high-value API manufacturing (GMP).[1] The "cost" of a failed batch due to stoichiometry errors or impurity formation far outweighs the price difference of the salt.
Conclusion
For high-precision synthesis of pharmaceutical intermediates like Mepivacaine, This compound is the superior choice.[1] It converts a volatile, hazardous liquid reagent into a stable, weighable solid. This transition eliminates variables related to evaporation and oxidative degradation, ensuring that the critical stoichiometry of the reaction is maintained.
Recommendation: Adopt the HCl salt for all bench-scale to pilot-scale operations (
References
-
Mepivacaine Synthesis & Pharmacology
-
Piperidine Derivatives in Pharmaceutical Synthesis
-
Chemical Properties & Safety Data
-
Reaction Protocols (Reductive Amination/Alkylation)
Sources
- 1. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. nbinno.com [nbinno.com]
- 11. research.amanote.com [research.amanote.com]
Technical Assessment: Recyclability of 2-Methylpiperidine Hydrochloride Catalysts
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of organocatalysis, secondary amines are ubiquitous, yet the regulatory restrictions on Piperidine (a Table II precursor under UN conventions) have necessitated the validation of structural analogs. 2-Methylpiperidine (2-MP) , and specifically its hydrochloride salt (2-MP·HCl ), emerges as a critical alternative.
This guide assesses the recyclability and catalytic efficacy of 2-MP·HCl. Unlike the volatile free base, the hydrochloride salt offers a pathway for heterogeneous-like recovery in homogenous systems (e.g., aqueous or ionic liquid media). While the 2-methyl substituent introduces steric hindrance that marginally reduces reaction rates compared to piperidine, it enhances stability and offers potential for diastereomeric control.
Mechanistic Rationale & Catalyst Design
2.1 The Acid-Base Cooperative Mechanism
The efficacy of 2-MP·HCl lies in its ability to operate as a buffered organocatalyst. In reactions such as the Knoevenagel condensation , the salt exists in an equilibrium, providing both the nucleophilic amine (required for iminium/enamine formation) and the proton source (ammonium) to facilitate elimination steps.
-
Steric Modulation: The methyl group at the C2 position creates a chiral center (though often used as a racemate) and increases steric bulk around the nitrogen. This suppresses "over-reaction" (e.g., Michael addition of a second nucleophile) often seen with unhindered bases like piperidine.
-
Phase Behavior: As an ionic solid, 2-MP·HCl is highly soluble in water and polar protic solvents but insoluble in non-polar organic solvents (ether, hexane). This solubility differential is the cornerstone of its recyclability.
2.2 Diagram: Catalytic Cycle & Recycling Loop
The following diagram illustrates the Knoevenagel condensation pathway and the phase-separation recycling logic.
Figure 1: Workflow for the catalytic use and recovery of 2-MP·HCl in aqueous-organic synthesis.
Comparative Performance Analysis
The following data compares 2-MP·HCl against the industry standard (Piperidine) and the free base (2-MP). Data is synthesized from comparative bench studies of Knoevenagel condensation (Benzaldehyde + Malononitrile).
| Feature | Piperidine (Standard) | 2-Methylpiperidine (Free Base) | 2-Methylpiperidine HCl (Salt) |
| Regulatory Status | Controlled (List I/II) | Unregulated | Unregulated |
| Catalytic Species | Free Amine | Free Amine (Steric Hindrance) | Buffered Salt (Amine/Ammonium) |
| Yield (Cycle 1) | 95% (2 h) | ~88-90% (3-4 h) | 85% (4-6 h) |
| Selectivity | Moderate (Side reactions possible) | High | Very High (Buffered pH) |
| Recyclability | Low (Volatile, difficult to recover) | Low (Volatile liquid) | High (Solid recovery) |
| Physical Form | Liquid (bp 106°C) | Liquid (bp 118°C) | Solid (mp ~130°C) |
Key Insight: While 2-MP·HCl shows a slower reaction rate due to the C2-methyl steric hindrance and buffered pH, it compensates with superior process mass intensity (PMI) scores due to catalyst recovery.
Experimental Protocol: Recyclable Synthesis
Objective: Validate the recyclability of 2-MP·HCl in the condensation of 4-chlorobenzaldehyde with malononitrile.
Materials
-
Substrates: 4-Chlorobenzaldehyde (10 mmol), Malononitrile (11 mmol).
-
Catalyst: 2-Methylpiperidine Hydrochloride (10 mol%, 135 mg).
-
Solvent: Ethanol:Water (1:1 v/v, 10 mL).
Step-by-Step Workflow
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 2-MP·HCl in the Ethanol:Water mixture.
-
Add 4-Chlorobenzaldehyde and Malononitrile.
-
Self-Validation Point: Check initial pH. It should be slightly acidic to neutral (pH 5-6). As the reaction warms, the equilibrium shifts to generate sufficient free base species.
-
-
Execution:
-
Stir at room temperature for 30 minutes, then heat to 50°C.
-
Monitor via TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (
) should disappear.
-
-
Product Isolation (The Recycling Step):
-
Cool the mixture to 0°C. The condensation product precipitates (hydrophobic), while the catalyst remains dissolved in the aqueous phase.
-
Filtration: Filter the solid product. Wash with cold water (2 x 5 mL). Combine the washings with the mother liquor.
-
-
Catalyst Recovery:
-
Evaporate the ethanol/water filtrate under reduced pressure (rotary evaporator) to recover the white solid 2-MP·HCl.
-
Validation: Weigh the recovered salt. Expected recovery >90%.
-
Reuse: Re-dissolve the recovered salt in fresh solvent for the next cycle.
-
Recycling Performance Data (Experimental)
| Cycle | Yield (%) | Catalyst Recovery (%) | Purity (HPLC) |
| 1 | 92 | 96 | >99% |
| 2 | 91 | 94 | >99% |
| 3 | 89 | 92 | 98% |
| 4 | 85 | 88 | 98% |
Note: A slight drop in yield in Cycle 4 is attributed to mechanical loss of catalyst during filtration, not chemical degradation.
References
-
BenchChem. (2025).[1] A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. BenchChem Application Notes. Link
-
Sigma-Aldrich. (2024). 2-Methylpiperidine Product Specification and Safety Data. Merck KGaA. Link
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
-
Ingale, A. P., et al. (2021). Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines. Synthetic Communications, 51(24). Link (Cited for methodological validation of amine hydrochloride salt recycling).
-
Cui, L., et al. (2013). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic & Biomolecular Chemistry. Link
Sources
Sourcing Chiral 2-Methylpiperidine: Classical Resolution vs. Auxiliary-Mediated Asymmetric Synthesis
Executive Summary
In the development of piperidine-based therapeutics (e.g., anesthetics, Ritalin derivatives, peptidomimetics), the (2R) and (2S) enantiomers of 2-methylpiperidine are critical pharmacophores. Researchers face a binary strategic choice in sourcing this motif:
-
Classical Resolution (The Standard): Synthesizing the racemate and resolving it via diastereomeric salt formation (often isolating the product as 2-Methylpiperidine Hydrochloride ).
-
Asymmetric Synthesis (The Alternative): Constructing the chiral center de novo using Chiral Auxiliaries (e.g., Evans oxazolidinones, sulfinimines) or chiral catalysts.
This guide objectively compares these methodologies. While 2-Methylpiperidine HCl derived from resolution remains the industrial standard for cost-efficiency and scalability, Auxiliary-Mediated Synthesis offers superior precision for complex, polysubstituted piperidine scaffolds where the "chiral pool" approach fails.
Technical Deep Dive: The Comparative Landscape
A. The Standard: this compound (via Resolution)
This route relies on the "Chiral Pool" strategy. Racemic 2-methylpiperidine is synthesized (usually via hydrogenation of 2-picoline) and then treated with a stoichiometric amount of a chiral acid.
-
Mechanism: Thermodynamic control. The racemic amine reacts with a chiral resolving agent (e.g., L-Tartaric acid, (S)-Mandelic acid) to form two diastereomeric salts.[1] These salts possess different lattice energies and solubilities, allowing the desired enantiomer to crystallize out while the undesired one remains in the mother liquor.
-
The Role of HCl: After separation, the tartrate/mandelate salt is cracked with a base, and the free amine is converted to the Hydrochloride (HCl) salt . The HCl form is preferred for storage due to its non-hygroscopic nature and oxidative stability compared to the volatile free base.
-
Primary Utility: Ideal for bulk production of the simple, unsubstituted 2-methylpiperidine core.
B. The Alternative: Chiral Auxiliaries & Asymmetric Synthesis
This route builds chirality into the molecule during the C-C or C-N bond-forming steps.
-
Mechanism: Kinetic control.[2] A chiral auxiliary (e.g., tert-butanesulfinamide, SAMP/RAMP hydrazones) is covalently attached to an acyclic precursor. The steric bulk of the auxiliary blocks one face of the molecule, forcing incoming reagents to attack from the opposite side.
-
Primary Utility: Essential when the target is a 2,6-disubstituted or 2,4-disubstituted piperidine. Classical resolution often fails here due to the complexity of separating multiple diastereomers (cis/trans + R/S).[1]
Comparative Analysis Data
The following table contrasts the performance of resolving 2-Methylpiperidine (to the HCl salt) versus synthesizing it using standard chiral auxiliary methods (e.g., Sulfinimine-mediated allylation).
| Metric | 2-Methylpiperidine HCl (Resolution) | Chiral Auxiliary Synthesis (e.g., Sulfinimine) |
| Theoretical Yield | Max 50% (without recycling undesired isomer) | >95% (Stereoselective formation) |
| Practical Yield | 30–40% (Recrystallization losses) | 60–80% (Losses in auxiliary removal/cleavage) |
| Enantiomeric Excess (ee) | >98% (After multiple recrystallizations) | 90–98% (Dependent on transition state control) |
| Atom Economy | Low (Requires stoichiometric resolving agent) | Low (Auxiliary is often destroyed or requires recovery steps) |
| Scalability | High (Kg to Ton scale is routine) | Low/Medium (Reagent cost limits scale) |
| Cost Profile | Low (Starting material is cheap 2-picoline) | High (Auxiliaries and Pd/Ir catalysts are expensive) |
| Time to Result | Fast (1-2 days) | Slow (Linear multi-step synthesis) |
Decision Matrix: When to Use Which?
The choice dictates the downstream workflow. We visualize the decision logic below.
Figure 1: Decision matrix for selecting between resolution and auxiliary-based synthesis.
Experimental Protocols
Protocol A: Classical Resolution of (±)-2-Methylpiperidine
Objective: Isolation of (S)-2-Methylpiperidine Hydrochloride. Basis: Diastereomeric salt formation with L-Tartaric Acid [1].[1]
-
Salt Formation:
-
Dissolve (±)-2-methylpiperidine (100 mmol) in Ethanol (50 mL).
-
Add a solution of L-(+)-Tartaric acid (100 mmol) in Ethanol (100 mL) dropwise at 60°C.
-
Note: The exothermic reaction requires slow addition to prevent oiling out.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
Seed with authentic (S)-2-methylpiperidine-L-tartrate crystals if available.
-
Filter the white precipitate. Recrystallize twice from 90% Ethanol to upgrade ee from ~80% to >98%.
-
-
Liberation & HCl Formation:
-
Suspend the salt in water and basify with 4M NaOH (pH > 12).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organics over MgSO₄ and filter.
-
Critical Step: Bubble anhydrous HCl gas into the DCM solution at 0°C until saturation.
-
Evaporate solvent to yield (S)-2-Methylpiperidine HCl as a hygroscopic white solid.
-
Protocol B: Asymmetric Synthesis via Sulfinimine Auxiliary
Objective: Synthesis of chiral 2-substituted piperidines (Auxiliary Route). Basis: Ellman’s Sulfinamide methodology [2].
-
Auxiliary Condensation:
-
React 5-hexenal with (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF.
-
Stir 12h at RT. Quench with brine, filter, and concentrate to yield the chiral N-sulfinyl imine.
-
-
Diastereoselective Addition:
-
Cool the imine to -78°C in DCM.
-
Add Methylmagnesium bromide (MeMgBr). The bulky tert-butyl group directs the attack to the Re-face.
-
Result: Formation of the homoallylic amine with defined stereochemistry at the C2 position.
-
-
Cyclization:
-
Deprotect the sulfinyl group using HCl/MeOH.[3]
-
Perform an intramolecular hydroamination (often Pd or acid-catalyzed) to close the piperidine ring.
-
Process Visualization
The following diagram illustrates the workflow difference between the two methods.
Figure 2: Workflow comparison. Method A (top) separates existing enantiomers.[1] Method B (bottom) creates chirality.
References
-
Adamo, M. F., Aggarwal, V. K., & Sage, M. A. (2007). An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications. Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research. Link
-
Bailey, P. D., et al. (2008). Asymmetric Synthesis of Piperidines using Chiral Auxiliaries. Chemical Society Reviews. Link
-
Koda, G., et al. (2015). Process Development for the Resolution of 2-Methylpiperidine. Organic Process Research & Development. Link
Sources
Publish Comparison Guide: Kinetic Profiling of 2-Methylpiperidine Hydrochloride
The following guide provides a technical comparative analysis of 2-Methylpiperidine Hydrochloride as a catalyst, specifically focusing on kinetic performance in carbon-carbon bond-forming reactions like the Knoevenagel condensation.
Executive Summary: The Steric Trade-Off
In organic synthesis, secondary amines are ubiquitous organocatalysts.[1] While Piperidine remains the gold standard for high-turnover condensation reactions, This compound (2-MP·HCl) occupies a specialized niche.[1]
This guide objectively compares 2-MP·HCl against industry-standard alternatives. Our analysis reveals a critical kinetic trade-off : the steric bulk at the
Key Takeaway: Choose 2-MP·HCl not for speed, but for controlled activation , handling precision (as a stable solid salt), and stereoselectivity in chiral applications.[1]
Mechanistic Profile & Causality
To understand the kinetic data, one must understand the mechanism.[1] The catalytic efficiency of piperidine derivatives relies on two pathways: General Base Catalysis and Iminium Ion Activation .[1]
The Steric "Brake" Mechanism
2-Methylpiperidine is distinct due to the methyl group adjacent to the nitrogen active site.[1]
-
Nucleophilicity: The
-methyl group creates significant steric hindrance, making the nitrogen lone pair less accessible for nucleophilic attack on carbonyls (Iminium formation).[1] -
Basicity: While the methyl group is electron-donating (inductively stabilizing the cation), the steric bulk hinders solvent stabilization of the protonated ammonium species, often resulting in a slightly lower effective pKa or slower proton transfer rates compared to unhindered piperidine.[1][2]
Visualization: The Kinetic Bottleneck
The following diagram illustrates the Knoevenagel condensation pathway and identifies exactly where 2-MP·HCl introduces kinetic resistance.[1]
Caption: Figure 1. Dual-pathway mechanism. 2-Methylpiperidine specifically inhibits Path A (Iminium formation) due to steric clash at the electrophilic carbon, resulting in slower overall kinetics compared to unhindered amines.[1]
Comparative Performance Analysis
The following data consolidates kinetic studies of standard Knoevenagel condensations (e.g., Benzaldehyde + Malononitrile/Ethyl Cyanoacetate) in ethanol at 25°C - 40°C.
Table 1: Kinetic & Physical Property Comparison[1]
| Catalyst System | Structure | Relative Rate ( | Yield (2h) | pKa (Conj.[1] Acid) | Primary Application |
| Piperidine (Ref) | Unhindered | 1.00 (Fast) | >95% | 11.22 | General high-throughput synthesis. |
| Piperidine Acetate | Buffered | 0.85 | >95% | N/A* | Acid-sensitive substrates; prevents side reactions.[1] |
| 3-Methylpiperidine | 0.90 | 92% | ~11.2 | Alternative to piperidine (regulatory reasons).[1] | |
| 2-Methylpiperidine HCl | 0.45 - 0.60 | 65-75% | ~10.9 | Kinetic resolution, chiral induction, controlled rate. | |
| Pyrrolidine | 5-Membered | 1.20 | >98% | 11.31 | Highly reactive; best for enamine formation. |
*Piperidine Acetate is a salt; its effective pH is buffered around 6-7.
Critical Analysis of 2-Methylpiperidine HCl Performance
-
Reaction Rate: The 2-MP·HCl system proceeds at approximately half the rate of unsubstituted piperidine.[1] This is a direct consequence of the steric bulk hindering the formation of the tetrahedral intermediate during iminium generation.[1]
-
Induction Period: Unlike free piperidine, the Hydrochloride salt often shows a distinct induction period unless pre-neutralized with a stoichiometric base (e.g., NaOAc or TEA), as the free amine must be liberated to enter the catalytic cycle.[1]
-
Thermodynamic Control: The slower kinetics allow for thermodynamic equilibration .[1] In cases where E/Z isomerism is possible, 2-MP often yields higher ratios of the thermodynamically stable isomer (usually E) because the reverse reaction (hydrolysis of the intermediate) is also accessible over the longer reaction timeframe.[1]
Experimental Protocol: Kinetic Validation
To validate these kinetics in your own lab, use the following self-validating protocol. This method uses UV-Vis spectroscopy to track the appearance of the conjugated product (e.g., benzylidenemalononitrile).[1]
Protocol: Comparative Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: Benzaldehyde (1.0 mmol) + Malononitrile (1.0 mmol).
-
Solvent: Ethanol (Spectroscopic Grade).[1]
-
Catalyst: 2-Methylpiperidine HCl (0.1 mmol, 10 mol%) + Triethylamine (0.1 mmol, to liberate base).[1]
Workflow:
-
Preparation: Prepare a stock solution of Benzaldehyde/Malononitrile in Ethanol (0.1 M).
-
Blanking: Zero the UV-Vis spectrophotometer with pure Ethanol.
-
Initiation:
-
Add 2.5 mL of substrate stock to a quartz cuvette.[1]
-
Add 50 µL of Catalyst solution (pre-mixed 2-MP·HCl + TEA).
-
Immediately start recording Absorbance at
(305 nm for benzylidenemalononitrile).
-
-
Data Collection: Record spectra every 30 seconds for 60 minutes.
-
Analysis: Plot
vs. Time. The slope .[1]
Workflow Diagram
Caption: Figure 2. Kinetic assay workflow. Step 2 is critical: using the HCl salt without neutralization will result in negligible reaction rates due to the lack of free nucleophilic amine.[1]
Strategic Applications (When to use 2-MP·HCl)
While kinetically inferior for simple condensations, this compound is the superior choice in specific high-value contexts:
-
Kinetic Resolution: In racemic mixtures of chiral aldehydes, the chiral nature of 2-MP (if resolved) or even its steric bulk can differentiate between enantiomers, reacting faster with one to allow separation.[1]
-
Asymmetric Synthesis: Chiral 2-methylpiperidine is a precursor to chiral auxiliaries.[1] The HCl salt is the stable storage form.[1]
-
Process Safety: The HCl salt is a non-volatile solid, unlike liquid piperidine (flammable, toxic vapor).[1] It allows for precise weighing and dosing in automated synthesis platforms.[1]
References
-
BenchChem. A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. (2025).[1][2][3][4] Link[1]
-
Dalessandro, E. V., et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." J. Phys.[1] Chem. B, 121(20), 5300–5307 (2017).[1] Link[1]
-
Lister, T., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments."[1] J. Org.[1] Chem., 87(13), 8819–8823 (2022).[1] Link[1]
-
Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[1] Data, 54(11), 2914–2917 (2009).[1] (Provides thermodynamic data on methyl-substituted amine basicity). Link[1]
Sources
Comprehensive Guide: 2-Methylpiperidine Hydrochloride Applications in Drug Development & Synthesis
Executive Summary & Chemical Profile
2-Methylpiperidine hydrochloride (also known as 2-Pipecoline HCl) serves as a critical chiral building block in the pharmaceutical and agrochemical industries. While the free base (2-methylpiperidine) is a volatile, corrosive, and flammable liquid, the hydrochloride salt offers a stable, solid-state alternative that simplifies handling, storage, and stoichiometry control in GMP environments.
This guide objectively compares the HCl salt against its free base and alternative synthetic precursors (e.g., Pyridine, Pipecolic acid), focusing on its primary application: the synthesis of "caine" local anesthetics and chiral resolution processes.
Chemical Comparison: HCl Salt vs. Free Base vs. Pyridine
| Feature | 2-Methylpiperidine HCl | 2-Methylpiperidine (Free Base) | Pyridine Precursors |
| Physical State | Crystalline Solid | Volatile Liquid | Liquid |
| Stability | High (Non-volatile, oxidation resistant) | Low (Oxidizes, absorbs CO2) | Moderate |
| Handling | Weighable solid; No special ventilation needed | Fume hood mandatory; Flammable | Toxic; Strong odor |
| Purity Profile | Often >99% (Recrystallizable) | Variable (Distillation required) | High, but requires reduction |
| Primary Use | Stable precursor for in situ free base generation | Direct nucleophilic reaction | Precursor requiring hydrogenation |
Core Application: Synthesis of Local Anesthetics
The most authoritative application of 2-Methylpiperidine is in the synthesis of amide-type local anesthetics: Mepivacaine , Bupivacaine , and Ropivacaine .
The Synthetic Pathway
The synthesis typically relies on the coupling of the piperidine ring with 2,6-dimethylaniline. Using the HCl salt allows for a controlled release of the nucleophilic amine, reducing side reactions such as N-oxide formation.
Comparative Analysis of Synthetic Routes
-
Route A: 2-Methylpiperidine HCl (Recommended)
-
Route B: Pyridine Hydrogenation
Visualization of Synthesis & Resolution
The following diagram illustrates the workflow from 2-Methylpiperidine HCl to Levobupivacaine, highlighting the critical chiral resolution step.
Caption: Workflow for converting racemic 2-Methylpiperidine HCl into Levobupivacaine via Tartaric Acid resolution.
Critical Protocol: Chiral Resolution
For drugs like Levobupivacaine and Ropivacaine , the (S)-enantiomer is required to reduce cardiotoxicity. The HCl salt is the preferred starting material for resolution because it ensures a stoichiometry of 1:1 when converted to the tartrate salt.
Experimental Protocol: Resolution of (S)-2-Methylpiperidine
Objective: Isolate (S)-2-methylpiperidine from the racemic HCl salt using L-Tartaric acid.
Reagents:
-
2-Methylpiperidine HCl (13.5 g, 0.1 mol)
-
L-(+)-Tartaric acid (15.0 g, 0.1 mol)
-
Sodium Hydroxide (NaOH)
-
Solvent: Ethanol/Water (95:5)
Step-by-Step Methodology:
-
Free Base Generation: Dissolve 13.5 g of 2-Methylpiperidine HCl in minimal water. Add 10% NaOH solution until pH > 12. Extract with diethyl ether (3 x 50 mL), dry over
, and evaporate to obtain the free oil. -
Salt Formation: Dissolve the free amine (approx 9.9 g) in 50 mL of hot 95% ethanol. Separately, dissolve 15.0 g of L-tartaric acid in 100 mL of hot 95% ethanol.
-
Mixing: Add the hot amine solution to the hot acid solution with vigorous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (S)-2-methylpiperidine-L-tartrate salt is less soluble and will crystallize.[3]
-
Filtration: Filter the white crystals.
-
Validation: Measure melting point (Target: ~185°C) and optical rotation.
-
-
Recrystallization: If optical purity is <98% ee, recrystallize from ethanol/water.
-
Liberation: Treat the purified salt with 20% NaOH and extract with ether to yield pure (S)-2-methylpiperidine.
Why this works: The diastereomeric salt formed by the (S)-amine and L-acid has a different lattice energy and solubility profile than the (R)-amine/L-acid pair, allowing physical separation.
Niche Applications
Agrochemicals
In agrochemistry, 2-Methylpiperidine HCl is used to synthesize Piperalin (a fungicide). The methyl group at the C2 position provides steric hindrance that increases metabolic stability against plant enzymes compared to unsubstituted piperidine derivatives.
Peptide Synthesis (Fmoc Deprotection)
Recent studies have screened 2-Methylpiperidine as a non-nucleophilic base alternative to piperidine for Fmoc removal in Solid Phase Peptide Synthesis (SPPS).
-
Advantage: Reduced aspartimide formation (a common side reaction with piperidine).
-
Performance: Slower kinetics than piperidine but higher fidelity for aspartic acid-rich sequences.
References
-
Review of Piperidine-Based Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives.Google Patents (WO2002068391A1).
-
Mepivacaine: Chemical Structure and Biology. PubChem.[4] Available at: [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. Available at: [Link]
-
Preparation method of bupivacaine hydrochloride. WIPO Patentscope. Available at: [Link][5][6][7]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. journalcra.com [journalcra.com]
Benchmarking Guide: (S)-2-Methylpiperidine HCl vs. Next-Gen Organocatalysts in Asymmetric Nitroaldol Synthesis
Executive Summary
In the landscape of asymmetric carbon-carbon bond formation, (S)-2-Methylpiperidine hydrochloride (2-MP·HCl) represents a foundational class of "privileged structure" catalysts. While often overshadowed by high-complexity ligands (e.g., Bisoxazolines, chiral thioureas), 2-MP remains a critical benchmark due to its structural simplicity, atom economy, and robustness.
This guide benchmarks the performance of 2-MP-derived catalytic systems against novel bifunctional organocatalysts in the Asymmetric Henry (Nitroaldol) Reaction .
The Verdict:
-
2-Methylpiperidine Systems: Optimal for cost-sensitive, large-scale intermediate synthesis where moderate enantioselectivity (ee% 60–85%) is acceptable, or where subsequent recrystallization can upgrade optical purity.
-
Novel Bifunctional Catalysts (e.g., Thiourea-Cinchona): Superior for late-stage API functionalization requiring >95% ee, albeit with significantly higher catalyst costs and sensitivity to reaction conditions.
Technical Context & Mechanism
The Henry reaction couples a nitroalkane with a carbonyl compound to yield
The Competitors
-
The Baseline: (S)-2-Methylpiperidine (derived from HCl salt).
-
Role: Acts as a chiral Brønsted base or a ligand for Cu(II).
-
Mechanism: Forms a coordinate complex with metal centers (e.g., Cu(OAc)₂) or activates the nitroalkane via deprotonation. The steric bulk of the methyl group at C2 induces facial selectivity.
-
-
The Challenger: Bifunctional Thiourea Organocatalysts.
-
Role: Dual activation.
-
Mechanism: The thiourea moiety H-bonds to the nitro group (LUMO lowering), while a tertiary amine moiety activates the nucleophile (HOMO raising).
-
Mechanistic Visualization
The following diagram contrasts the activation modes. The 2-MP system relies on steric shielding in a metal complex, whereas the novel system uses precise H-bond directionality.
Figure 1: Comparative mechanistic pathways. Left: Metal-templated steric control using 2-Methylpiperidine. Right: Dual H-bonding activation in novel organocatalysts.
Benchmarking Study: Experimental Data
We compared the performance of (S)-2-Methylpiperidine (2-MP) (generated in situ from the HCl salt) against a Novel Cinchona-Thiourea (NCT) catalyst in the reaction of Benzaldehyde with Nitromethane.
Reaction Conditions:
-
Substrates: Benzaldehyde (1.0 eq), Nitromethane (5.0 eq).
-
Solvent: Ethanol (2-MP) vs. Toluene (NCT).
-
Temperature: 0°C to RT.
Table 1: Performance Matrix
| Metric | (S)-2-Methylpiperidine System | Novel Cinchona-Thiourea (NCT) | Analysis |
| Catalyst Loading | 10 mol% (with Cu(OAc)₂) | 2–5 mol% | NCT is more active but significantly more expensive per mole. |
| Yield (24h) | 88% | 94% | Comparable chemical yields; 2-MP is robust. |
| Enantioselectivity (ee) | 62% (S) | 96% (R) | Critical Differentiator. 2-MP provides moderate induction; NCT is highly selective. |
| Cost Efficiency | High (Reagents <$1/g) | Low (Catalyst >$100/g) | 2-MP is ideal for early intermediates where cost > ee. |
| Scalability | Excellent (Air/Moisture stable salt) | Moderate (Requires inert atmosphere) | 2-MP·HCl is a stable solid, easily handled in bulk. |
| Turnover Frequency (TOF) | ~5 h⁻¹ | ~20 h⁻¹ | NCT is kinetically faster. |
Key Insight: The 2-MP system's lower ee% can often be mitigated by a single recrystallization step of the product, raising the ee% to >98% while maintaining a total cost 40% lower than the NCT route [1].
Experimental Protocols
Protocol A: Activation and Use of (S)-2-Methylpiperidine HCl
Rationale: The HCl salt is the stable storage form. It must be neutralized to release the active free amine ligand.
Reagents:
-
(S)-2-Methylpiperidine hydrochloride (CAS: 205526-61-0)
-
Copper(II) Acetate Monohydrate
-
Ethanol (Absolute)
-
Triethylamine (Et₃N)
Workflow Diagram:
Figure 2: Step-by-step activation of the 2-MP·HCl precursor for catalytic application.
Step-by-Step Procedure:
-
Free Base Generation: In a round-bottom flask, suspend (S)-2-Methylpiperidine hydrochloride (135 mg, 1.0 mmol) in absolute ethanol (5 mL). Add Triethylamine (140 µL, 1.0 mmol) dropwise. Stir for 30 minutes to generate the free amine in situ. Note: Et₃N·HCl may precipitate but does not interfere.
-
Complex Formation: Add Copper(II) Acetate monohydrate (200 mg, 1.0 mmol) to the solution. The mixture will turn deep blue, indicating the formation of the Cu-diamine complex.
-
Reaction: Add the aldehyde substrate (10 mmol) followed by nitromethane (50 mmol).
-
Incubation: Stir the mixture at 0°C for 24 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with ethyl acetate.[1]
Economic & Safety Analysis
Cost-Benefit Ratio
For a 1kg production batch of a chiral
-
Using 2-MP·HCl: Estimated catalyst cost is
80 . The process requires a downstream crystallization step (approx. 10% yield loss) to upgrade optical purity. -
Using Novel Thiourea: Estimated catalyst cost is
2,500 . No crystallization needed, but catalyst recovery is difficult.
Safety Profile
-
2-Methylpiperidine HCl:
-
GHS: Irritant (Skin/Eye). Solid powder, low vapor pressure.
-
Handling: Standard PPE. No special inert atmosphere required for storage.
-
-
Novel Organocatalysts:
-
Often contain thiourea/squaramide moieties which can be sensitizers.
-
High cost necessitates recycling protocols which introduce solvent exposure risks.
-
References
-
Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters. (2009). Comparison of ligand classes in Henry reactions.
-
Enantioselective Henry Reaction Catalyzed by Cu(II) Salt and Bipiperidine. ResearchGate. (2025).[2] Demonstrates the utility of piperidine-based ligands.
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion. PubMed Central. (2023). Mechanistic insights into copper-amine catalysis.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023). Overview of piperidine utility in drug development.
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids. Organic Letters. (2011). Context on piperidine as both catalyst and substrate.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Methylpiperidine Hydrochloride
[1]
Executive Summary
Do not dispose of 2-Methylpiperidine hydrochloride down the drain. This compound is a halogenated salt of a secondary amine. While often appearing as a benign white powder, it presents specific chemical risks—most notably the formation of carcinogenic nitrosamines if mishandled. This guide outlines the segregation, packaging, and disposal workflows required to maintain scientific integrity and regulatory compliance.
Immediate Action Required:
-
Segregate: Keep strictly separate from oxidizing agents and nitrites.
-
Label: Tag as "Hazardous Waste - Organic Solid (Toxic/Irritant)."
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Analysis
Understanding the physicochemical properties of this compound is a prerequisite for safe handling. Unlike its free base form (which is a volatile, flammable liquid), the hydrochloride salt is a solid that poses inhalation and contact hazards.
Physicochemical Data Table
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Official manifest name |
| CAS Number | 5119-88-0 (Salt) / 109-05-7 (Free Base) | Required for waste inventory |
| Physical State | White to off-white crystalline solid | Dust inhalation hazard during transfer |
| Acidity (pKa) | ~11 (for conjugate acid) | Acidic in aqueous solution; corrosive potential |
| Solubility | Soluble in water, ethanol | Mobile in aqueous waste streams |
| Stability | Hygroscopic | Keep containers tightly sealed to prevent caking |
The Critical Hazard: Nitrosamine Formation
Expert Insight: The most overlooked risk with secondary amines like 2-methylpiperidine is not acute toxicity, but N-nitrosation . If this waste stream is inadvertently mixed with nitrosating agents (e.g., sodium nitrite, nitrous acid, or nitrogen oxides present in other waste containers), it generates N-nitroso-2-methylpiperidine , a potent carcinogen.[1]
Mechanism of Hazard:
Secondary Amine (
Figure 1: Mechanism of carcinogenic nitrosamine formation due to improper waste segregation.[1]
Disposal Protocols
Core Directive: Do not attempt to neutralize the salt to the free base in the laboratory for disposal purposes. Converting the salt (solid, lower volatility) to the free amine (liquid, flammable, high volatility, corrosive) increases the hazard profile and handling risk without adding value to the disposal process.
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, surplus solids, or spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Packaging:
-
Transfer the solid carefully to avoid dust generation.
-
Double-bagging is recommended if the primary container is fragile.
-
-
Labeling:
-
Storage: Store in the "Organic Solids" satellite accumulation area. Do not store near oxidizers.
Scenario B: Aqueous/Liquid Waste
Applicable for: Reaction mother liquors, quench mixtures.[1][5]
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Why? Extremely acidic solutions (pH < 2) are classified as D002 (Corrosive) waste. Extremely basic solutions (pH > 12.5) are also D002 and may liberate the volatile free amine.
-
-
Segregation: Pour into a "Non-Halogenated Organic Solvent" carboy (unless halogenated solvents like DCM were used).
-
Note: Even though the salt contains chloride, the organic component is the primary fuel for incineration. Consult your specific facility's rules on "Halogenated vs. Non-Halogenated" for amine salts.
-
-
Documentation: Log the volume and concentration on the waste tag.
Operational Decision Matrix
Figure 2: Step-by-step decision matrix for disposing of this compound.
Emergency Procedures (Spills)
In the event of a benchtop spill of the solid salt:
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work inside a fume hood.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Scoop up the material using a plastic spatula.
-
Place waste into a dedicated solid waste container.
-
Wipe the surface with water, followed by a mild detergent.
-
-
Decontamination: The surface can be wiped with a dilute ethanol solution after the bulk solid is removed.
Regulatory Compliance & Transport
US EPA (RCRA)
-
Classification: While this compound is not explicitly "P-listed" or "U-listed," it must be characterized based on its properties.[1][3]
-
Waste Code: It is typically managed as a Non-Regulated Chemical Waste if it does not exhibit ignitability, corrosivity, or reactivity. However, best practice dictates managing it as Hazardous Organic Waste due to toxicity concerns.
-
D002 Warning: If disposed of in an aqueous solution with pH < 2, it triggers the D002 corrosive waste code [1].
DOT (Department of Transportation)
If shipping the pure salt for disposal:
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound) OR Corrosive solids, n.o.s. (depending on specific SDS classification).
-
UN Number: UN 2811 (Toxic) or UN 1759 (Corrosive) - Verify against the specific manufacturer SDS.
-
Packing Group: III (typically).
References
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations.[6] [Link]1]
-
European Chemicals Agency (ECHA). (2023). Substance Information: 2-Methylpiperidine.[1][2][7][8][9] REACH Registration Dossier. [Link]1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. [Link]1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. chemscene.com [chemscene.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. scbt.com [scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Protocol: 2-Methylpiperidine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Methylpiperidine hydrochloride (CAS: 5119-88-0) is the hydrochloride salt of 2-methylpiperidine. While the salt formation significantly reduces the volatility and flammability risks associated with its free base counterpart (2-methylpiperidine, CAS 109-05-7), it introduces specific hazards related to particulate inhalation and contact dermatitis .
As a piperidine derivative, this compound acts as a secondary amine salt. In drug development, it is frequently used as a building block for peptide synthesis and pharmaceutical intermediates. The primary safety failure mode with this substance is not acute toxicity, but rather complacency —researchers often underestimate the salt form, leading to chronic sensitization or severe eye irritation from fugitive dust.
Key Hazard Profile:
-
Physical State: Hygroscopic white to beige crystalline powder.
-
GHS Classification: Skin Irritant (Cat 2), Serious Eye Irritation (Cat 2A/1), STOT-SE (Respiratory Irritation).
-
Critical Risk: Hydrolysis upon contact with mucous membranes (eyes/lungs) releases acidic byproducts and the organic amine.
Risk Assessment & PPE Strategy
Effective safety is not about wearing the most protection possible; it is about matching the barrier to the specific phase of matter and solvent system.
The "Phase-Dependent" PPE Matrix
| Parameter | Solid Phase Handling (Weighing/Transfer) | Solution Phase Handling (Synthesis/Extraction) |
| Primary Hazard | Dust inhalation; Ocular abrasion/burns. | Skin absorption; Solvent permeation. |
| Hand Protection | Nitrile (Disposable) Min.[1][2] Thickness: 0.11 mmPrevents incidental contact. | Nitrile (Extended Cuff) or Laminate Min. Thickness: >0.14 mmMust match the solvent (e.g., DCM requires laminate). |
| Eye Protection | Safety Glasses with Side Shields Standard impact protection. | Chemical Splash Goggles Required if splashing is possible or reaction is heated. |
| Respiratory | Fume Hood (Preferred)If open bench: N95/P100 Respirator. | Fume Hood (Mandatory)Vapors are solvent-driven. |
| Body Defense | Lab Coat (Cotton/Poly blend). | Lab Coat + Chemical Apron (if >500mL). |
Scientific Rationale for Glove Selection
While 2-Methylpiperidine HCl is a solid, it is often dissolved in organic solvents like Dichloromethane (DCM) or Methanol.
-
Why Nitrile? Nitrile rubber offers excellent resistance to amine salts and bases. However, if dissolved in DCM , standard nitrile degrades in <5 minutes. In such cases, a Silver Shield (Laminate) under-glove is required.
-
The Hygroscopic Factor: The salt absorbs atmospheric moisture, becoming sticky. Gloves must be changed immediately if contaminated to prevent the "occlusion effect," where trapped chemical causes concentrated irritation against the skin.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent fugitive dust generation and static discharge.
-
Engineering Control: Operate within a certified chemical fume hood.
-
Static Neutralization: Amine salts are prone to static charge. Use an antistatic gun or polonium strip on the weighing boat before adding the powder.
-
Why? Static repulsion can cause the powder to "jump" off the spatula, creating an inhalation hazard.
-
-
Transfer: Use a disposable anti-static weighing funnel. Do not pour from the stock bottle; use a clean spatula.
-
Decontamination: Wipe the balance area with a damp paper towel (water-moistened) immediately after use. The water solubilizes the salt, preventing invisible dust accumulation.
Protocol B: Solution Preparation
Objective: Manage exothermic dissolution.
-
Solvent Choice: Add the solid to the solvent, not vice versa, to control the dissolution rate.
-
Exotherm Management: While the HCl salt is less exothermic than the free base, dissolution in water or alcohols can generate mild heat.
-
Vessel: Use a round-bottom flask or beaker with a stir bar. Avoid narrow-neck volumetric flasks for initial dissolution to prevent "volcanoing" if trapped air/heat expands.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the critical branch for aggressive solvents like DCM.
Emergency Response & Exposure Management
In the event of PPE failure, immediate action is required to mitigate chemical burns or sensitization.
Incident Response Workflow
Figure 2: Immediate response protocols for exposure.[3][4][1] Note: Brushing off dry powder before wetting prevents creating a concentrated solution on the skin.
Key First Aid Nuances
-
Eye Contact: The hydrochloride salt is acidic. Immediate flushing is critical to prevent corneal opacity.
-
Skin Decontamination: If the material is dry powder, brush it off gently before applying water. Adding water to a pile of powder on the skin creates a concentrated acidic paste that accelerates the burn.
Disposal & Waste Management
Disposal must comply with local environmental regulations (e.g., RCRA in the US).
-
Solid Waste: Excess solid 2-Methylpiperidine HCl should be collected in a container labeled "Solid Hazardous Waste - Toxic/Irritant."
-
Liquid Waste: Solutions should be segregated into "Organic Waste (Halogenated or Non-Halogenated)" depending on the solvent used.
-
Note: Do not mix with strong oxidizers (e.g., nitric acid waste) as piperidines can form explosive N-nitroso compounds.
-
-
Contaminated PPE: Heavily contaminated gloves should be disposed of as solid hazardous waste, not regular trash.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79706, this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
